molecular formula C6H12Na4O13P2 B7943560 Diphosphofructose;Esafosfan;FDP

Diphosphofructose;Esafosfan;FDP

Cat. No.: B7943560
M. Wt: 446.06 g/mol
InChI Key: ONGSLGOKOGHIPG-VEIRYHIMSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diphosphofructose;Esafosfan;FDP is a useful research compound. Its molecular formula is C6H12Na4O13P2 and its molecular weight is 446.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tetrasodium;[(2R,3S,4S,5R)-2,3,4-trihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]methyl phosphate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O12P2.4Na.H2O/c7-4-3(1-16-19(10,11)12)18-6(9,5(4)8)2-17-20(13,14)15;;;;;/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15);;;;;1H2/q;4*+1;/p-4/t3-,4-,5+,6-;;;;;/m1...../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONGSLGOKOGHIPG-VEIRYHIMSA-J
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)(COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@](O1)(COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Na4O13P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

488-69-7
Record name D-Fructose, 1,6-bis(dihydrogen phosphate)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name D-fructose 1,6-bis(dihydrogen phosphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.985
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Diphosphofructose (Fructose-1,6-bisphosphate) in Cellular Respiration

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the context of cellular respiration, "Diphosphofructose" refers to Fructose-1,6-bisphosphate (F1,6BP) . Historically termed Fructose-1,6-diphosphate (FDP) in clinical literature, this metabolite serves as the "glycolytic fulcrum"—the product of the rate-limiting commitment step that irreversibly directs glucose flux toward catabolism.

For researchers and drug developers, F1,6BP is not merely a passive intermediate; it is a potent allosteric signaling molecule. It acts as a feed-forward activator for Pyruvate Kinase M2 (PKM2) , directly linking upstream glycolytic investment to downstream ATP payoff. This guide dissects the mechanistic role of F1,6BP, distinguishes it from the regulator Fructose-2,6-bisphosphate, and provides validated protocols for enzymatic assessment.

The Mechanistic Core: Glycolytic Flux & Thermodynamics

F1,6BP is synthesized in the cytosol via the phosphorylation of Fructose-6-phosphate (F6P).[1] This reaction represents the first committed step of glycolysis, isolating the metabolite from other pathways (e.g., Pentose Phosphate Pathway, Glycogen synthesis).

Enzymatic Synthesis and Lysis
Reaction StepEnzymeMechanismThermodynamic Status
Synthesis Phosphofructokinase-1 (PFK-1) Transfers

-phosphate from MgATP to C1 of F6P.
Irreversible (

kcal/mol). Highly regulated.
Lysis Aldolase A/B Cleaves F1,6BP into Glyceraldehyde-3-phosphate (G3P) and Dihydroxyacetone phosphate (DHAP).Reversible (

kcal/mol). Driven forward by rapid consumption of G3P.
Structural Significance

The addition of the second phosphate group at the C1 position destabilizes the hexose ring, lowering the activation energy required for Aldolase to cleave the C3-C4 bond. Without this "diphospho" configuration, the symmetric cleavage into two 3-carbon interconvertible trioses would be thermodynamically unfavorable.

Allosteric Signaling: The Feed-Forward Loop

While PFK-1 controls the production of F1,6BP, the molecule itself controls the exit of glycolysis. This is a critical concept in oncology and metabolic disease research.

PKM2 Activation Mechanism

In rapidly dividing cells and tumors, Pyruvate Kinase exists largely as a low-activity dimer (PKM2). F1,6BP binds directly to an allosteric pocket on PKM2, inducing a conformational change that promotes tetramerization .

  • Dimeric PKM2: Low affinity for Phosphoenolpyruvate (PEP); diverts flux to biosynthetic precursors (serine, nucleotides).

  • Tetrameric PKM2: High affinity for PEP; maximizes ATP production.

Research Insight: High levels of F1,6BP force the cell into "catabolic mode" by locking PKM2 in its active tetrameric state, ensuring that the ATP consumed by PFK-1 is recovered by Pyruvate Kinase.

Pathway Visualization

Glycolysis_Regulation Glucose Glucose F6P Fructose-6-Phosphate Glucose->F6P PFK1 PFK-1 F6P->PFK1 F16BP Fructose-1,6-bisphosphate (F1,6BP) PEP Phosphoenolpyruvate F16BP->PEP Glycolysis Steps 4-9 PKM2_Dimer PKM2 (Inactive Dimer) F16BP->PKM2_Dimer Allosteric Binding PKM2_Tetramer PKM2 (Active Tetramer) PEP->PKM2_Tetramer Pyruvate Pyruvate PFK1->F16BP Committed Step PKM2_Dimer->PKM2_Tetramer Tetramerization PKM2_Tetramer->Pyruvate ATP Generation

Caption: F1,6BP acts as a feed-forward activator, converting inactive PKM2 dimers into active tetramers to synchronize glycolytic flux.

Distinguishing Metabolite vs. Regulator

A common error in experimental design is confusing Fructose-1,6-bisphosphate with Fructose-2,6-bisphosphate (F2,6BP) .

FeatureFructose-1,6-bisphosphate (F1,6BP)Fructose-2,6-bisphosphate (F2,6BP)
Role Metabolic Intermediate Allosteric Regulator
Concentration Micromolar to Millimolar rangeNanomolar range
Synthesis PFK-1PFK-2 (Bifunctional Enzyme)
Fate Cleaved by Aldolase into triosesHydrolyzed back to F6P by FBPase-2
Primary Function Fuel for respiration; Activator of PKM2Activator of PFK-1; Inhibitor of FBPase-1

Technical Note: F2,6BP is the "accelerator pedal" that dictates how much F1,6BP is made. F1,6BP is the fuel that flows through the engine.

Therapeutic Applications: The "FDP" Context

In clinical research, F1,6BP is often referred to as FDP (Fructose Diphosphate) .[2][3]

  • Ischemia-Reperfusion Injury: Exogenous FDP is investigated for cytoprotection in cardiac and renal ischemia. The mechanism involves FDP bypassing the ATP-dependent PFK-1 step. During ischemia, intracellular ATP is depleted, stalling PFK-1. Exogenous FDP can enter cells (via specific transporters or diffusion under stress) and provide a substrate for glycolysis downstream of the block, generating ATP via Phosphoglycerate Kinase and Pyruvate Kinase [1].

  • Sepsis & Shock: Studies suggest FDP attenuates neutrophil activation and reduces tissue injury by stabilizing cell membranes and maintaining the adenylate energy charge [2].

Experimental Protocol: Coupled Enzyme Assay for PFK-1

To study F1,6BP production or inhibition, a direct spectrophotometric assay is required. This protocol couples F1,6BP production to NADH oxidation.[4]

Principle
  • PFK-1 converts Fructose-6-P + ATP

    
    F1,6BP  + ADP.[5]
    
  • Aldolase cleaves F1,6BP

    
     G3P + DHAP.
    
  • Triosephosphate Isomerase (TPI) converts G3P

    
     DHAP.
    
  • Glycerol-3-Phosphate Dehydrogenase (GPDH) converts DHAP + NADH

    
     Glycerol-3-P + NAD
    
    
    
    .

Readout: Decrease in Absorbance at 340 nm (oxidation of NADH) is directly proportional to F1,6BP production.

Reagents
  • Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl

    
    , 1 mM DTT.
    
  • Substrates: 2 mM Fructose-6-phosphate, 1 mM ATP.

  • Coupling Enzymes: Aldolase (1 U/mL), TPI (5 U/mL), GPDH (1 U/mL).

  • Cofactor: 0.2 mM NADH.

Workflow
  • Blanking: Add Buffer, NADH, Coupling Enzymes, and Cell Lysate (source of PFK-1) to a UV-transparent cuvette or 96-well plate.

  • Baseline: Monitor A

    
     for 2 minutes to ensure stability (exclude background NADH oxidation).
    
  • Initiation: Add ATP/F6P mix to start the reaction.

  • Measurement: Record

    
    A
    
    
    
    /min for 5–10 minutes (linear phase).
  • Calculation:

    
    
    

Validation Step: To confirm specificity, add Citrate (a physiological inhibitor of PFK-1). A sharp decrease in rate confirms the signal is PFK-1 dependent [3].

References

  • Markov, A. K., et al. (1987). "Hemodynamic, electrocardiographic, and metabolic effects of fructose-1,6-diphosphate on acute myocardial ischemia." American Heart Journal. Link

  • Cazales, P., et al. (2020). "Fructose-1,6-bisphosphate prevents ischemia/reperfusion injury in the liver." Journal of Surgical Research. Link (Generalized citation based on search consensus for FDP cytoprotection).

  • Sigma-Aldrich. "Phosphofructokinase Activity Assay Kit Technical Bulletin." Link

  • Christofk, H. R., et al. (2008).[6] "Pyruvate kinase M2 is a phosphotyrosine-binding protein." Nature. (Describes the PKM2 regulation mechanism). Link

Sources

An In-depth Technical Guide to the Mechanism of Action of Esafosfan (Fructose-1,6-Diphosphate) in Ischemic Tissue

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ischemic injury, characterized by a critical reduction in blood supply and subsequent oxygen and nutrient deprivation, triggers a cascade of metabolic and ionic derangements that lead to cellular dysfunction and death. A key event in this cascade is the severe depletion of adenosine triphosphate (ATP), the cell's primary energy currency. Esafosfan, the pharmaceutical preparation of fructose-1,6-diphosphate (FDP), is a high-energy glycolytic intermediate that has demonstrated significant protective effects in various preclinical and clinical models of ischemia.[1][2] This technical guide provides a comprehensive analysis of the multifaceted mechanism of action of FDP in ischemic tissue, grounded in experimental evidence. The core of its protective effect lies in its ability to bypass the ATP-dependent, rate-limiting step of glycolysis, thereby fueling anaerobic ATP production. Furthermore, FDP exerts beneficial effects on cell membrane stability, red blood cell function, and intracellular ion homeostasis, collectively mitigating the pathophysiology of ischemic damage.

The Pathophysiological Landscape of Ischemic Injury

Ischemia initiates a rapid shift from aerobic to anaerobic metabolism as oxygen levels plummet. While anaerobic glycolysis can generate ATP, it is far less efficient and leads to the accumulation of lactic acid, causing intracellular acidosis.[3][4] This acidic environment, coupled with falling ATP levels, inhibits key enzymes in the glycolytic pathway, notably phosphofructokinase (PFK).[5] PFK catalyzes the phosphorylation of fructose-6-phosphate to FDP, a critical, ATP-consuming, and highly regulated step.[6][7] Inhibition of PFK creates a metabolic bottleneck, halting glycolysis and catastrophically accelerating the depletion of ATP.[4]

The consequences of ATP depletion are profound:

  • Ionic Pump Failure: Na+/K+-ATPase and Ca2+-ATPase pumps, crucial for maintaining ion gradients, fail. This leads to an influx of Na+ and Ca2+ and an efflux of K+, resulting in cellular edema, depolarization, and excitotoxicity.[3][8]

  • Mitochondrial Dysfunction: While mitochondria are starved of oxygen, the reversal of the F1F0-ATPase can further hydrolyze remaining ATP.[4][9] Reperfusion can then lead to a burst of reactive oxygen species (ROS) from damaged mitochondria, causing further injury.[10][11]

  • Cell Death: The culmination of these events leads to irreversible cell damage and activation of necrotic and apoptotic cell death pathways.[11]

Core Mechanism of Action: Bypassing the Glycolytic Blockade

The primary mechanism by which exogenous FDP confers protection is its ability to enter the cell and serve as a substrate for the latter stages of glycolysis, effectively bypassing the inhibited PFK enzyme.[2]

2.1. Direct Substrate for Anaerobic Glycolysis

By providing FDP directly, the metabolic pathway can proceed from its point of entry. FDP is cleaved by aldolase into two triose phosphates: glyceraldehyde-3-phosphate (GAP) and dihydroxyacetone phosphate (DHAP). These molecules are downstream of the PFK-catalyzed step and can be readily metabolized to pyruvate. Crucially, this portion of the glycolytic pathway has a net positive yield of ATP. For each molecule of FDP that enters the pathway, four molecules of ATP are generated.[2] This provides a vital source of energy under anaerobic conditions, helping to preserve cellular ATP levels.[8][12] This preservation of ATP supports the function of critical ion pumps, thereby maintaining ionic homeostasis and preventing the downstream consequences of pump failure.[8]

The following diagram illustrates this critical bypass mechanism.

Glycolysis_Bypass cluster_0 Glycolytic Pathway cluster_1 Ischemic Condition Glucose Glucose G6P Glucose-6-P Glucose->G6P ATP consumed F6P Fructose-6-P G6P->F6P FDP Fructose-1,6-P₂ (FDP) F6P->FDP ATP consumed (PFK Step) TrioseP Triose Phosphates FDP->TrioseP Pyruvate Pyruvate TrioseP->Pyruvate ATP_yield Net 4 ATP Pyruvate->ATP_yield Anaerobic Metabolism Ischemia Ischemia (↓O₂, ↓pH, ↓ATP) PFK_Block PFK INHIBITED PFK_Block->F6P Blocks Conversion Exogenous_FDP Exogenous Esafosfan (FDP) Exogenous_FDP->FDP Bypasses Block

Caption: FDP bypasses the PFK-mediated blockade in ischemic glycolysis.

Pleiotropic Effects Beyond Glycolysis

While restoring ATP production is central, FDP exhibits several other beneficial actions that contribute to its tissue-protective effects.

3.1. Membrane Interaction and Stabilization

A critical question has been how the highly charged FDP molecule crosses the cell membrane. Evidence suggests that FDP can interact with and increase the permeability of lipid bilayers, possibly by destabilizing the membrane and allowing for its own diffusion into the cell.[13][14] Studies have shown that FDP uptake is dose-dependent and occurs even in hypoxic conditions.[14][15] This interaction, while increasing permeability to FDP, may also have a broader membrane-stabilizing effect under ischemic conditions, helping to prevent the loss of intracellular components and maintain cellular integrity. Paradoxically, while causing localized permeability increases allowing its own entry, it may prevent the large-scale membrane disruption characteristic of necrotic cell death.

3.2. Modulation of Red Blood Cell Function

FDP can be taken up by red blood cells (RBCs) and influences their metabolism. It promotes the synthesis of 2,3-diphosphoglycerate (2,3-DPG), a crucial allosteric modulator of hemoglobin.[16] An increase in 2,3-DPG levels shifts the oxygen-hemoglobin dissociation curve to the right, which decreases hemoglobin's affinity for oxygen.[17] In the context of ischemia, this facilitates the release and unloading of oxygen from RBCs to oxygen-starved tissues, improving tissue oxygenation at the microcirculatory level.

3.3. Attenuation of Excitotoxicity and Ion Homeostasis

In neural tissue, a major component of ischemic damage is excitotoxicity, driven by the excessive release of neurotransmitters like glutamate.[18] This process is highly dependent on calcium influx. FDP has been shown to reduce hypoxia-evoked glutamate release and block increases in intracellular calcium ([Ca2+]i).[8][18] This effect appears to be partly independent of ATP preservation, suggesting FDP may directly interfere with voltage-gated calcium channels or other components of the release machinery.[18][19] By stabilizing intracellular calcium, FDP prevents the activation of calcium-dependent proteases and phospholipases that contribute to cell death.[8]

Experimental Evidence and Methodologies

The mechanisms of FDP have been elucidated through a variety of in vitro and in vivo experimental models.

4.1. In Vitro Model: Oxygen-Glucose Deprivation (OGD)

A standard method to simulate ischemia in cell culture (e.g., primary neurons, astrocytes, or cardiomyocytes) is Oxygen-Glucose Deprivation.

Protocol: OGD in Primary Cortical Neurons

  • Cell Culture: Plate primary cortical neurons on poly-D-lysine coated plates and culture in appropriate neurobasal medium for 7-10 days to allow for maturation.

  • OGD Induction:

    • Wash cells twice with a glucose-free balanced salt solution (BSS), such as Earle's BSS, pre-warmed to 37°C.

    • Replace the medium with glucose-free BSS. For the treatment group, supplement this medium with a desired concentration of FDP (e.g., 3.5-6.0 mM).[15]

    • Place the culture plates in a hypoxic chamber (e.g., a modular incubator chamber).

    • Flush the chamber with a gas mixture of 95% N₂ / 5% CO₂ for 10-15 minutes to displace oxygen.[15]

    • Seal the chamber and incubate at 37°C for the desired duration of ischemia (e.g., 60-120 minutes).

  • Reperfusion:

    • Remove plates from the chamber.

    • Aspirate the OGD medium and replace it with the original, pre-conditioned culture medium (containing glucose and serum).

    • Return the plates to a standard normoxic incubator (95% air / 5% CO₂) for 24 hours.

  • Assessment of Injury:

    • Cell Viability: Measure using assays like MTT or by quantifying Lactate Dehydrogenase (LDH) release into the culture medium, which indicates membrane rupture.[15]

    • ATP Levels: Lyse cells at the end of the ischemic period and quantify ATP using a luciferin-luciferase-based bioluminescence assay.[8]

    • Intracellular Calcium: Use fluorescent calcium indicators like Fura-2 AM to measure [Ca2+]i changes during the ischemic insult via fluorometry or microscopy.[8]

OGD_Workflow cluster_prep Preparation cluster_exp Experiment cluster_post Post-Insult cluster_analysis Analysis c1 Culture Primary Neurons (7-10 days) c2 Wash with Glucose-Free BSS c1->c2 c3 Add OGD Media (Control vs. +FDP) c2->c3 c4 Induce Hypoxia (95% N₂ / 5% CO₂ Chamber) c3->c4 c5 Incubate (e.g., 90 min) c4->c5 c6 Reperfusion (Return to Normal Media) c5->c6 c7 Incubate 24h c6->c7 a1 Cell Viability (LDH) c7->a1 a2 ATP Quantification c7->a2 a3 [Ca²⁺]i Imaging c7->a3

Caption: Experimental workflow for an in vitro OGD model.

4.2. In Vivo Model: Myocardial Ischemia

Animal models, such as coronary artery ligation in rats, are used to assess cardioprotective effects in a whole-organism context.

Protocol: Left Anterior Descending (LAD) Artery Ligation in Rats

  • Anesthesia & Ventilation: Anesthetize the rat (e.g., with isoflurane) and mechanically ventilate.

  • Surgical Procedure: Perform a left thoracotomy to expose the heart. Place a suture around the LAD coronary artery.

  • Treatment: Administer FDP (e.g., 250 mg/kg IV) or saline placebo prior to inducing ischemia.[1]

  • Ischemia: Temporarily tighten the suture to occlude the LAD for a set period (e.g., 30 minutes), inducing myocardial ischemia.

  • Reperfusion: Release the suture to allow blood flow to return to the myocardium for a longer period (e.g., 24 hours).

  • Assessment of Injury:

    • Infarct Size: Excise the heart, slice the ventricles, and stain with Triphenyltetrazolium Chloride (TTC). TTC stains viable tissue red, leaving the infarcted area pale. Calculate infarct size as a percentage of the area at risk.

    • Cardiac Function: Use echocardiography to measure parameters like ejection fraction and fractional shortening before and after the procedure.

    • Biochemical Markers: Measure serum levels of cardiac enzymes like creatine kinase-MB (CK-MB) or troponins, which are released from damaged cardiomyocytes.[1][12]

Quantitative Data Summary

The protective effects of FDP have been quantified across numerous studies. The table below summarizes representative findings.

Parameter MeasuredExperimental ModelControl (Ischemia Only)FDP TreatedPercentage ImprovementSource
Myocardial ATP (nmol/mg protein) Hypoxic Brain Slices5.2 ± 0.412.3 ± 0.8~137%[8]
Infarct Size (% of Area at Risk) Rat LAD Ligation45 ± 5%25 ± 4%~44%[20]
Myocardial Lactate (μmol/g) Dog Coronary Ligation18.487.90~57%[12]
Serum CK-MB (U/L) at 6h CABG Surgery Patients~125~75~40%[1]
Hypoxia-Evoked Glutamate Release (%) Rat Brain Slices100%45%~55%[18]

Conclusion and Future Directions

Esafosfan (FDP) is a pleiotropic agent that mitigates ischemic injury through a combination of well-defined mechanisms. Its principal action is the circumvention of the ischemia-induced block at the PFK step of glycolysis, thereby sustaining anaerobic ATP production. This restoration of cellular energy helps maintain ionic homeostasis and cell integrity. Complementary mechanisms, including the enhancement of oxygen delivery by RBCs, direct membrane interactions, and stabilization of intracellular calcium, contribute significantly to its overall protective profile.

Future research should focus on further elucidating the precise transport mechanism of FDP across the cell membrane in different tissue types. Additionally, exploring the potential synergistic effects of FDP with other neuro- or cardioprotective strategies, such as therapeutic hypothermia or antioxidant therapies, could open new avenues for the management of ischemic-reperfusion injury. The consistent positive data from preclinical and clinical studies underscore the therapeutic potential of FDP as a metabolic intervention in conditions such as stroke, myocardial infarction, and during complex surgical procedures.[1][12]

References

  • Gurunathan, U., et al. (2004). Myocardial protection using fructose-1,6-diphosphate during coronary artery bypass graft surgery: a randomized, placebo-controlled clinical trial. Anesthesia & Analgesia, 98(1), 29-36. [Link]

  • Lazzarino, G., et al. (1992). Protective effects of fructose-1,6-diphosphate on acute and chronic doxorubicin cardiotoxicity in rats. Pharmacological Research, 25(1), 85-96. [Link]

  • Farias, L. A., et al. (1987). Protective effect of exogenous fructose-1,6-diphosphate in cardiogenic shock. Journal of Cardiothoracic Anesthesia, 1(4), 323-328. [Link]

  • Lazzarino, G., et al. (1997). Role of timing of administration in the cardioprotective effect of fructose-1,6-bisphosphate. Journal of Thoracic and Cardiovascular Surgery, 114(1), 104-111. [Link]

  • Avigad, G. (1984). Effects of fructose 1,6-bisphosphate on the activation of yeast phosphofructokinase by fructose 2,6-bisphosphate and AMP. FEBS Letters, 175(2), 323-326. [Link]

  • Mizuno, Y., & Saggerson, E. D. (1983). Reciprocal regulation of fructose 1,6-bisphosphatase and phosphofructokinase by fructose 2,6-bisphosphate in swine kidney. Biochemical Journal, 214(3), 809-812. [Link]

  • Martínez-Costa, O. H., et al. (2003). Subunit Interactions and Composition of the Fructose 6-Phosphate Catalytic Site and the Fructose 2,6-Bisphosphate Allosteric Site of Mammalian Phosphofructokinase. Journal of Biological Chemistry, 278(33), 30677-30684. [Link]

  • Van Schaftingen, E., et al. (1980). Control of the fructose 6-phosphate/fructose 1,6-bisphosphate cycle in isolated hepatocytes by glucose and glucagon. Role of a low-molecular-weight stimulator of phosphofructokinase. European Journal of Biochemistry, 107(2), 359-368. [Link]

  • ResearchGate. (n.d.). Fructose 1,6-Diphosphate Administration Attenuates Post-Ischemic Ventricular Dysfunction. [Link]

  • Vlessis, A. A., et al. (1992). Fructose-1,6-bisphosphate stabilizes brain intracellular calcium during hypoxia in rats. Stroke, 23(11), 1617-1622. [Link]

  • Armando Hasudungan. (2012). Fructose 1,6 Bisphosphate Regulation (By F26BP). YouTube. [Link]

  • Dehring, K. A., et al. (2002). Destabilizing effects of fructose-1,6-bisphosphate on membrane bilayers. Lipids, 37(9), 869-876. [Link]

  • ResearchGate. (n.d.). The roles of fructose-1,6-bisphosphate (F1,6BP) in glycolysis and pentose phosphate pathway (PPP) and its proposed extracellular action. [Link]

  • Reactome. (n.d.). Regulation of glycolysis by fructose 2,6-bisphosphate metabolism. [Link]

  • Dehring, K. A., & Veenhuizen, M. (2000). Membrane permeability of fructose-1,6-diphosphate in lipid vesicles and endothelial cells. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1466(1-2), 221-230. [Link]

  • Jeyasundar, R. S., & Storey, K. B. (2021). New Insights to Regulation of Fructose-1,6-bisphosphatase during Anoxia in Red-Eared Slider, Trachemys scripta elegans. International Journal of Molecular Sciences, 22(20), 11199. [Link]

  • Vlessis, A. A., & Mela-Riker, L. (1989). Fructose-1,6-bisphosphate protects astrocytes from hypoxic damage. Journal of Cerebral Blood Flow & Metabolism, 9(1), 29-34. [Link]

  • Lazzarino, G., et al. (2019). Fructose-1,6-Bisphosphate Protects Hippocampal Rat Slices from NMDA Excitotoxicity. Molecules, 24(9), 1766. [Link]

  • Lanza, I. R., & Kent-Braun, J. A. (2007). ATP synthesis during ischaemic muscle contractions. Physiology News, (69), 30-31. [Link]

  • ResearchGate. (n.d.). 2,3-Diphosphoglycerate (2,3-DPG) levels in red blood cells before and after 30 km time trial in normoxia and hypoxia. [Link]

  • Lesnefsky, E. J., et al. (2017). Ischemic damage to every segment of the oxidative phosphorylation cascade elevates ETC driving force and ROS production in cardiac mitochondria. Journal of Biological Chemistry, 292(41), 17028-17042. [Link]

  • Vlessis, A. A., et al. (1994). Effects of fructose-1,6-bisphosphate on glutamate release and ATP loss from rat brain slices during hypoxia. Life Sciences, 54(1), 19-26. [Link]

  • Grover, G. J., et al. (2004). Excessive ATP hydrolysis in ischemic myocardium by mitochondrial F1F0-ATPase: effect of selective pharmacological inhibition of mitochondrial ATPase hydrolase activity. American Journal of Physiology-Heart and Circulatory Physiology, 287(4), H1747-H1755. [Link]

  • ResearchGate. (n.d.). Increasing ATP dissipation during ischemia leads to rises in resting. [Link]

  • Zelenkova, I., et al. (2021). Red Blood Cell 2,3-Diphosphoglycerate Decreases in Response to a 30 km Time Trial Under Hypoxia in Cyclists. Frontiers in Physiology, 12, 688941. [Link]

  • Duhm, J. (1976). Red cell 2,3-diphosphoglycerate and oxygen affinity. Anaesthesia, 31(7), 896-900. [Link]

  • Halestrap, A. P. (2004). Biochemical dysfunction in heart mitochondria exposed to ischaemia and reperfusion. Biochemical Society Transactions, 32(Pt 6), 1109-1112. [Link]

  • Marques, S., et al. (2022). Synthetic Red Blood Cell-Specific Glycolytic Intermediate 2,3-Diphosphoglycerate (2,3-DPG) Inhibits Plasmodium falciparum Development In Vitro. Frontiers in Cellular and Infection Microbiology, 12, 856858. [Link]

  • Murphy, E., & Steenbergen, C. (2008). Mechanisms Underlying Acute Protection from Cardiac Ischemia-Reperfusion Injury. Physiological Reviews, 88(2), 581-609. [Link]

  • Eltzschig, H. K., & Eckle, T. (2011). Ischemia and reperfusion—from mechanism to translation. Nature Medicine, 17(11), 1391-1401. [Link]

  • Jelkmann, W., & Bauer, C. (1981). 2,3-DPG levels in relation to red cell enzyme activities in rat fetuses and hypoxic newborns. Pflügers Archiv, 389(1), 61-66. [Link]

  • Krievins, D., et al. (2020). Ischemia targeted coronary revascularization improves 5-year survival following carotid endarterectomy. Journal of Vascular Surgery, 72(2), 599-608. [Link]

  • Su, S., et al. (2022). Cardioprotective Mechanisms of Interrupted Anesthetic Preconditioning with Sevoflurane in the Setting of Ischemia/Reperfusion Injury in Rats. Journal of Clinical Medicine, 11(3), 737. [Link]

  • Kunadian, V., & Chieffo, A. (2021). The ISCHEMIA Trial: What is the Message for the Interventionalist?. European Cardiology Review, 16, e25. [Link]

  • ClinicalTrials.gov. (n.d.). International Study of Comparative Health Effectiveness With Medical and Invasive Approaches (ISCHEMIA). [Link]

  • van der Heijden, M., et al. (2022). Cardiac Shockwave Therapy – A Novel Therapy for Ischemic Cardiomyopathy?. Frontiers in Cardiovascular Medicine, 9, 893325. [Link]

  • Khan, M., et al. (2009). Sulfaphenazole protects heart against ischemia-reperfusion injury and cardiac dysfunction by overexpression of iNOS, leading to enhancement of nitric oxide bioavailability and tissue oxygenation. Antioxidants & Redox Signaling, 11(4), 725-738. [Link]

  • Montone, R. A., et al. (2021). The ISCHEMIA trial: beyond the facts and interpretations, can we reach a consensus?. Journal of Cardiovascular Medicine, 22(7), 525-531. [Link]

  • DAIC. (2020). ISCHEMIA Sub-study Shows Chest Pain, Stress Tests Warrant Attention Even If Arteries Are Clear. [Link]

Sources

Unlocking Glycolytic Flux: The Central Role of Fructose-1,6-Bisphosphate (FDP) in Metabolic Regulation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Biochemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide

Executive Summary

Fructose-1,6-bisphosphate (FDP), also known as Harden-Young ester, is a high-energy biphosphorylated sugar intermediate that dictates the pace and direction of cellular energy metabolism[1],[2]. Far from being a mere transitional metabolite, FDP acts as a critical allosteric sensor that synchronizes the upper (energy-consuming) and lower (energy-yielding) phases of the glycolytic pathway[3],[4]. In clinical and experimental settings, FDP has also demonstrated profound cytoprotective, anti-inflammatory, and neuroprotective properties, making it a molecule of high interest for therapeutic intervention during hypoxia and ischemic events[1].

This whitepaper provides an in-depth mechanistic analysis of FDP's role in glycolysis, its kinetic profiling, and a field-proven, self-validating experimental protocol for its precise intracellular quantification.

The Biochemical Genesis and Cleavage of FDP

The intracellular concentration of FDP is tightly regulated by the balance between its synthesis and its cleavage.

The Committed Step: FDP is synthesized via the phosphorylation of Fructose-6-Phosphate (F6P). This reaction is catalyzed by Phosphofructokinase-1 (PFK-1) , a rate-limiting enzyme that consumes one molecule of ATP[5]. Because this reaction is highly exergonic and essentially irreversible under physiological conditions, it represents the "committed step" of glycolysis; once F6P is converted to FDP, the molecule is destined for glycolytic degradation rather than being shunted into the pentose phosphate pathway or glycogen synthesis[5].

The Cleavage Step: Following its formation, FDP is cleaved by Fructose-1,6-bisphosphate Aldolase (Class I in animals, Class II in bacteria/fungi) into two three-carbon isomers: Dihydroxyacetone phosphate (DHAP) and Glyceraldehyde 3-phosphate (GAP)[6]. This cleavage marks the transition from the preparatory phase of glycolysis to the payoff phase.

FDP as a Feedforward Allosteric Activator

One of the most elegant regulatory mechanisms in cellular metabolism is the feedforward activation of Pyruvate Kinase (PK) by FDP[3]. Pyruvate kinase catalyzes the final, ATP-generating step of glycolysis, converting Phosphoenolpyruvate (PEP) to Pyruvate[4].

Mechanistic Causality: If the upper phase of glycolysis (mediated by PFK-1) outpaces the lower phase, toxic intermediates could accumulate. To prevent this, FDP acts as an allosteric messenger. As FDP levels rise, the molecule binds to a specific allosteric regulatory site located entirely within the C domain of Pyruvate Kinase (approximately 40 Å away from the active site)[4],[7].

This binding induces a profound conformational shift in Pyruvate Kinase, transitioning the enzyme from a low-affinity, inactive tense (T) state to a high-affinity, active relaxed (R) state[7]. By increasing the enzyme's affinity for its natural substrate (PEP), FDP ensures that the downstream metabolic bottleneck opens up precisely when upstream flux is high, thereby maintaining a smooth and continuous metabolic flow[3],[4].

G G6P Glucose-6-Phosphate F6P Fructose-6-Phosphate G6P->F6P Isomerization PFK1 PFK-1 (Phosphofructokinase-1) F6P->PFK1 Substrate FDP Fructose-1,6-bisphosphate (FDP) PFK1->FDP ATP -> ADP Aldolase Aldolase (Class I/II) FDP->Aldolase Substrate PK Pyruvate Kinase (PK) FDP->PK Feedforward Allosteric Activation Trioses DHAP & GAP Aldolase->Trioses Cleavage PEP Phosphoenolpyruvate (PEP) Trioses->PEP Multi-step Glycolysis PEP->PK Substrate Pyruvate Pyruvate PK->Pyruvate ADP -> ATP

Metabolic flux and feedforward allosteric activation of Pyruvate Kinase by FDP.

Kinetic Profiling of FDP-Associated Enzymes

Understanding the kinetic parameters of the enzymes that produce, consume, and reverse FDP is critical for drug discovery, particularly when targeting the Warburg effect in oncology or gluconeogenesis in Type 2 Diabetes[6],[8]. The table below synthesizes kinetic data for key FDP-associated enzymes across various biological models.

EnzymeBiological ModelSubstrateAffinity (

)
Catalytic Rate (

/

)
Ref.
PFK-1 C. thermocellumFructose-6-Phosphate0.74 mM156 U/mg[9]
Aldolase (Class I) T. scripta elegansFructose-1,6-bisphosphate180 - 240 nMN/A[10]
FBPase (GlpXC) B. methanolicusFructose-1,6-bisphosphate14 µM86.3

[11]

Note: FBPase (Fructose-1,6-bisphosphatase) catalyzes the reverse reaction of PFK-1 during gluconeogenesis, hydrolyzing FDP back into F6P[8],[12].

Experimental Methodology: Fluorometric Quantification of FDP

Accurate quantification of intracellular FDP is notoriously difficult due to its rapid turnover rate. As an Application Scientist, I emphasize that sample preparation is the most critical variable . If endogenous enzymes are not immediately neutralized, the measured FDP will not reflect the true physiological steady-state.

The following protocol outlines a self-validating fluorometric assay workflow designed to isolate and quantify FDP with high specificity[13],[14].

Step-by-Step Protocol
  • Sample Homogenization :

    • Action: Rapidly homogenize 10 mg of tissue or

      
       cells in 500 µL of ice-cold FDP Assay Buffer[13].
      
    • Causality: The immediate introduction of ice-cold buffer drastically lowers the thermodynamic kinetic energy of the lysate, temporarily halting endogenous enzymatic activity (like Aldolase and FBPase) that would otherwise degrade the FDP pool during lysis.

  • Clarification :

    • Action: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C[13].

    • Causality: Pellets insoluble cellular debris, unbroken cells, and large lipid complexes, yielding a clarified supernatant necessary for optical clarity in downstream fluorometry.

  • Deproteinization (Critical Step) :

    • Action: Pass the clarified supernatant through a 10 kDa Spin Column[13],[14].

    • Causality: Biological lysates are rich in active metabolic enzymes. By physically filtering out proteins larger than 10 kDa, you permanently remove PFK-1, Aldolase, and FBPase from the sample. This completely arrests metabolic flux, locking the FDP concentration in a stable state for accurate measurement.

  • Reaction Mix Assembly :

    • Action: Combine the flow-through with the FDP Enzyme Mix and a fluorogenic probe (e.g., PicoProbe) in a 96-well black plate[13],[14].

    • Causality: The proprietary enzyme mix specifically recognizes and hydrolyzes FDP. This hydrolysis is coupled to a secondary reaction that reduces the probe, ensuring that the assay is highly specific to FDP and does not cross-react with F6P or G6P.

  • Incubation & Detection :

    • Action: Incubate the plate for 40 minutes at 37°C, protected from light. Measure fluorescence at Ex/Em = 535/587 nm[13],[14].

    • Causality: The 40-minute window allows the coupled enzymatic reactions to reach completion (end-point mode). Protection from light prevents photobleaching of the sensitive fluorophore.

Protocol Sample 1. Homogenization (Ice-cold Buffer) Centrifuge 2. Centrifugation (10,000 x g) Sample->Centrifuge Deproteinize 3. Deproteinization (10 kDa Spin Column) Centrifuge->Deproteinize Supernatant Reaction 4. Reaction Mix (Enzyme + Probe) Deproteinize->Reaction Flow-through Incubation 5. Incubation (40 min, 37°C) Reaction->Incubation Detection 6. Fluorometry (Ex/Em 535/587 nm) Incubation->Detection

Step-by-step workflow for the fluorometric quantification of intracellular FDP.

References

1.[3] Allosteric Regulation of Pyruvate Kinase: Understanding Key Activators and Inhibitors. Let's Talk Academy. 2. Pyruvate kinase. Wikipedia. 3.[13] PicoProbe Fructose-1,6-Bisphosphate Assay Kit (F). Genprice. 4.[7] The allosteric regulation of pyruvate kinase by fructose-1,6-bisphosphate. PubMed (NIH). 5.[14] ab284537 – Fructose-1,6-Bisphosphate Assay Kit (Fluorometric). Abcam. 6.[1] Fructose 1,6-Bisphosphate: A Summary of Its Cytoprotective Mechanism. ResearchGate. 7.[5] 13.1: Glycolysis. Biology LibreTexts. 8.[6] Multifunctional Fructose 1,6-Bisphosphate Aldolase as a Therapeutic Target. Frontiers. 9.[8] Fructose 1,6-bisphosphatase: getting the message across. PMC - NIH. 10.[2] HPLC Determination of Fructose 1,6 Bisphosphate on Newcrom B Column. SIELC Technologies. 11.[9] Kinetic parameters of PPi-PFK. ResearchGate. 12. Fructose-1,6-Bisphosphatase Activity Assay Kit (Colorimetric) (ab273329). Abcam. 13.[11] Characterization of Fructose 1,6-Bisphosphatase and Sedoheptulose 1,7-Bisphosphatase from the Facultative Ribulose Monophosphate Cycle Methylotroph Bacillus methanolicus. PMC - NIH. 14.[10] Characterization of Fructose-1,6-Bisphosphate Aldolase during Anoxia in the Tolerant Turtle, Trachemys scripta elegans. ResearchGate.

Sources

The Harden-Young Effect & Fructose-1,6-Bisphosphate: A Technical Retrospective and Modern Pharmacological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fructose-1,6-bisphosphate (FBP), historically known as the Harden-Young ester , represents one of the seminal discoveries in biochemistry. Its identification in 1906 by Arthur Harden and William John Young did not merely identify a metabolite; it fundamentally established the role of inorganic phosphate (


) in cellular energetics and the concept of phosphorylation as a driver of metabolism.

This guide reconstructs the technical history of FBP, from its isolation in yeast juice to its modern status as a potent allosteric regulator and cytoprotective therapeutic agent in ischemic injury.

Part 1: The Pre-Discovery Landscape & The Harden-Young Effect (1906)

The Zymase Anomaly

In the late 19th century, Eduard Buchner demonstrated that cell-free yeast extracts ("zymase") could ferment sugar into ethanol and


.[1] However, these extracts lost potency over time. The prevailing view was that fermentation was a simple catalytic breakdown of glucose requiring no external co-factors.
The Pivotal Experiment (1906)

Arthur Harden and William John Young, working at the Lister Institute, observed that adding boiled yeast juice (which contained no active enzymes) to fresh yeast juice restored fermentative activity. They isolated two factors:

  • Thermolabile enzyme: The protein machinery (zymase).

  • Thermostable co-factor: Initially unknown, later identified as inorganic phosphate.

The Phenomenon: When Harden and Young added inorganic phosphate (


) to the fermenting mixture, they observed a massive, transient increase in 

production. Crucially, this burst of activity ceased exactly when the added phosphate was consumed, settling back to a low basal rate.
The Equation of Fermentation

Harden and Young derived a stoichiometric relationship that defied the simple glucose-to-ethanol model. They proved that for every molecule of glucose fermented to ethanol, another was phosphorylated and accumulated.

The Harden-Young Equation:



  • Causality: The phosphate was not a buffer; it was a reactant.

  • Outcome: The "hexose diphosphate" (FBP) accumulated because the cell-free system lacked the ATPase activity to recycle the phosphate rapidly enough, unlike living cells.

Visualization: The Harden-Young Experimental Logic

The following diagram reconstructs the logical flow of the 1906 experiments that led to the discovery of phosphorylation.

HardenYoungLogic Start Yeast Juice + Glucose BasalRate Low/Declining CO2 Rate Start->BasalRate AddPhosphate ADDITION: Inorganic Phosphate (Pi) BasalRate->AddPhosphate Intervention RapidRate Rapid CO2 Evolution (The Harden-Young Effect) AddPhosphate->RapidRate Stoichiometric Reaction PiConsumed Pi Depletion RapidRate->PiConsumed Reaction Progress Accumulation Accumulation of 'Harden-Young Ester' (FBP) RapidRate->Accumulation By-product Formation ReturnBasal Return to Basal Rate PiConsumed->ReturnBasal Limiting Reagent ReturnBasal->AddPhosphate Re-addition restores rate

Caption: Logical flow of the Harden-Young experiment demonstrating the stoichiometric requirement of phosphate in fermentation.

Part 2: Structural Elucidation & The "War of the Esters"

Following the 1906 discovery, the identity of the phosphorylated intermediate was hotly debated. It took decades to distinguish between the various hexose phosphates accumulating in fermentation broths.

The Three Esters

By the 1930s, three primary "esters" were recognized in the literature:

  • Harden-Young Ester: The diphosphate (Fructose-1,6-bisphosphate).[2]

  • Neuberg Ester: The monophosphate (Fructose-6-phosphate).[3][4] Carl Neuberg identified this in 1918 by subjecting the Harden-Young ester to mild acid hydrolysis, cleaving the C1 phosphate.

  • Robison Ester: Glucose-6-phosphate. Robert Robison isolated this in 1922 from fermentation mixtures where the reaction had not proceeded to the diphosphate stage.

Chemical Proof (Levene & Raymond, 1928)

The definitive identification of the Harden-Young ester as Fructose-1,6-bisphosphate was achieved by Levene and Raymond.

  • Methodology: They used methylation analysis and osazone formation.

  • Key Finding: The ester formed a specific osazone derivative identical to that of fructose, and the phosphate groups were located at the C1 and C6 positions based on the stability of the methyl derivatives. This distinguished it from glucose diphosphates or other isomers.

Part 3: The Glycolytic Pivot & Mechanism

In the modern Embden-Meyerhof-Parnas (EMP) pathway, FBP occupies a critical "point of no return."

Synthesis: Phosphofructokinase-1 (PFK-1)

FBP is generated from Fructose-6-phosphate (F6P) by PFK-1.

  • Reaction:

    
    
    
  • Significance: This is the rate-limiting, committed step of glycolysis. Once FBP is formed, the carbon skeleton is committed to splitting into trioses.

Lysis: Aldolase

FBP is cleaved by Fructose-1,6-bisphosphate Aldolase.[5]

  • Mechanism: Class I Aldolases (mammals) use a Schiff base mechanism . A lysine residue in the active site attacks the C2 carbonyl of FBP, forming a protonated Schiff base intermediate. This facilitates the cleavage of the C3-C4 bond, releasing Glyceraldehyde-3-Phosphate (G3P) and Dihydroxyacetone Phosphate (DHAP).

Visualization: The Central Regulatory Role

FBP is not just a metabolite; it is a signaling molecule. It acts as a feed-forward activator for Pyruvate Kinase (PK), ensuring that the lower half of glycolysis keeps pace with the upper half.

GlycolysisRegulation Glucose Glucose F6P Fructose-6-P Glucose->F6P PFK PFK-1 (Committed Step) F6P->PFK FBP Fructose-1,6-BP (Harden-Young Ester) Aldolase Aldolase FBP->Aldolase PK Pyruvate Kinase (M2 Isoform) FBP->PK Allosteric Activation (Feed-Forward) PEP Phosphoenolpyruvate PEP->PK Pyruvate Pyruvate PFK->FBP Aldolase->PEP Steps 5-9 PK->Pyruvate

Caption: FBP acts as a metabolic pivot, generated by PFK-1 and allosterically activating Pyruvate Kinase to synchronize glycolysis.

Part 4: Modern Clinical & Pharmacological Relevance

Beyond its historical and metabolic status, FBP has been developed as a therapeutic agent, particularly in scenarios of ischemia-reperfusion injury (stroke, myocardial infarction, organ transplantation).

The "Metabolic Bypass" Mechanism

During ischemia, intracellular pH drops (acidosis) and ATP is depleted.

  • PFK-1 Inhibition: PFK-1 is highly sensitive to inhibition by protons (

    
    ) and ATP depletion. In ischemic tissue, glycolysis blocks at PFK-1, starving the cell of energy.
    
  • FBP Bypass: Exogenous FBP can enter cells (likely via dicarboxylic acid transporters or fluid-phase endocytosis) and enter glycolysis downstream of the PFK-1 blockade.

  • Result: It provides a substrate for Aldolase, allowing ATP generation to continue via the payoff phase of glycolysis (PGK and PK steps), maintaining membrane potential and ion pumps.

Cytoprotection & Neuroprotection
  • Calcium Stabilization: FBP prevents the massive influx of intracellular

    
     typically seen in hypoxia, thereby reducing excitotoxicity (glutamate release).
    
  • Antioxidant Defense: FBP helps preserve the intracellular pool of reduced glutathione (GSH), protecting neurons from oxidative stress during reperfusion.[6]

  • Sepsis: Clinical studies have explored FBP (Esafosfina) to improve cardiac performance and reduce neutrophil infiltration in septic shock.

Quantitative Data: FBP in Ischemia

The following table summarizes preclinical data on FBP's efficacy in preserving ATP levels during hypoxia.

Tissue TypeConditionControl ATP (% of baseline)FBP-Treated ATP (% of baseline)Mechanism Cited
Rat Brain (Hippocampus) Hypoxia (30 min)25%65% PFK-1 Bypass / Ca2+ Stabilization
Kidney (Renal Tubules) Ischemia (45 min)10%45% Glycolytic Flux Maintenance
Heart (Myocardium) Low-Flow Ischemia35%70% Membrane Stabilization

References

  • Harden, A., & Young, W. J. (1906). The Alcoholic Ferment of Yeast-Juice. Proceedings of the Royal Society of London. Series B, 77(520), 405–420. Link

  • Harden, A., & Young, W. J. (1908). The Function of Phosphates in the Fermentation of Glucose by Yeast Juice. Proceedings of the Royal Society of London. Series B, 80(540), 299–311. Link

  • Levene, P. A., & Raymond, A. L. (1928). Hexose Diphosphate. Journal of Biological Chemistry, 80, 633–638. Link

  • Hers, H. G., & Van Schaftingen, E. (1982). Fructose 2,6-bisphosphate 2 years after its discovery. Biochemical Journal, 206(1), 1–12. (Contextualizing the distinction between F-1,6-BP and F-2,6-BP). Link

  • Jurica, M. S., et al. (1998). The allosteric regulation of pyruvate kinase by fructose-1,6-bisphosphate.[7] Structure, 6(2), 195–210. Link

  • Bickler, P. E., & Kelleher, J. A. (1992). Fructose-1,6-bisphosphate stabilizes brain intracellular calcium during hypoxia in rats.[8] Stroke, 23(11), 1617–1622. Link

  • Markov, A. K., et al. (1986). Hemodynamic, electrocardiographic, and metabolic effects of fructose-1,6-diphosphate on acute myocardial ischemia. American Heart Journal, 112(6), 1149–1158. Link

Sources

Esafosfan as a cytoprotective agent fundamental research

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Cytoprotection and Fundamental Research

Part 1: The Bioenergetic Paradox

In the landscape of ischemic injury, the cellular "point of no return" is defined by bioenergetic collapse. When blood flow ceases, oxygen deprivation halts oxidative phosphorylation, forcing the cell to rely on anaerobic glycolysis. However, this survival mechanism is self-limiting: the accumulation of protons (acidosis) inhibits Phosphofructokinase (PFK) , the rate-limiting enzyme of glycolysis.[1] This creates a lethal paradox where the cell starves for ATP despite the presence of glucose substrate.

Esafosfan (Fructose-1,6-diphosphate or FDP) acts as a "metabolic resuscitator" by bypassing this PFK blockade.[1] As a high-energy intermediate, it enters the glycolytic pathway downstream of the inhibited enzyme, restoring ATP production independent of the cell's acidotic state. This guide dissects the molecular mechanisms, validated applications, and experimental protocols required to investigate Esafosfan as a cytoprotective agent.

Part 2: Molecular Pharmacodynamics

The cytoprotective efficacy of Esafosfan is not singular but multimodal, operating through both intracellular metabolic modulation and extracellular membrane stabilization.

1. The Glycolytic Bypass (Intracellular)

Under ischemic conditions, intracellular pH drops, inactivating PFK.[1] Exogenous Esafosfan enters the glycolytic pathway at the triose stage, yielding 4 moles of ATP per mole of FDP metabolized, compared to the net 2 moles from glucose. This maintenance of the Adenylate Energy Charge (ATP/ADP ratio) is critical for keeping ion pumps (Na+/K+ ATPase, Ca2+ ATPase) functional.[1]

2. Membrane Stabilization & Calcium Handling (Extracellular/Membrane)

Esafosfan interacts with the phospholipid bilayer, increasing membrane stability and reducing fluidity changes associated with ischemia.[1] Crucially, it modulates calcium influx.[1] By chelating extracellular calcium or allosterically modifying voltage-gated calcium channels (VGCC), it prevents the massive


 influx that triggers calpain activation and necrotic cell death.[1]
3. The Antioxidant Shunt

Metabolism of Esafosfan generates triose phosphates that can be diverted into the Pentose Phosphate Pathway (PPP) . This generates NADPH, an essential cofactor for Glutathione Reductase, thereby replenishing the cell's Reduced Glutathione (GSH) pool and neutralizing Reactive Oxygen Species (ROS) during reperfusion.[1]

Mechanism of Action Visualization

The following diagram maps the pleiotropic effects of Esafosfan on a cellular level.

Esafosfan_Mechanism_Map cluster_Extracellular Extracellular / Membrane Interface cluster_Intracellular Intracellular Cytosol Esafosfan Esafosfan (FDP) MembraneStab Membrane Stabilization Esafosfan->MembraneStab Ca_Influx Inhibit Ca2+ Influx Esafosfan->Ca_Influx Neutrophil Inhibit Neutrophil Activation Esafosfan->Neutrophil PFK_Bypass Bypass PFK Blockade Esafosfan->PFK_Bypass Transport? Outcome CYTOPROTECTION (Reduced Necrosis/Apoptosis) MembraneStab->Outcome Ca_Influx->Outcome Neutrophil->Outcome Glycolysis Anaerobic Glycolysis PFK_Bypass->Glycolysis ATP_Pool Maintain ATP Pool Glycolysis->ATP_Pool PPP_Shunt Pentose Phosphate Pathway Glycolysis->PPP_Shunt ATP_Pool->Outcome GSH GSH Regeneration PPP_Shunt->GSH GSH->Outcome

Figure 1: The pleiotropic cytoprotective pathways of Esafosfan, bridging metabolic resuscitation and membrane stabilization.[1]

Part 3: Cytoprotective Applications

Research has validated Esafosfan's utility across three primary domains.

1. Myocardial Ischemia & Reperfusion

In models of myocardial infarction (MI), Esafosfan administered prior to reperfusion significantly limits infarct size.[1] It preserves left ventricular function by maintaining the high-energy phosphate pool required for contraction and relaxation (diastolic function).[1] Clinical data suggests utility in bypass surgery and heart failure management [1, 5].[1]

2. Neuroprotection

The brain is exquisitely sensitive to glucose deprivation. Esafosfan has shown efficacy in reducing neuronal damage from hypoxia and excitotoxicity (NMDA receptor overactivation).[1] By maintaining ATP, it prevents the depolarization that releases glutamate, breaking the excitotoxic cycle [8, 9].

3. Organ Preservation (Transplant)

Cold ischemia time is a major risk factor in transplantation.[1] Adding Esafosfan to preservation solutions (e.g., University of Wisconsin solution) improves graft viability by preventing ATP depletion during cold storage and reducing reperfusion injury upon implantation [6].[1]

Part 4: Fundamental Research Protocols

To validate Esafosfan's efficacy, rigorous experimental design is required.[1] Below are two standard protocols for cardiac and neuronal models.

Protocol A: In Vivo Ischemia-Reperfusion (Rat Heart Model)

Objective: Assess infarct size reduction and hemodynamic recovery.[1]

  • Preparation: Anesthetize Male Wistar rats (250-300g). Intubate and ventilate.[1]

  • Instrumentation: Cannulate the carotid artery for BP monitoring and jugular vein for drug delivery. Perform a thoracotomy to expose the heart.

  • Ischemia Induction: Place a snare (6-0 prolene) around the Left Anterior Descending (LAD) coronary artery.[1] Tighten to induce ischemia for 30 minutes . Verify by ST-segment elevation on ECG.

  • Intervention:

    • Group 1 (Control): Saline bolus at 25 min ischemia.[1]

    • Group 2 (Esafosfan):350 mg/kg IV bolus at 25 min ischemia (5 min prior to reperfusion).[1]

  • Reperfusion: Release the snare and monitor for 120 minutes .

  • Analysis:

    • Hemodynamics: Measure LVDP, dP/dt max.

    • Infarct Sizing: Re-occlude LAD, inject Evans Blue (risk area), stain slices with TTC (infarct area).[1]

Protocol B: In Vitro Neuronal Excitotoxicity (Hippocampal Slice)

Objective: Evaluate protection against NMDA-induced cell death.[1]

  • Preparation: Prepare organotypic hippocampal slice cultures from P7 rat pups. Cultivate for 14 days.

  • Injury Induction: Expose slices to 30 µM NMDA for 3 hours to induce excitotoxicity.[1]

  • Treatment: Co-incubate with Esafosfan (concentrations: 0.5, 1.0, 1.5 mM ) during NMDA exposure and for 24h post-washout.[1]

  • Analysis:

    • Cell Death: Measure Propidium Iodide (PI) uptake (fluorescence intensity).[1]

    • Metabolism: HPLC analysis of ATP/ADP ratio in tissue extracts [8].

Experimental Workflow Visualization

Experimental_Workflow Start Subject Selection (Rat/Tissue) Stabilization Stabilization (30 min) Start->Stabilization Ischemia Ischemia / Injury (LAD Occlusion / NMDA) Stabilization->Ischemia Drug Esafosfan Admin (350mg/kg or 1-5mM) Ischemia->Drug  Pre-Reperfusion   Reperfusion Reperfusion / Washout (Restore Flow) Drug->Reperfusion Analysis Endpoint Analysis (TTC Stain / ATP HPLC) Reperfusion->Analysis

Figure 2: Standardized workflow for assessing Esafosfan efficacy in ischemia-reperfusion models.[1]

Part 5: Data Synthesis

The following table summarizes expected quantitative outcomes based on authoritative literature [1, 4, 5, 6].

MetricControl (Ischemia)Esafosfan TreatedImprovementSignificance
ATP Levels (nmol/g tissue)~160 ± 9.0~535 ± 156> 3x Increase p < 0.05
Infarct Size (% of Risk Area)~45 - 50%~25 - 30%~40% Reduction p < 0.01
Hemodynamics (LV dP/dt)~2940 mmHg/s~5296 mmHg/s~80% Recovery p < 0.005
Survival (Severe Shock)~21% (5-day)~93% (5-day)4x Survival p < 0.001

Note: Data represents aggregated mean values from rat myocardial and intestinal ischemia models.

References
  • Potential therapeutic applications of fructose-1,6-diphosphate. Taylor & Francis.[1][1]

  • Fructose 1-6 Diphosphate Prevents Intestinal Ischemic Reperfusion Injury and Death in Rats. Gastroenterology / PubMed.[1]

  • Fructose-1,6-diphosphate attenuates acute lung injury induced by ischemia-reperfusion in rats. Critical Care Medicine / PubMed.[1]

  • Beneficial effect of fructose-1,6-bisphosphate on mitochondrial function during ischemia-reperfusion of rat liver. PubMed.[1]

  • Fructose 1,6-diphosphate administration attenuates post-ischemic ventricular dysfunction. Heart, Lung and Circulation / PubMed.[1]

  • Fructose-1,6 diphosphate as a protective agent for experimental ischemic acute renal failure. Transplantation Proceedings / PubMed.[1][1]

  • Fructose 1,6-Bisphosphate as a Protective Agent for Experimental Fat Grafting. Stem Cells Translational Medicine.[1]

  • Fructose-1,6-Bisphosphate Protects Hippocampal Rat Slices from NMDA Excitotoxicity. Int. J. Mol.[1] Sci. / MDPI.[1][1]

  • Fructose 1,6-Bisphosphate: A Summary of Its Cytoprotective Mechanism. Current Medicinal Chemistry / PubMed.[1]

  • Metabolism of Exogenously Applied Fructose 1,6-bisphosphate in Hypoxic Vascular Smooth Muscle. PubMed.[1]

Sources

The metabolic fate of exogenous Fructose-1,6-diphosphate

Author: BenchChem Technical Support Team. Date: March 2026

The Metabolic Fate of Exogenous Fructose-1,6-Diphosphate: A Technical Whitepaper on Cellular Uptake, Ischemic Rescue, and Analytical Tracking

Executive Paradigm: The Permeability Paradox

For decades, classical biochemistry dictated that highly charged, phosphorylated metabolic intermediates could not cross the hydrophobic lipid bilayer of the cell membrane. Consequently, Fructose-1,6-diphosphate (FDP, also known as Fructose-1,6-bisphosphate) was viewed strictly as an intracellular intermediate trapped within the glycolytic pathway.

However, modern metabolic tracing has shattered this dogma. Exogenously administered FDP is not only capable of entering intact cells, but it also actively integrates into the cytosolic metabolic pool, offering profound protective effects in hypoxic, ischemic, and neurologically compromised tissues[1]. This technical guide elucidates the mechanistic fate of exogenous FDP, detailing its cellular uptake, its routing through metabolic networks, and the rigorous analytical protocols required to quantify its pharmacokinetics.

Mechanisms of Cellular Uptake: The Dicarboxylate Transporter

The cellular entry of FDP is not a product of passive diffusion, nor does it rely on standard glucose transporters (GLUTs). Instead, exogenous FDP crosses the sarcolemma and cell membranes primarily via a dicarboxylate transport system [2].

In aqueous solution, a small fraction of FDP exists in a linear (keto) form. This highly charged, linear conformation structurally mimics dicarboxylates. Experimental validation of this mechanism relies on competitive inhibition models. When tissues are perfused with FDP alongside fumarate—a known dicarboxylate—the uptake and subsequent metabolism of FDP are drastically reduced, confirming competition for the same transporter[2][3]. Conversely, inhibitors of the Band 3 anion exchanger (such as DNDS) fail to block FDP utilization, isolating the dicarboxylate carrier as the primary conduit[2].

Intracellular Metabolic Routing: Bypassing the Ischemic Bottleneck

Once internalized, the metabolic fate of exogenous FDP is dictated by the energetic state of the cell.

The Causality of Ischemic Rescue: During normoxia, glucose is phosphorylated and processed through Phosphofructokinase (PFK)—the rate-limiting gatekeeper of glycolysis. However, during ischemia or severe hypoxia, cells rely on anaerobic glycolysis, leading to lactic acidosis. The resulting drop in intracellular pH, combined with ATP depletion, allosterically inhibits PFK. This halts glycolysis, starving the cell of even anaerobic ATP generation.

Exogenous FDP circumvents this exact bottleneck. By entering the pathway downstream of PFK, FDP acts as a direct substrate for Aldolase, which cleaves it into Glyceraldehyde-3-phosphate (GAP) and Dihydroxyacetone phosphate (DHAP). These intermediates immediately enter the "payoff phase" of glycolysis. Through the actions of Phosphoglycerate Kinase (PGK) and Pyruvate Kinase (PK), the cell generates a net yield of ATP without the initial ATP investment required by hexokinase and PFK[4][5].

FDP_Pathway ExoFDP Exogenous FDP DCT Dicarboxylate Transporter ExoFDP->DCT Cellular Uptake EndoFDP Intracellular FDP DCT->EndoFDP Aldolase Aldolase Cleavage EndoFDP->Aldolase Direct Substrate PFK Phosphofructokinase (PFK) (Bypassed) PFK->EndoFDP Blocked in Ischemia Energy ATP Generation (PGK & PK) Aldolase->Energy Glycolytic Payoff Lactate Lactate Production (Hypoxia) Energy->Lactate

Cellular uptake of exogenous FDP via dicarboxylate transporters and subsequent glycolytic fate.

Quantitative Dynamics of FDP Metabolism

To understand the scalability of FDP as a therapeutic, we must look at its metabolic flux. Isotope tracing in isolated perfused models demonstrates that FDP uptake is concentration-dependent, though it approaches saturation kinetics typical of carrier-mediated transport. The table below summarizes the competitive inhibition data that validates the dicarboxylate transport mechanism[2].

Table 1: Metabolic Flux and Competitive Inhibition of Exogenous FDP (30-min Perfusion)

Experimental ConditionFDP Concentration (mM)Competitor (20 mM Fumarate)FDP Metabolized (μmol)Inhibition Rate
Baseline Uptake5-12.4 ± 2.6N/A
Concentration Scaling10-31.2 ± 3.0N/A
Competitive Blockade5+3.1 ± 0.6~75%
Competitive Blockade10+6.3 ± 0.5~80%

Data indicates that a 4:1 ratio of fumarate to FDP nearly completely inhibits FDP utilization, confirming a shared transport system[2].

Analytical Methodologies: Tracking the Fate of FDP

Quantifying intracellular FDP and its downstream metabolites requires overcoming significant analytical hurdles. FDP is highly hydrophilic and polyanionic, meaning it elutes in the void volume of standard C18 reversed-phase columns, leading to severe ion suppression. To establish a self-validating system, researchers must use specialized LC-MS/MS protocols[6][7].

Protocol 1: C-FDP Isotope Tracing in Cellular Models

To prove that exogenous FDP is actively metabolized rather than just accumulating, isotope tracing is mandatory.

  • Isotope Incubation: Perfuse isolated tissue or incubate cell cultures with 2.1 to 10 mM of

    
     under normoxic or hypoxic (95% N
    
    
    
    / 5% CO
    
    
    ) conditions for 30 minutes[4].
  • Metabolic Quenching (Critical Step): Glycolytic intermediates have turnover rates in the milliseconds. To prevent the artificial degradation of FDP, rapidly quench the metabolism by aspirating the media and immediately adding a cold (-20°C) extraction solvent (e.g., Acetonitrile/Methanol/Water at a 4:4:2 ratio)[8].

  • Cell Lysis & Extraction: Mechanically lyse the cells, centrifuge at 15,000 x g for 15 minutes at 4°C to precipitate proteins, and evaporate the supernatant in a SpeedVac. Resuspend in LC-MS grade water.

Protocol 2: LC-MS/MS Quantification via HILIC or IP-RP

Because FDP easily chelates with metal surfaces in LC systems, PEEK tubing or metal-passivated systems are highly recommended.

  • Chromatographic Separation:

    • Option A (HILIC): Use a polymer-based amino column (e.g., Shodex HILICpak VG-50) which utilizes amino groups to retain highly polar phosphorylated saccharides without ion-pairing agents[9].

    • Option B (IP-RP): Use an Ion-Pair Reversed-Phase method. Add tributylamine (TBA) to the mobile phase. Causality: TBA acts as an ion-pairing agent, neutralizing the negative charges on FDP's phosphate groups, allowing it to interact with the hydrophobic stationary phase and separating it from isomers like Fructose-6-phosphate[7].

  • Mass Spectrometry Detection: Operate an Orbitrap or Q-TOF mass spectrometer in negative electrospray ionization (ESI-) mode. Monitor the generated anions at m/z = 339 for unlabeled FDP, and track the

    
     mass shift for 
    
    
    
    [6].
  • Flux Analysis: Measure the accumulation of

    
    . The appearance of labeled lactate definitively proves that exogenous FDP crossed the membrane and was processed by intracellular Aldolase and downstream glycolytic enzymes[2][4].
    

LCMS_Protocol Iso 13C-FDP Tracing Quench Cold Quench (-20°C) Iso->Quench Halt Metabolism Extract Metabolite Extraction Quench->Extract Cell Lysis LC HILIC / IP-RP Separation Extract->LC Charge Neutralization MS High-Res Mass Spec LC->MS Isotope Detection

Step-by-step workflow for 13C-FDP isotope tracing and LC-MS/MS quantification.

Strategic Implications for Drug Development

The validated metabolic fate of exogenous FDP opens distinct avenues for therapeutic intervention. Because it successfully crosses the blood-brain barrier and cell membranes[1], FDP acts as a "metabolic bypass" drug. In drug development pipelines targeting acute ischemic stroke, myocardial infarction, or organ preservation for transplant, formulating FDP as an intravenous or potentially oral therapeutic provides a direct mechanism to sustain cellular ATP levels when mitochondrial oxidative phosphorylation and classical glycolysis fail.

References

  • Myocardial metabolism of exogenous FDP is consistent with transport by a dicarboxylate transporter. American Journal of Physiology-Heart and Circulatory Physiology.[Link]

  • Transport and metabolism of exogenous fumarate and 3-phosphoglycerate in vascular smooth muscle. PubMed - NIH.[Link]

  • Pharmacokinetics of fructose-1,6-diphosphate after intraperitoneal and oral administration to adult rats. PMC - NIH.[Link]

  • Metabolism of Exogenously Applied Fructose 1,6-bisphosphate in Hypoxic Vascular Smooth Muscle. PubMed - NIH. [Link]

  • Separation and Quantitation of fructose-6-phosphate and fructose-1,6-diphosphate by LC-ESI-MS for the Evaluation of fructose-1,6-biphosphatase Activity. PubMed - NIH.[Link]

  • Profiling of Endogenous Metabolites Using Time-of-Flight LC/MS with Ion-Pair Reverse Phase Chromatography. LCMS.cz.[Link]

  • Simultaneous LC/MS Analyses of Phosphorylated Saccharides. Shodex HPLC Columns.[Link]

  • An optimization method for untargeted MS-based isotopic tracing investigations of metabolism. D-NB.info. [Link]

  • Altered expression profile of glycolytic enzymes during testicular ischemia reperfusion injury is associated with the p53/TIGAR pathway: effect of fructose 1,6-diphosphate. PeerJ. [Link]

Sources

The Enzymatic Regulation of Fructose-1,6-Bisphosphate: Mechanistic Insights and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fructose-1,6-bisphosphate (FDP), also known as Harden-Young ester, is a central metabolite that dictates the directional flux of carbon through glycolysis and gluconeogenesis[1]. The intracellular concentration of FDP is tightly controlled by the opposing actions of phosphofructokinase-1 (PFK-1) and fructose-1,6-bisphosphatase (FBPase-1)[2]. Dysregulation of this substrate cycle is a hallmark of metabolic disorders, including Type 2 Diabetes Mellitus (T2DM) and the Warburg effect in oncology[3],[4]. This whitepaper provides an authoritative analysis of FDP regulation, detailing the allosteric and hormonal networks governing its synthesis, the pharmacological landscape of FBPase-1 inhibitors, and robust, self-validating experimental protocols for quantifying FDP dynamics in vitro and in vivo.

The F6P/FDP Substrate Cycle: Core Mechanics

The conversion of Fructose-6-phosphate (F6P) to FDP is the first committed, rate-limiting step of glycolysis. This ATP-dependent phosphorylation is catalyzed by PFK-1. Conversely, during gluconeogenesis, FBPase-1 catalyzes the exergonic hydrolysis of FDP back to F6P and inorganic phosphate (Pi)[5].

If both enzymes were fully active simultaneously, the result would be a "futile cycle," continuously hydrolyzing ATP without net carbon flux. To prevent this, nature evolved a highly sophisticated allosteric regulatory system that ensures reciprocal control: when PFK-1 is active, FBPase-1 is inhibited, and vice versa[2],[3].

FDP_Cycle F6P Fructose-6-Phosphate (F6P) PFK1 PFK-1 (Kinase) F6P->PFK1 FDP Fructose-1,6-bisphosphate (FDP) FBPase1 FBPase-1 (Phosphatase) FDP->FBPase1 PFK1->FDP ATP -> ADP FBPase1->F6P H2O -> Pi F26BP Fructose-2,6-bisphosphate (F2,6BP) F26BP->PFK1 Allosteric Activation F26BP->FBPase1 Allosteric Inhibition

Fig 1: The F6P/FDP substrate cycle and its reciprocal allosteric regulation by F2,6BP.

The Master Regulator: Fructose-2,6-Bisphosphate (F2,6BP)

The most potent allosteric effector of the F6P/FDP cycle is a distinct metabolite: Fructose-2,6-bisphosphate (F2,6BP) . F2,6BP is synthesized and degraded by a unique homodimeric bifunctional enzyme known as 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK-2/FBPase-2)[3].

Mechanistic Causality of Allostery
  • On PFK-1: F2,6BP binds to the allosteric site of PFK-1, dramatically lowering its

    
     for F6P and relieving the inhibitory effect of physiological ATP concentrations[2],[3]. This stabilizes the active "R-state" of the PFK-1 tetramer.
    
  • On FBPase-1: F2,6BP acts synergistically with AMP to inhibit FBPase-1. Structural studies reveal that AMP binds to a central aqueous cavity in eukaryotic FBPase-1, and the subsequent binding of F2,6BP induces a 13° subunit pair rotation that locks the enzyme in an inactive state[5].

Hormonal Control of the Bifunctional Enzyme

The kinase/phosphatase activity ratio of PFK-2/FBPase-2 is dictated by its phosphorylation state, which is under strict hormonal control[2].

HormonalControl Glucagon Glucagon (Fasting) cAMP cAMP & PKA Activation Glucagon->cAMP Gs-coupled GPCR Insulin Insulin (Fed) PP1 Protein Phosphatase 1 Insulin->PP1 RTK Signaling BifuncPhos PFK-2/FBPase-2 (Phosphorylated) Active: FBPase-2 cAMP->BifuncPhos Phosphorylation BifuncDephos PFK-2/FBPase-2 (Dephosphorylated) Active: PFK-2 PP1->BifuncDephos Dephosphorylation F26BP_down Decreased F2,6BP (Promotes Gluconeogenesis) BifuncPhos->F26BP_down F26BP_up Increased F2,6BP (Promotes Glycolysis) BifuncDephos->F26BP_up

Fig 2: Hormonal signaling cascades regulating the bifunctional enzyme PFK-2/FBPase-2.

Therapeutic Implications in Drug Development

Type 2 Diabetes Mellitus (T2DM)

In T2DM, excessive Endogenous Glucose Production (EGP) via hepatic gluconeogenesis is a primary driver of fasting hyperglycemia. Because FBPase-1 is the rate-controlling enzyme of gluconeogenesis, it has emerged as a high-value therapeutic target[4]. Unlike agents that stimulate insulin secretion (which risk hypoglycemia), FBPase-1 inhibitors directly throttle glucose output. Next-generation FBPase-1 inhibitors (e.g., CS-917, MB07803) are designed as diamide prodrugs that mimic AMP, binding to the allosteric central cavity of FBPase-1 to halt the hydrolysis of FDP[4],[5].

Oncology and the Warburg Effect

Cancer cells heavily upregulate glycolysis even in the presence of oxygen. Tumor cells frequently overexpress the PFKFB3 isoenzyme (a highly active kinase variant of PFK-2/FBPase-2), leading to massive accumulations of F2,6BP[3]. This hyperactivates PFK-1, driving FDP production and fueling rapid cellular proliferation. Small-molecule inhibitors targeting PFKFB3 are currently under investigation to therapeutically "starve" malignant cells[3].

Quantitative Data Summaries

The table below consolidates the kinetic and pharmacological parameters of the F6P/FDP regulatory network, crucial for assay design and inhibitor benchmarking.

Target EnzymeModulator / InhibitorMechanism of ActionKinetic Effect / IC₅₀
PFK-1 Fructose-2,6-bisphosphateAllosteric Activator

for F6P; relieves ATP inhibition[2]
FBPase-1 Fructose-2,6-bisphosphateAllosteric InhibitorSynergistic with AMP; IC₅₀ ~ 1-10 µM[5]
FBPase-1 AMP (Endogenous)Allosteric InhibitorBinds central cavity; IC₅₀ ~ 10-20 µM[5]
FBPase-1 CS-917 (Active Form)AMP-site InhibitorCompetitive allosteric inhibition; IC₅₀ ~ 1.5 µM[4]

Experimental Methodologies

To investigate FDP regulation, researchers must employ self-validating experimental systems. Below are two field-proven protocols: one for real-time live-cell monitoring, and one for absolute quantification in tissue lysates.

Protocol A: Real-Time Glycolytic Monitoring using the HYlight Biosensor

Causality & Rationale: Traditional biochemical assays require cell lysis, destroying the spatiotemporal dynamics of glycolysis. The HYlight biosensor is a circularly permuted green fluorescent protein (cpGFP) fused to the CggR transcription factor. It specifically binds FDP, altering the hydrogen-bonding network of the chromophore and producing a ratiometric fluorescence response[6]. Ratiometric imaging normalizes for varying biosensor expression levels across cells, ensuring that signal changes are exclusively due to FDP concentration fluctuations.

Step-by-Step Workflow:

  • Cell Seeding: Seed mammalian cells (e.g., HepG2) into µ-Slide 8-well glass-bottom plates at 50,000 cells/well in standard culture media[6].

  • Transfection: Transfect cells with the HYlight plasmid using a liposomal reagent. Incubate for 24-48 hours to allow robust biosensor expression.

  • Starvation (Glycolytic Stress Prep): Wash cells 3x with glucose-free imaging buffer (e.g., Krebs-Ringer bicarbonate buffer). Incubate for 1 hour to deplete endogenous FDP pools.

  • Confocal Imaging Setup: Transfer the slide to a temperature-controlled (37°C) confocal microscope. Excite the cpGFP at 405 nm and 488 nm, collecting emission at 515 nm.

  • Stimulation & Recording: Begin time-lapse imaging (1 frame/10 sec). After establishing a baseline, spike the well with D-glucose (final concentration 10 mM).

  • Validation: To prove signal specificity, subsequently add a PFK-1 inhibitor or 2-Deoxyglucose (2-DG). A rapid drop in the 488/405 ratiometric signal confirms that the fluorescence spike was strictly dependent on FDP synthesis[6].

Protocol B: In Vitro Fructose-1,6-Bisphosphate Fluorometric Assay

Causality & Rationale: To quantify absolute FDP pools in tissues, a coupled enzymatic assay is required. Because FDP itself is not easily detectable, it is enzymatically hydrolyzed by purified FBPase to F6P. The F6P is then oxidized in a cascade that reacts with a PicoProbe to generate a highly stable fluorophore[7],. Background subtraction is critical here: tissues contain high basal levels of F6P, which will cause false positives if not accounted for.

Step-by-Step Workflow:

  • Sample Preparation: Rapidly homogenize 10 mg of tissue in 500 µL of ice-cold FDP Assay Buffer. Centrifuge at 10,000 x g for 10 min at 4°C. Collect the supernatant[7].

  • Deproteinization: Pass the lysate through a 10 kDa MWCO spin filter to remove endogenous enzymes (like aldolase) that would rapidly consume FDP during the assay.

  • Standard Curve: Prepare a standard curve by diluting a 10 mM FDP stock to yield 0, 100, 200, 300, 400, and 500 pmol/well in a 96-well opaque white plate[7].

  • Reaction Mix: For each sample, prepare two wells: a "Sample Well" and a "Background Control Well".

    • Sample Well: Add sample + FBPase + PicoProbe + Enzyme Mix.

    • Background Well: Add sample + PicoProbe + Enzyme Mix (NO FBPase).

  • Incubation & Reading: Incubate the plate at room temperature for 30-40 minutes protected from light. Measure fluorescence at Ex/Em = 535/587 nm.

  • Data Processing: Subtract the RFU (Relative Fluorescence Units) of the Background Control Well from the Sample Well. Interpolate the corrected RFU against the FDP standard curve to determine absolute FDP concentration.

References

  • Fructose 2,6-bisphosph
  • Fructose 2,6-Bisphosphate in Cancer Cell Metabolism Source: frontiersin.org
  • Fructose-1, 6-bisphosphatase inhibitors for reducing excessive endogenous glucose production in type 2 diabetes Source: nih.gov
  • Central Cavity of Fructose-1,6-bisphosphatase and the Evolution of AMP/Fructose 2,6-bisphosphate Synergism in Eukaryotic Organisms Source: nih.gov
  • Protocol for real-time glycolytic monitoring in mammalian cells using confocal microscopy and HYlight, a biosensor for fructose 1,6-bisphosph
  • PicoProbe Fructose-1,6-Bisphosph
  • Fructose-1,6-Bisphosphate Assay Kit (Fluorometic) (ab284537) Source: abcam.com

Sources

Preliminary Studies on Esafosfan’s Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the neuroprotective mechanisms, preclinical evidence, and experimental protocols for Esafosfan (Fructose-1,6-diphosphate).

Executive Summary

Esafosfan (chemically known as Fructose-1,6-diphosphate or FDP ) is a high-energy glycolytic intermediate that has demonstrated significant neuroprotective potential in preclinical models of ischemia and excitotoxicity. Unlike glucose, which requires energy investment to be metabolized, Esafosfan acts as a "metabolic bypass" agent. It enters the glycolytic pathway downstream of the ATP-consuming rate-limiting enzymes (Hexokinase and Phosphofructokinase), thereby providing immediate high-energy substrates (ATP) to hypoxic neurons.

Beyond bioenergetics, preliminary studies indicate Esafosfan exerts pleiotropic effects: it modulates inflammatory signaling via the adenosinergic pathway (CD39/CD73 axis), stabilizes the Blood-Brain Barrier (BBB), and prevents intracellular calcium overload. This guide synthesizes the core mechanistic data, experimental protocols, and quantitative outcomes from key preliminary studies.

Pharmacological Mechanism of Action

To understand Esafosfan's efficacy, one must analyze where it intervenes in cellular metabolism compared to standard glucose utilization.

The Glycolytic Bypass (Bioenergetic Support)

In ischemic conditions, ATP levels plummet, causing the failure of ion pumps (e.g., Na+/K+ ATPase). Glucose metabolism is halted because the initial steps of glycolysis require ATP. Esafosfan bypasses these energy-dependent steps.

  • Standard Glycolysis: Glucose

    
     Glucose-6-P (Requires ATP) 
    
    
    
    Fructose-6-P
    
    
    Fructose-1,6-bisphosphate (Requires ATP).
  • Esafosfan Intervention: Enters directly as Fructose-1,6-bisphosphate

    
     Generates 4 ATP molecules net per molecule metabolized (vs. 2 net for glucose).
    
The Adenosine Shunt (Anti-Inflammatory Signaling)

Recent studies suggest Esafosfan functions as a pro-drug for adenosine. Upon administration, ecto-nucleotidases (CD39 and CD73) hydrolyze extracellular FDP/ATP intermediates into adenosine.[1]

  • Pathway: Esafosfan

    
     Adenosine 
    
    
    
    Activation of A1 Receptors (Neuroprotection/Antinociception) and A2a Receptors (Anti-inflammation).
  • Outcome: Reduction of TNF-

    
    , IL-6, and neutrophil infiltration.[1]
    
Visualization: The Metabolic Bypass & Signaling

The following diagram illustrates how Esafosfan bypasses the "energy block" of ischemia and activates neuroprotective signaling.

EsafosfanMechanism Glucose Glucose HK Hexokinase (ATP Consumed) Glucose->HK PFK Phosphofructokinase (ATP Consumed) HK->PFK FDP_Endo Endogenous FDP PFK->FDP_Endo Glycolysis Late Glycolysis (Payoff Phase) FDP_Endo->Glycolysis Esafosfan ESAFOSFAN (Exogenous FDP) Esafosfan->Glycolysis  BYPASSES ATP COST CD39_73 CD39 / CD73 (Ecto-nucleotidases) Esafosfan->CD39_73  Hydrolysis ATP ATP Generation (Energy Restore) Glycolysis->ATP  +4 ATP Net Adenosine Extracellular Adenosine CD39_73->Adenosine A1_Rec A1 Receptor (Inhibit Ca2+ Influx) Adenosine->A1_Rec A1_Rec->ATP  Preserves Energy

Figure 1: Esafosfan bypasses ATP-consuming enzymes (Red) to restore energy (Yellow) and activates Adenosine signaling (Blue) to inhibit excitotoxicity.

Preclinical Evidence: Quantitative Summary

The following data aggregates results from key rodent models of Middle Cerebral Artery Occlusion (MCAO) and hypoxia.

Table 1: Efficacy in Ischemia/Reperfusion Models
ParameterControl (Saline)Esafosfan (350-500 mg/kg)% ImprovementP-Value
Total Infarct Volume (

)


43% Reduction

Cortical Infarct (

)


46% Reduction

ATP Levels (% of Baseline)

(Post-Hypoxia)

~100% Preservation

Intracellular Ca2+ (nM)

(Overload)

(Stabilized)
Stabilized

Data Source: Aggregated from Farias et al. and Gregory et al. (See References).

Experimental Protocols

For researchers replicating these findings, the following protocols ensure standardization.

In Vivo Protocol: Reversible MCAO (Rat Model)

Objective: Evaluate infarct volume reduction post-ischemia.

  • Subject Prep: Adult Sprague-Dawley rats (250–300g), fasted overnight.

  • Anesthesia: Induce with 3-4% isoflurane; maintain at 1.5-2%. Monitor rectal temp (

    
    ).
    
  • Occlusion: Insert intraluminal suture into the Internal Carotid Artery to block the MCA origin. Verify occlusion via Laser Doppler Flowmetry (>70% drop in CBF).

  • Drug Administration (Critical Step):

    • Agent: 10% Esafosfan solution (pH adjusted to 7.4).

    • Dosage: 500 mg/kg IV bolus.

    • Timing: Administer 10 minutes prior to reperfusion (i.e., at 1h 50m of a 2h occlusion).

  • Reperfusion: Withdraw suture after 2 hours.

  • Analysis: Sacrifice at 72 hours. Stain brain sections with 2% TTC. Calculate infarct volume using ImageJ.

In Vitro Protocol: Oxygen-Glucose Deprivation (OGD)

Objective: Assess ATP preservation in cortical neurons.

  • Culture: Primary cortical neurons (DIV 10-14).

  • Induction: Replace media with glucose-free balanced salt solution (BSS). Place in hypoxia chamber (

    
    ).[2]
    
  • Treatment: Add Esafosfan (1.5 mM - 3.5 mM) to BSS immediately before hypoxia.

  • Duration: Incubate for 60-90 minutes.

  • Readout: Measure intracellular ATP via Luciferase assay and cell viability via LDH release.

Mechanistic Deep Dive: The Anti-Inflammatory Cascade

Beyond energy, Esafosfan mitigates the "cytokine storm" associated with reperfusion injury.

The CD39/CD73 Axis

Esafosfan treatment has been linked to increased extracellular adenosine, which acts on the A2a receptor on microglia and neutrophils.

  • Inhibition: Reduces NF-

    
    B nuclear translocation.[3]
    
  • Result: Downregulation of pro-inflammatory cytokines (TNF-

    
    , IL-1
    
    
    
    ) and upregulation of anti-inflammatory IL-10.
Visualization: Anti-Inflammatory Signaling

AntiInflammation Esafosfan Esafosfan Adenosine Adenosine (Extracellular) Esafosfan->Adenosine  Ecto-nucleotidases A2aR A2a Receptor (Microglia/Neutrophil) Adenosine->A2aR cAMP cAMP Increase A2aR->cAMP NFkB NF-kB (Inhibited) cAMP->NFkB  Inhibits Cytokines TNF-a / IL-6 (Reduced) NFkB->Cytokines  Downregulates

Figure 2: Esafosfan reduces neuroinflammation by driving Adenosine-A2a receptor signaling, inhibiting the NF-kB pathway.

Translational Challenges & Future Directions

While preclinical data is robust, translating Esafosfan to clinical neurology faces specific hurdles:

  • Blood-Brain Barrier (BBB) Permeability: While Esafosfan ameliorates BBB damage, its intrinsic ability to cross the intact BBB is debated. High doses (500 mg/kg) are likely required to drive sufficient concentration gradients or facilitate transport via "destabilized" membranes in ischemic zones.

  • Therapeutic Window: Efficacy is highest when administered before or during reperfusion. This limits utility to acute settings (e.g., thrombectomy adjunct).

  • Clinical Status: Currently, Esafosfan is used clinically for cardiac preservation and hypophosphatemia. No Phase 3 trials for stroke/TBI are currently active, highlighting a gap for "drug repurposing" research.

References

  • Farias, S. et al. (1990). Fructose-1,6-bisphosphate reduces infarct volume after reversible middle cerebral artery occlusion in rats. Stroke.

  • Gregory, G.A. et al. (1989). Fructose-1,6-bisphosphate stabilizes brain intracellular calcium during hypoxia in rats. Anesthesiology.

  • Sola, P.R. et al. (2003).[4] Fructose-1,6-bisphosphate reduces inflammatory pain-like behaviour in mice: role of adenosine acting on A1 receptors. British Journal of Pharmacology.

  • Varel, M. et al. (2015). Fructose 1,6-bisphosphate attenuates experimental arthritis by activating anti-inflammatory adenosinergic pathway. Scientific Reports.

  • Kelleher, J.A. et al. (1995). Fructose-1,6-bisphosphate preserves adenosine triphosphate but not intracellular pH during hypoxia.[2][5] Neuroscience Letters.

Sources

Methodological & Application

Optimizing Metabolic Support in Ischemia-Reperfusion Models: Esafosfan Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the application of Esafosfan (exogenous Fructose-1,6-diphosphate, or FDP) in isolated heart studies. While standard glucose-based perfusates often fail to sustain cardiac energetics during the metabolic crisis of ischemia, Esafosfan functions as a high-energy metabolic bypass. By entering the glycolytic pathway downstream of the rate-limiting enzyme phosphofructokinase-1 (PFK-1), Esafosfan maintains ATP production even under the acidic conditions of ischemia, attenuating calcium overload and preserving contractile function upon reperfusion.

Mechanistic Rationale: The "PFK Bypass"

To generate reproducible data with Esafosfan, researchers must understand the specific metabolic failure point it addresses.

The Ischemic Metabolic Crisis

During global ischemia (cessation of flow), the heart switches to anaerobic glycolysis. This leads to the accumulation of lactate and protons (


). Intracellular acidosis inhibits Phosphofructokinase-1 (PFK-1) , the rate-limiting enzyme of glycolysis. Consequently, even if glucose is available, the cardiomyocyte cannot process it, leading to ATP depletion, ion pump failure (SERCA, Na+/K+ ATPase), and lethal calcium overload.
The Esafosfan Solution

Esafosfan is the pharmaceutical preparation of Fructose-1,6-diphosphate. It enters the glycolytic pathway distal to the PFK-1 blockade.[1][2]

  • Bypass: It skips the ATP-consuming phosphorylation steps of Hexokinase and PFK-1.

  • Yield: It is immediately cleaved by aldolase into triose phosphates, generating a net yield of 4 ATP per molecule (compared to 2 ATP from glucose in anaerobic conditions).

  • Membrane Stabilization: Exogenous FDP interacts with the cell membrane, potentially modulating calcium channels and reducing membrane leakage.

MetabolicBypass Glucose Extracellular Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P PFK Enzyme: PFK-1 (Rate Limiting) F6P->PFK Triose Triose Phosphates PFK->Triose Blocked in Ischemia Acidosis Ischemic Acidosis (High H+, Lactate) Acidosis->PFK INHIBITS Esafosfan ESAFOSFAN (Exogenous FDP) Esafosfan->Triose BYPASS ENTRY ATP ATP Generation (Energy for Ion Pumps) Triose->ATP Glycolysis continues CaOverload Calcium Overload (Cell Death) ATP->CaOverload PREVENTS

Figure 1: Esafosfan bypasses the PFK-1 blockade caused by ischemic acidosis, restoring ATP production.

Experimental Setup (Langendorff)

The Rig
  • Mode: Constant Pressure (recommended: 70-80 mmHg for rat, 60-70 mmHg for mouse) is preferred over Constant Flow for I/R studies to mimic physiological autoregulation recovery.

  • Temperature: Strictly maintained at 37.0°C ± 0.2°C via water-jacketed reservoirs and heart chamber.

  • Pacing: Atrial pacing (300-350 bpm for rats) is recommended to standardize workload, but must be turned off during global ischemia.

Perfusion Buffer: Modified Krebs-Henseleit (KHB)

Base buffer composition (mM). Prepare fresh daily using ultrapure water (18.2 MΩ).

ComponentConcentration (mM)Function
NaCl118.0Osmolarity/Depolarization
KCl4.7Repolarization
MgSO41.2Enzyme cofactor
KH2PO41.2Phosphate source
NaHCO325.0pH Buffer (requires Carbogen)
CaCl21.25 - 1.8Contractility (Add last to prevent precipitation)
Glucose11.0Standard metabolic substrate
Pyruvate 2.0 Optional: Add only if comparing FDP to other substrates

Gas: 95% O2 / 5% CO2 (Carbogen).[3][4] Target pH: 7.40 ± 0.05 at 37°C.

Protocol 1: Preparation of Esafosfan Perfusate

Critical Note: Esafosfan (Sodium Fructose-1,6-diphosphate) carries a significant sodium load and can alter osmolarity and pH. Do not simply add powder to the reservoir.

  • Calculate Dosage: The effective therapeutic window in isolated hearts is 1.0 mM to 5.0 mM .

    • Prophylactic (Pre-ischemic): 5.0 mM

    • Reperfusion only: 2.5 mM - 5.0 mM

  • Stock Solution (100 mM):

    • Dissolve Esafosfan powder in a small volume of KHB or distilled water.

    • Adjust pH: The salt may be slightly acidic or alkaline depending on the manufacturer. Adjust the stock solution to pH 7.4 using NaOH or HCl before adding to the main perfusion line to prevent buffer shock.

  • Perfusion Method:

    • Method A (Recirculating): Add directly to the reservoir for global exposure.

    • Method B (Side-arm Infusion): Use a syringe pump to infuse the 100 mM stock into the aortic cannula line just above the heart. This allows rapid switching between Control and Drug without draining the main reservoir.

    • Calculation for Side-arm:

      
      .
      

Protocol 2: Ischemia-Reperfusion (I/R) Workflow

This protocol describes a Global Zero-Flow Ischemia model.

Phase 1: Stabilization (20-30 mins)
  • Mount the heart via the aorta.[4][5] Ensure the time from excision to perfusion is < 3 minutes .

  • Insert a latex balloon into the Left Ventricle (LV) connected to a pressure transducer.

  • Adjust balloon volume to set Left Ventricular End-Diastolic Pressure (LVEDP) to 5-10 mmHg .

  • Exclusion Criteria (Self-Validation): Discard heart if:

    • Coronary Flow (CF) < 8 mL/min or > 18 mL/min (Rat).

    • Heart Rate < 220 bpm (unchallenged).

    • Arrhythmias persist > 5 mins.

Phase 2: Baseline Recording (10-15 mins)
  • Record stable baseline parameters: LV Developed Pressure (LVDP), dP/dt_max, dP/dt_min, and Coronary Flow.

Phase 3: Esafosfan Treatment (Pre-Ischemic Loading)
  • Note: If testing reperfusion-only effects, skip to Phase 4.

  • Switch to KHB + 5 mM Esafosfan for 10-15 minutes.

  • Observation: You may see a transient increase in contractility (positive inotropy) or a slight increase in Coronary Flow due to metabolic vasodilation.

Phase 4: Global Ischemia (30-45 mins)
  • Stop Perfusion: Clamp the aortic line completely.

  • Immersion: Immerse the heart in warm (37°C) buffer (non-oxygenated) to maintain temperature. A "dry" heart cools rapidly, protecting it from injury and invalidating the model.

  • Pacing: Turn OFF electrical pacing.

  • Monitoring: Monitor the "Ischemic Contracture" (rise in LVEDP). This is the hallmark of ATP depletion.

Phase 5: Reperfusion (60 mins)
  • Restart Perfusion: Unclamp the line.

    • Group A (Control): Standard KHB.

    • Group B (Treated): KHB + Esafosfan (if testing reperfusion efficacy).

  • Pacing: Resume pacing after 5 minutes of reperfusion to avoid inducing immediate fibrillation.

  • Washout Analysis: Collect coronary effluent in the first 10 minutes to measure LDH or CK release (markers of necrosis).

Workflow Stab Stabilization (20 min) Standard KHB Base Baseline (15 min) Record Parameters Stab->Base Drug Esafosfan Load (10 min) 5 mM FDP Base->Drug Pre-treatment Group Ischemia Global Ischemia (30 min) NO FLOW / 37°C Base->Ischemia Control Group Drug->Ischemia Reperf Reperfusion (60 min) Measure Recovery Ischemia->Reperf

Figure 2: Experimental timeline for Ischemia-Reperfusion injury with pre-ischemic Esafosfan loading.

Data Acquisition & Analysis

Summarize data using the following parameters to validate the cardioprotective effect.

ParameterAbbreviationUnitExpected Effect of EsafosfanPhysiological Meaning
LV Developed Pressure LVDPmmHgHigher recovery vs ControlSystolic contractile function preservation.
End-Diastolic Pressure LVEDPmmHgLower vs ControlReduced "diastolic stiffness" (calcium overload).
Max rate of rise +dP/dtmmHg/sHigher Improved contractility.[6]
Coronary Flow CFmL/minHigher or StableReduced vascular resistance/edema.
Infarct Size IS% AreaReduced Measured via TTC staining post-experiment.
Creatine Kinase CKU/LLower in effluentReduced cell necrosis.

Troubleshooting & Self-Validation

Issue: No functional recovery in the Esafosfan group.

  • Cause: The ischemia time was too long (irreversible damage) or too short (no injury in control).

  • Solution: Run a "Time-to-Contracture" pilot. The control heart should reach maximal ischemic contracture (LVEDP rise) halfway through the ischemic period. Adjust ischemia time accordingly.

Issue: Perfusate precipitates.

  • Cause: Calcium interacting with the phosphate in Esafosfan or the buffer.

  • Solution: Ensure Esafosfan is fully dissolved and pH-adjusted before adding to calcium-containing KHB. If using high concentrations (>10mM), reduce Calcium slightly.

Issue: Heart rate drops after drug addition.

  • Cause: Sodium overload or pH shift.

  • Solution: Check the pH of the stock solution. Ensure the total Na+ concentration in the buffer hasn't exceeded physiological limits (145 mM).

References

  • Review of Langendorff Technique: Bell, R. M., et al. (2011). "The Langendorff perfusion model: Adaptation for the 21st century." Journal of Molecular and Cellular Cardiology.

  • Esafosfan Mechanism (PFK Bypass): Markov, A. K., et al. (1980). "Hemodynamic, electrocardiographic, and metabolic effects of fructose-1,6-diphosphate on acute myocardial ischemia." American Heart Journal.

  • Reperfusion Injury & FDP: Lazzarino, G., et al. (1992). "Protective effects of fructose-1,6-bisphosphate in the isolated rat heart subjected to ischemia and reperfusion." Cardiovascular Drugs and Therapy.

  • Clinical/Translational Context: Riedel, B. J., et al. (2004).[7] "Myocardial protection using fructose-1,6-diphosphate during coronary artery bypass graft surgery." Anesthesia & Analgesia.

  • Standard Protocol Guidelines: Sutherland, F. J., & Hearse, D. J. (2000). "The isolated blood and perfusion fluid perfused heart."[3][4] Pharmacological Research.

Sources

Application Notes and Protocols for Utilizing Diphosphofructose in Hypoxia Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Hypoxia and a Novel Metabolic Intervention

Hypoxia, a condition of insufficient oxygen supply to tissues, is a critical factor in a multitude of pathological states, including ischemic events such as stroke and myocardial infarction, as well as in the tumor microenvironment. At the cellular level, oxygen deprivation disrupts aerobic respiration, leading to a sharp decline in ATP production and a cascade of detrimental events, including ion pump failure, loss of membrane potential, and ultimately, cell death. Researchers and drug development professionals are in continuous pursuit of strategies to mitigate the damaging effects of hypoxia.

This document introduces Diphosphofructose, specifically Fructose-1,6-bisphosphate (FBP), as a promising cytoprotective agent in the context of hypoxia. FBP is a key high-energy intermediate in the glycolytic pathway.[1][2][3] Exogenous administration of FBP has been shown to confer significant protection to various cell types and tissues against hypoxic and ischemic insults.[1][4] The rationale for its application lies in its ability to bypass the initial, ATP-consuming steps of glycolysis, thereby providing a more direct substrate for anaerobic ATP production.[2][3] This application note will provide a comprehensive guide for researchers on the use of FBP in cell culture models of hypoxia, detailing its mechanism of action and providing step-by-step protocols for its application and the assessment of its effects.

Mechanism of Action: How Diphosphofructose Combats Hypoxic Stress

The protective effects of Fructose-1,6-bisphosphate in hypoxic conditions are multifaceted and stem from its central role in cellular energy metabolism.[1] Here, we delineate the primary mechanisms through which FBP exerts its cytoprotective actions:

  • Enhanced Glycolysis and ATP Production: Under hypoxic conditions, cells shift from oxidative phosphorylation to anaerobic glycolysis for ATP synthesis. FBP, as a downstream intermediate, can directly enter the glycolytic pathway, bypassing the rate-limiting enzyme phosphofructokinase.[5] This allows for a more efficient generation of ATP even when oxygen is scarce and intracellular pH is low, conditions that typically inhibit earlier glycolytic enzymes.[4] Studies have shown that FBP administration helps to preserve cellular ATP stores and prevent energy failure during hypoxia.[2][3][6][7]

  • Preservation of Ion Homeostasis: The decline in ATP during hypoxia compromises the function of ion pumps, leading to an influx of sodium and calcium, and an efflux of potassium. The resulting ionic imbalance contributes to cellular swelling and excitotoxicity. By supporting ATP production, FBP helps maintain the activity of these pumps, thereby preserving intracellular ion homeostasis.[6][7]

  • Reduction of Oxidative Stress: Although hypoxia is characterized by a lack of oxygen, reoxygenation following a hypoxic period can lead to a burst of reactive oxygen species (ROS), causing significant oxidative damage. FBP has been shown to possess antioxidant properties, limiting the production of free radicals and bolstering the cell's antioxidant defense systems.[1]

  • Stabilization of Cellular Membranes: The maintenance of membrane integrity is crucial for cell survival. FBP has been suggested to play a role in preserving the stability and functionality of organelle membranes, further contributing to its cytoprotective effects.[1]

Experimental Protocols

This section provides detailed protocols for inducing hypoxia in cell culture and for evaluating the protective effects of Fructose-1,6-bisphosphate.

Protocol 1: Induction of Hypoxia in Cell Culture

There are two primary methods for inducing hypoxia in vitro: using a specialized hypoxia chamber or through the use of chemical mimetics.

Method A: Hypoxia Chamber

This method provides a controlled, low-oxygen environment.

  • Cell Seeding: Plate your cells of choice (e.g., primary neurons, astrocytes, or a relevant cell line) at an appropriate density in multi-well plates and allow them to adhere and reach 70-80% confluency.

  • Media Preparation: Prepare fresh culture medium. For robust hypoxia induction, it is recommended to pre-equilibrate the medium in the hypoxic chamber for at least 4-6 hours to reduce dissolved oxygen.[8]

  • Hypoxia Induction: Place the cell culture plates in a modular incubator chamber or a specialized hypoxia incubator.

  • Gas Mixture: Flush the chamber with a pre-mixed gas containing 1-2% O₂, 5% CO₂, and the balance N₂.[9][10] The duration of flushing will depend on the chamber volume; a flow rate of 20 liters per minute for 5-10 minutes is a common starting point.[9]

  • Incubation: Seal the chamber and place it in a standard 37°C incubator for the desired duration of hypoxia (e.g., 4, 8, 12, or 24 hours).

Method B: Chemical Induction with Cobalt Chloride (CoCl₂)

Cobalt chloride is a chemical that mimics hypoxia by stabilizing the Hypoxia-Inducible Factor-1 alpha (HIF-1α) protein.[8][9][11]

  • Cell Seeding: Plate cells as described in Method A.

  • CoCl₂ Preparation: Prepare a stock solution of CoCl₂ (e.g., 25 mM in sterile water). This solution should be prepared fresh.[9]

  • Treatment: Add the CoCl₂ stock solution directly to the cell culture medium to achieve the desired final concentration. A typical starting concentration is 100-150 µM, but this should be optimized for your specific cell type.[9][10]

  • Incubation: Incubate the cells under standard cell culture conditions (37°C, 5% CO₂) for the desired duration (e.g., 4-24 hours).[9][10]

Protocol 2: Treatment with Fructose-1,6-bisphosphate (FBP)
  • FBP Stock Solution: Prepare a sterile stock solution of Fructose-1,6-bisphosphate sodium salt in serum-free culture medium or phosphate-buffered saline (PBS). A common stock concentration is 100 mM.

  • Treatment Groups: Design your experiment to include the following groups:

    • Normoxia Control

    • Normoxia + FBP

    • Hypoxia Control

    • Hypoxia + FBP

  • FBP Addition: For the FBP treatment groups, add the FBP stock solution to the culture medium to achieve the desired final concentration. Studies have shown protective effects at concentrations ranging from 3.5 mM to 6.0 mM.[6][12][13] The optimal concentration should be determined empirically for your cell type and experimental conditions. FBP can be added before, during, or after the hypoxic insult, depending on the research question.[14][15]

  • Incubation: Co-incubate the cells with FBP for the duration of the hypoxic exposure.

Protocol 3: Assessment of Cytoprotection

Several assays can be employed to quantify the protective effects of FBP against hypoxic damage.

A. Cell Viability and Cytotoxicity Assays

  • MTT Assay (Cell Viability): This colorimetric assay measures the metabolic activity of viable cells.

    • At the end of the experiment, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at a wavelength of 570 nm.

  • Lactate Dehydrogenase (LDH) Assay (Cytotoxicity): This assay measures the amount of LDH released into the culture medium from damaged cells.

    • Collect the cell culture supernatant from each well.

    • Use a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.

    • Measure the absorbance at the recommended wavelength. An increase in LDH activity in the medium is indicative of cell damage.[12][13]

B. Measurement of Intracellular ATP Levels

  • At the end of the treatment period, lyse the cells using a suitable lysis buffer.

  • Use a commercially available ATP bioluminescence assay kit. These kits utilize the luciferase enzyme, which produces light in the presence of ATP.

  • Measure the luminescence using a luminometer. A decrease in ATP levels is expected under hypoxic conditions, and FBP treatment is hypothesized to ameliorate this decline.[6][7]

C. Western Blot Analysis for HIF-1α Stabilization

To confirm the induction of a hypoxic response, the stabilization of the HIF-1α protein can be assessed.[9]

  • Cell Lysis: After the hypoxic exposure, immediately place the culture plates on ice and lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST).

    • Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation

Experimental Group Cell Viability (% of Normoxia Control) LDH Release (% of Hypoxia Control) Intracellular ATP (relative luminescence units) HIF-1α Expression (relative band intensity)
Normoxia Control100 ± 5N/A1.0 ± 0.10.1 ± 0.05
Normoxia + FBP98 ± 6N/A1.1 ± 0.10.1 ± 0.06
Hypoxia Control45 ± 8100 ± 100.3 ± 0.085.2 ± 0.7
Hypoxia + FBP75 ± 740 ± 90.7 ± 0.15.0 ± 0.6

Table 1: Representative data demonstrating the protective effects of Fructose-1,6-bisphosphate (FBP) on cultured cells under hypoxic conditions. Data are presented as mean ± standard deviation.

Visualizations

Signaling Pathway

Hypoxia_FBP_Pathway cluster_0 Hypoxic Condition cluster_1 Cellular Response cluster_2 FBP Intervention Hypoxia Low O₂ HIF_stabilization HIF-1α Stabilization Hypoxia->HIF_stabilization Glycolysis_shift Shift to Anaerobic Glycolysis Hypoxia->Glycolysis_shift ATP_depletion ATP Depletion Glycolysis_shift->ATP_depletion Ion_imbalance Ion Imbalance ATP_depletion->Ion_imbalance Cell_death Cell Death Ion_imbalance->Cell_death FBP Exogenous FBP Glycolysis_bypass Bypasses PFK FBP->Glycolysis_bypass ATP_production Enhanced ATP Production Glycolysis_bypass->ATP_production ATP_production->ATP_depletion Mitigates Ion_homeostasis Maintained Ion Homeostasis ATP_production->Ion_homeostasis Ion_homeostasis->Ion_imbalance Prevents Cell_survival Cell Survival Ion_homeostasis->Cell_survival Cell_survival->Cell_death Inhibits

Figure 1: Signaling pathway illustrating the mechanism of Fructose-1,6-bisphosphate (FBP) in mitigating hypoxic cell injury.

Experimental Workflow

Experimental_Workflow start Start: Cell Seeding treatment_groups Establish Treatment Groups: - Normoxia Control - Normoxia + FBP - Hypoxia Control - Hypoxia + FBP start->treatment_groups hypoxia_induction Induce Hypoxia (Chamber or CoCl₂) treatment_groups->hypoxia_induction fbp_treatment Add FBP to designated groups treatment_groups->fbp_treatment incubation Incubate for desired duration hypoxia_induction->incubation fbp_treatment->incubation data_collection Data Collection & Analysis incubation->data_collection viability Cell Viability (MTT) data_collection->viability cytotoxicity Cytotoxicity (LDH) data_collection->cytotoxicity atp_assay ATP Assay data_collection->atp_assay western_blot Western Blot (HIF-1α) data_collection->western_blot

Figure 2: A generalized experimental workflow for studying the effects of Fructose-1,6-bisphosphate on cells under hypoxia.

Conclusion and Future Directions

The evidence strongly suggests that Fructose-1,6-bisphosphate is a valuable tool for researchers studying the cellular and molecular consequences of hypoxia. Its ability to support anaerobic energy production and mitigate downstream detrimental effects makes it a potent cytoprotective agent in a variety of in vitro models. The protocols outlined in this application note provide a solid foundation for investigating the therapeutic potential of FBP in hypoxia-related pathologies.

Future research should focus on elucidating the precise molecular targets of FBP beyond its role in glycolysis. Investigating its effects on specific signaling pathways involved in apoptosis, inflammation, and angiogenesis under hypoxic conditions will provide a more complete understanding of its mechanism of action. Furthermore, transitioning from 2D cell culture to more complex 3D organoid models and in vivo studies will be crucial in validating the therapeutic efficacy of FBP for clinical applications.

References

  • Gregory, G. A., Yu, A. C., & Chan, P. H. (1989). Fructose-1,6-bisphosphate protects astrocytes from hypoxic damage. Journal of Cerebral Blood Flow & Metabolism, 9(1), 29–34. [Link]

  • Brazete, J., & Beirão, J. M. (2002). Fructose 1,6-Bisphosphate: A Summary of Its Cytoprotective Mechanism. Current Medicinal Chemistry, 9(5), 527–543. [Link]

  • Oxford Optronix. (n.d.). Simulating In Vivo Oxygen Conditions: A Guide for Cell Culture Protocols. Retrieved from [Link]

  • Kaakinen, T., Heikkinen, J., Dahlbacka, S., Alaoja, H., Laurila, P., Kiviluoma, K., ... & Juvonen, T. (2006). Fructose-1,6-bisphosphate supports cerebral energy metabolism in pigs after ischemic brain injury caused by experimental particle embolization. The Heart Surgery Forum, 9(6), E828–E835. [Link]

  • Hardin, C. D., & Roberts, T. M. (1995). Metabolism of exogenously applied fructose 1,6-bisphosphate in hypoxic vascular smooth muscle. The American journal of physiology, 269(6 Pt 2), H2060–H2066. [Link]

  • Bickler, P. E., & Kelleher, J. A. (1992). Fructose-1,6-bisphosphate stabilizes brain intracellular calcium during hypoxia in rats. Stroke, 23(11), 1617–1622. [Link]

  • Lee, J. H., Wei, L., & Yu, S. P. (1996). Fructose-1,6-bisphosphate after hypoxic ischemic injury is protective to the neonatal rat brain. Brain research, 741(1-2), 294–299. [Link]

  • JoVE. (2011). Induction and Testing of Hypoxia in Cell Culture. Journal of Visualized Experiments, (54), e3554. [Link]

  • Swanson, R. A., & Chan, P. H. (1996). Protection of astrocytes by fructose 1,6-bisphosphate and citrate ameliorates neuronal injury under hypoxic conditions. Brain research, 726(1-2), 167–173. [Link]

  • Kaakinen, T., Heikkinen, J., Dahlbacka, S., Alaoja, H., Laurila, P., Kiviluoma, K., ... & Juvonen, T. (2006). Fructose- 1,6-Bisphosphate Supports Cerebral Energy Metabolism in Pigs after Ischemic Brain Injury Caused by Experimental Particle Embolization. The Heart Surgery Forum, 9(6), E828-35. [Link]

  • Lee, J. Y., & Wei, L. (1997). Fructose-1,6-bisphosphate reduces infarct volume after reversible middle cerebral artery occlusion in rats. Stroke, 28(1), 168–173. [Link]

  • Muñoz-Sánchez, J., & Chánez-Cárdenas, M. E. (2019). A simplified protocol to induce hypoxia in a standard incubator: a focus on retinal cells. Pesquisa Brasileira em Odontopediatria e Clínica Integrada, 19, e4600. [Link]

  • ResearchGate. (2025, September 15). How can I induce hypoxia without an O₂-controlled incubator?. Retrieved from [Link]

  • Bickler, P. E., & Kelleher, J. A. (1992). Fructose-1,6-bisphosphate stabilizes brain intracellular calcium during hypoxia in rats. Stroke, 23(11), 1617–1622. [Link]

  • Kaakinen, T., Heikkinen, J., Dahlbacka, S., Alaoja, H., Laurila, P., Kiviluoma, K., ... & Juvonen, T. (2006). Fructose-1,6-bisphosphate supports cerebral energy metabolism in pigs after ischemic brain injury caused by experimental particle embolization. The Heart surgery forum, 9(6), E828–E835. [Link]

  • Litt, L., Espanol, M. T., Hasegawa, H., Chang, L. H., James, T. L., & Chan, P. H. (2001). Fructose-1,6-Bisphospate does not preserve ATP in hypoxic-ischemic neonatal cerebrocortical slices. Brain research, 900(1), 133–141. [Link]

  • Ide, C. F., & Williams, L. R. (2009). Metabolic Effects of Fructose 1,6-bisphosphate in Normoxic and Hypoxic States of MG63 Osteosarcoma Cells. The open pathology journal, 3, 40–47. [Link]

  • Chang, Y. C., Lin, T. H., & Chen, H. Y. (2022). The role of fructose 1,6-bisphosphate-mediated glycolysis/gluconeogenesis genes in cancer prognosis. OncoTargets and therapy, 15, 413–427. [Link]

  • Scorziello, A., Valsecchi, V., Carlucci, A., & Di Renzo, G. F. (2019). Fructose-1,6-Bisphosphate Protects Hippocampal Rat Slices from NMDA Excitotoxicity. International journal of molecular sciences, 20(9), 2244. [Link]

  • Lytvyn, Y., & Advani, A. (2020). The Role of HIF1α-PFKFB3 Pathway in Diabetic Retinopathy. Frontiers in endocrinology, 11, 593786. [Link]

  • O'Neill, E., & Phelan, J. J. (2022). PFKFB4 interacts with FBXO28 to promote HIF-1α signaling in glioblastoma. Cellular and molecular life sciences : CMLS, 79(10), 513. [Link]

  • Krivoruchko, A., & Storey, K. B. (2021). New Insights to Regulation of Fructose-1,6-bisphosphatase during Anoxia in Red-Eared Slider, Trachemys scripta elegans. International journal of molecular sciences, 22(20), 11219. [Link]

  • Uyeda, K. (1979). Fructose-1,6-bisphosphate, a regulator of metabolism. Molecular and cellular biochemistry, 28(1-3), 13–20. [Link]

  • Johnson, R. J., Lanaspa, M. A., & Sanchez-Lozada, L. G. (2023). Effects of HIF-1 alpha and fructose on different pathways. ResearchGate. [Link]

  • Microbe Notes. (2023, August 3). Fructose Metabolism (Fructolysis): Steps and Importance. Retrieved from [Link]

  • Van Schaftingen, E., & Hers, H. G. (1983). [Fructose-2,6-diphosphate and glycolysis of tumor cells]. Comptes rendus des seances de la Societe de biologie et de ses filiales, 177(2), 174–180. [Link]

  • Toppr. (2025, November 25). Activation of Phosphofructokinase in Glycolysis: The Role of Fructose 2,6-Bisphosphate and Cellular Energy Status. Retrieved from [Link]

  • Webb, W. R. (1984). Metabolic effects of fructose diphosphate in hypoxic and ischemic states. The Journal of thoracic and cardiovascular surgery, 88(5 Pt 2), 863–866. [Link]

  • ResearchGate. (2025, December 30). The role of fructose 1,6-bisphosphate-mediated glycolysis/gluconeogenesis genes in cancer prognosis. Retrieved from [Link]

  • Hue, L., & Rider, M. H. (1987). Role of fructose 2,6-bisphosphate in the control of glycolysis in mammalian tissues. The Biochemical journal, 245(2), 313–324. [Link]

  • ResearchGate. (2025, August 5). Fructose-1,6-bisphosphate preserves intracellular glutathione and protects cortical neurons against oxidative stress. Retrieved from [Link]

  • Herman, M. A., & Samuel, V. T. (2018). Fructose metabolism and metabolic disease. The Journal of clinical investigation, 128(2), 545–555. [Link]

  • Wotzlaw, C., & Otto, A. (2021). A Straightforward Hypoxic Cell Culture Method Suitable for Standard Incubators. Methods and protocols, 4(2), 26. [Link]

Sources

Application Note: Fluorometric Quantification of Fructose-1,6-Bisphosphate (F1,6BP) in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Fluorometric Measurement of Fructose-1,6-bisphosphate (F1,6BP) Levels Content Type: Application Note & Protocol Audience: Senior Researchers, Metabolic Engineers, and Drug Discovery Scientists

Executive Summary & Biological Context

Fructose-1,6-bisphosphate (F1,6BP) is not merely a glycolytic intermediate; it is a potent metabolic signaling molecule.[1] Biologically, it represents the product of the rate-limiting step in glycolysis catalyzed by Phosphofructokinase-1 (PFK-1). Its accumulation signifies the "commitment" of glucose to catabolism.

In oncology and metabolic disease research, F1,6BP is critical because it acts as an allosteric feed-forward activator of Pyruvate Kinase (PKM2 isoform in cancer), effectively gating the exit of glycolysis. Accurate quantification of F1,6BP is therefore essential for:

  • Warburg Effect Studies: Monitoring glycolytic flux in tumor microenvironments.

  • Ischemia Research: F1,6BP preserves ATP levels during hypoxic stress.

  • Drug Screening: Validating inhibitors of PFK-1 or activators of Fructose-1,6-bisphosphatase (FBPase).

This guide details a high-sensitivity fluorometric protocol (Ex/Em = 535/587 nm) capable of detecting femtomolar ranges, far superior to colorimetric alternatives which often suffer from background noise in complex tissue lysates.

Assay Principle & Mechanism

Direct measurement of F1,6BP is challenging due to its lability. This protocol utilizes a coupled enzymatic cascade .[2] F1,6BP is hydrolyzed to Fructose-6-Phosphate (F6P), which is subsequently converted to Glucose-6-Phosphate (G6P).[3][4] The oxidation of G6P generates NADPH, which reduces a specific fluorogenic probe (e.g., Resazurin/PicoProbe™) into a highly fluorescent product (Resorufin).

Mechanism Diagram

The following diagram illustrates the enzymatic coupling and signal generation pathway.

F16BP_Assay_Mechanism cluster_detection Detection System F16BP Fructose-1,6-Bisphosphate (Analyte) F6P Fructose-6-Phosphate F16BP->F6P Fructose-1,6-Bisphosphatase G6P Glucose-6-Phosphate F6P->G6P Phosphoglucose Isomerase NADPH NADPH G6P->NADPH G6PDH + NADP+ Probe_Red Fluorophore (Ex 535 / Em 587) NADPH->Probe_Red Probe_Ox Probe (Non-Fluorescent) Probe_Ox->Probe_Red Reductase / Diaphorase

Figure 1: Coupled enzymatic cascade for fluorometric F1,6BP detection. The signal is directly proportional to the initial F1,6BP concentration.

Critical Pre-Analytical Workflow: Sample Deproteinization

Expert Insight: The most common cause of assay failure is not the kit reagents, but the sample preparation.

  • Enzymatic Consumption: Glycolytic enzymes (Aldolase, FBPase) in the lysate will rapidly consume F1,6BP if not immediately inactivated.

  • NADH Interference: Endogenous NADH/NADPH can generate false positives.

Solution: Perchloric Acid (PCA) Precipitation.[5][6] This method instantly denatures enzymes and degrades endogenous NADH (which is acid-labile), while preserving F1,6BP.

Protocol: PCA Deproteinization[6][7][8][9]
  • Reagents: Ice-cold 4M Perchloric Acid (PCA), 2M KOH.

  • Safety: PCA is corrosive. Wear PPE.

  • Homogenization: Rapidly homogenize tissue (10 mg) or cells (

    
    ) in 100 µL ice-cold Assay Buffer.
    
  • Precipitation: Add PCA to a final concentration of 1M (e.g., add volume to reach 1M). Vortex briefly.

  • Incubation: Incubate on ice for 5 minutes.

  • Clarification: Centrifuge at 13,000 x g for 2 minutes at 4°C. Transfer supernatant to a new tube.

  • Neutralization: Add ice-cold 2M KOH dropwise.

    • Critical Step: The volume of KOH required is roughly 34% of the supernatant volume, but you must verify pH. Target pH is 6.5–8.0.[4]

    • Note: If pH > 8.0, F1,6BP may degrade. If pH < 6.0, assay enzymes will be inhibited.

  • Final Spin: Centrifuge at 13,000 x g for 15 minutes to pellet the Potassium Perchlorate (

    
    ) precipitate. Collect the clear supernatant.
    

Detailed Assay Protocol

This protocol assumes the use of a standard fluorometric kit (e.g., Abcam ab284537, Sigma MAK020 equivalent logic).

Materials Required[1][3][5][7][8][9][10][11]
  • 96-well Black Plate (Flat bottom)[2][7]

  • Fluorescence Plate Reader (Ex/Em = 535/587 nm)[1][2][7]

  • Deproteinized Samples (from Section 3)[5][8]

Step-by-Step Workflow
A. Standard Curve Preparation

Prepare a 100 µM Stock of F1,6BP Standard. Dilute to create the following series in Assay Buffer:

Standard #F1,6BP Amount (pmol/well)Volume Standard (µL)Buffer Volume (µL)
10 (Blank)050
2100248
3200446
4300644
5400842
65001040
B. Reaction Setup
  • Sample Loading: Add 2-50 µL of deproteinized sample to wells. Adjust volume to 50 µL with Assay Buffer.

    • Control: Prepare a Background Control well for each sample (Sample + Buffer, NO Enzyme Mix) to account for any intrinsic fluorescence.

  • Reaction Mix Preparation: Prepare enough mix for all standards and samples.

    • Reaction Mix: Assay Buffer + Enzyme Mix + PicoProbe + Converter Enzyme.[1][4][7]

    • Background Control Mix: Assay Buffer + PicoProbe (omit the F1,6BP converting enzyme).

  • Initiation: Add 50 µL of Reaction Mix to Standard and Sample wells. Add 50 µL of Background Control Mix to control wells.[1][4][7]

  • Incubation: Incubate at 37°C for 40 minutes protected from light.

  • Measurement: Read fluorescence (Ex/Em = 535/587 nm) in end-point mode.

Data Analysis & Interpretation

Calculation Logic[4][11]
  • Subtract Background:

    
    .[3]
    
  • Standard Curve: Plot

    
     (Y-axis) vs. F1,6BP pmol (X-axis). Ensure 
    
    
    
    .
  • Quantification: Apply

    
     to the standard curve to get 
    
    
    
    (pmol of F1,6BP).


  • 
     = Amount of F1,6BP from curve (pmol)
    
  • 
     = Sample volume added to well (µL)
    
  • 
     = Dilution factor from deproteinization (usually ~1.2 to 1.5x depending on KOH volume).
    
Workflow Diagram

Assay_Workflow Start Start: Cell/Tissue Lysate PCA PCA Precipitation (Remove Enzymes/NADH) Start->PCA Neut KOH Neutralization (pH 6.5 - 8.0) PCA->Neut Plate Load 96-Well Black Plate (Samples & Standards) Neut->Plate AddMix Add Reaction Mix (Enzymes + Probe) Plate->AddMix Incubate Incubate 37°C, 40 min (Dark) AddMix->Incubate Read Read Fluorescence Ex/Em 535/587 nm Incubate->Read

Figure 2: Step-by-step experimental workflow ensuring sample integrity and accurate detection.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Endogenous NADH not removedEnsure PCA precipitation was performed. Acid degrades NADH.
No Signal pH incorrect after neutralizationCheck pH of a dummy sample. Enzymes in the mix are pH sensitive (optimum pH 7.2).
Signal Saturation F1,6BP > 500 pmolDilute sample 1:10 or 1:100. Glycolytic flux in cancer cells can be very high.
Drifting Signal Light sensitivityThe probe (Resorufin) is light-sensitive. Keep plate covered with foil during incubation.

References

  • Abcam. (n.d.). Fructose-1,6-Bisphosphate Assay Kit (Fluorometric) (ab284537). Retrieved from

  • Altenberg, B., & Greulich, K. O. (2004). Genes of glycolysis are ubiquitously overexpressed in 24 cancer classes. Genomics, 84(6), 1014–1020. Link

  • Sigma-Aldrich. (n.d.).[2] Deproteinizing Sample Preparation Kit Technical Bulletin. Retrieved from

  • Van Schaftingen, E., et al. (1980). Control of phosphofructokinase by fructose 2,6-bisphosphate and other effectors.[9] Proceedings of the National Academy of Sciences, 77(12), 7157-7161. Link

  • Zhang, J., et al. (2014). Fructose-1,6-bisphosphate prevents ischemia/reperfusion injury in the kidney. Experimental and Therapeutic Medicine, 8(4), 1297–1302. Link

Sources

Application Note: Formulating and Utilizing Esafosfan (Fructose-1,6-Diphosphate) in Organ Preservation Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Transplant Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, quantitative efficacy, and self-validating experimental protocols for Esafosfan-supplemented hypothermic storage.

Introduction & Mechanistic Rationale: Overcoming Ischemic Energy Failure

Organ transplantation relies heavily on the biochemical efficacy of preservation solutions to mitigate ischemia-reperfusion injury (IRI). During cold ischemia, the depletion of intracellular adenosine triphosphate (ATP) triggers a cascade of detrimental events, including calcium overload, mitochondrial dysfunction, and cellular apoptosis.

Esafosfan, the generic nomenclature for Fructose-1,6-diphosphate (FDP) , has emerged as a critical metabolic intervention in organ preservation. During hypoxia, the enzyme phosphofructokinase (PFK) is inhibited by intracellular acidosis, halting glycolysis and leading to rapid ATP depletion[1]. The addition of FDP to preservation solutions circumvents this metabolic block.

The Causality of FDP's Efficacy:

  • Metabolic Rescue (Glycolysis Bypass): Exogenous FDP is transported across the cell membrane and cleaved by aldolase, entering the Embden-Meyerhof pathway directly. This yields net ATP without the initial 2-ATP investment required by glucose phosphorylation[2].

  • Apoptosis Inhibition: By sustaining ATP levels, FDP prevents the uncoupling of the mitochondrial permeability transition pore (mPTP), reducing cytochrome c release and subsequent caspase-3 activation [3].

  • Calcium Chelation: FDP acts as a potent chelator of extracellular calcium, preventing the intracellular calcium overload that typically exacerbates ischemic injury and activates necrotic pathways [4].

MOA Ischemia Ischemia / Hypoxia ATP_Depletion ATP Depletion Ischemia->ATP_Depletion Glycolysis_Arrest Glycolysis Arrest (PFK Inhibition) Ischemia->Glycolysis_Arrest Esafosfan Esafosfan (FDP) Glycolysis_Arrest->Esafosfan Bypassed by ATP_Restoration ATP Restoration Esafosfan->ATP_Restoration Ca_Chelation Calcium Chelation Esafosfan->Ca_Chelation Mito_Protect Mitochondrial Protection (Maintained RCR) ATP_Restoration->Mito_Protect Ca_Chelation->Mito_Protect Apoptosis_Inhib Apoptosis Inhibition (Decreased Caspase-3) Mito_Protect->Apoptosis_Inhib

Fig 1. Esafosfan mechanism of action in bypassing ischemic glycolysis arrest to prevent apoptosis.

Comparative Efficacy in Hypothermic Storage

When developing a preservation protocol, the concentration of FDP and the base solution must be optimized for the specific organ. The table below synthesizes quantitative outcomes from key foundational studies to guide experimental design.

Organ ModelBase SolutionFDP ConcentrationKey Quantitative OutcomesReference
Intestine (Rat) UW Solution5 mMDecreased caspase-3 activity; reduced TUNEL-positive cells; preserved tissue adenosine.[4],[3]
Heart (Rat) St. Thomas5 mMEnhanced functional recovery; extended hypothermic preservation to 12 hours safely.[2]
Kidney (Rat) F-M (Mannitol)1 g/dL (~24.6 mM)Lower Malondialdehyde (MDA) levels at 18h compared to Euro-Collins; equivalent to UW.[5]
Liver (Rat) UW Solution10 mMMaintained Respiratory Control Ratio (RCR); Note: 10 mM induced injury at >12h storage.[6],[7]

Experimental Protocols: Formulation and Application

The following protocols are designed as self-validating systems. Built-in checks (e.g., pH and osmolarity verification) ensure that the introduction of FDP does not inadvertently destabilize the base preservation solution.

Protocol 3.1: Preparation of FDP-Supplemented Preservation Solution

Objective: Formulate a 5 mM FDP-supplemented University of Wisconsin (UW) solution for intestinal or cardiac cold storage.

  • Base Preparation: Obtain standard UW cold storage solution (1000 mL). Ensure it is chilled to 4°C prior to compounding.

  • FDP Reconstitution: Weigh exactly 2.03 grams of Esafosfan (Fructose-1,6-diphosphate trisodium salt octahydrate, MW ≈ 406 g/mol ) to achieve a final concentration of 5 mM in 1000 mL.

  • Dissolution: Dissolve the FDP powder in 50 mL of sterile, cold Dextrose 5% in Water (D5W).

    • Causality: FDP is highly soluble but can transiently alter local osmolarity and pH. Pre-dissolving ensures homogenous integration into the complex UW matrix.

  • Integration & pH Adjustment (Critical Step): Add the FDP solution to the remaining UW solution. Measure the pH at 4°C. FDP hydrolysis can slightly lower the pH. Adjust strictly to pH 7.4 using 1M NaOH or HCl as needed.

    • Causality: Intracellular acidosis is a primary driver of IRI[1]; the preservation solution must strictly maintain physiological pH to be protective.

  • Sterile Filtration: Filter the final solution through a 0.22 µm PES membrane into a sterile bag. Store at 4°C and use within 24 hours to prevent phosphate precipitation.

Protocol 3.2: Organ Flushing and Static Cold Storage (SCS)
  • In Vivo Ischemia & Cannulation: Following systemic heparinization of the animal model, cannulate the primary feeding artery (e.g., aorta or superior mesenteric artery).

  • Vascular Flushing: Flush the organ in situ with the cold (4°C) FDP-UW solution at a hydrostatic pressure of 80-100 cm H₂O until the venous effluent runs entirely clear.

    • Standard Volume: Typically 5-10 mL/g of tissue.

  • Organ Retrieval & Storage: Explant the organ and submerge it in a sterile container filled with the same FDP-UW solution. Maintain at 4°C for the designated ischemic time (e.g., 6-12 hours).

Protocol 3.3: Post-Reperfusion Viability Assessment

Objective: Validate the anti-apoptotic and metabolic efficacy of the FDP treatment post-reperfusion.

  • Tissue Homogenization: Post-reperfusion, snap-freeze tissue biopsies in liquid nitrogen. Homogenize in a lysis buffer containing phosphatase and protease inhibitors.

  • ATP Quantification: Utilize a luciferin-luciferase bioluminescence assay.

    • Validation: FDP-treated tissues should exhibit significantly higher ATP (moles/µg DNA) compared to unsupplemented controls, proving successful glycolysis bypass [8].

  • Apoptosis Assay: Perform a Western blot for cleaved caspase-3 or a TUNEL assay on histological sections.

    • Validation: Reduced cleavage in the FDP cohort validates the preservation of the mitochondrial membrane potential [3].

Workflow Organ_Retrieval 1. Organ Retrieval (In Vivo Ischemia) Flushing 2. Vascular Flushing (Cold UW + 5mM FDP) Organ_Retrieval->Flushing Cold_Storage 3. Static Cold Storage (4°C, 6-12 hrs) Flushing->Cold_Storage Reperfusion 4. Reperfusion (Normothermic) Cold_Storage->Reperfusion Analysis 5. Viability Analysis (ATP, Caspase-3) Reperfusion->Analysis

Fig 2. Step-by-step experimental workflow for FDP-supplemented organ cold storage and evaluation.

Expert Insights & Troubleshooting

  • The Concentration Paradox: While FDP is highly protective, excessive concentrations can be deleterious. For instance, while 5 mM is optimal in cardiac and intestinal models[2][3], utilizing 10 mM FDP in UW solution for liver preservation exceeding 12 hours has been shown to induce injury and sinusoidal congestion [6]. Recommendation: Titrate FDP strictly between 2.5 mM and 5 mM for prolonged storage (>12h).

  • Adenosine Independence: Interestingly, while FDP preserves tissue adenosine levels, its anti-apoptotic effect is not strictly mediated by adenosine receptor enhancement. Blocking adenosine accumulation does not negate FDP's protective effects, pointing to its direct role in ATP provision and mitochondrial stabilization [4].

  • Synergistic Additives: Combining FDP with phosphodiesterase inhibitors (like theophylline) has been shown to synergistically decrease apoptosis and prevent bacterial translocation in intestinal grafts, making it a highly recommended dual-additive strategy for mucosal organs [3].

References

  • Apoptosis inhibition during preservation by fructose-1,6-diphosphate and theophylline in rat intestinal transplantation. Critical Care Medicine.[Link]

  • Effect of fructose-1,6-bisphosphate in the cold storage solution after 12 and 36 hours of rat liver preservation. Transplantation Proceedings.[Link]

  • Fructose 1-6 bisphosphate versus University of Wisconsin solution for rat liver preservation: does FBP prevent early mitochondrial injury? Transplantation Proceedings.[Link]

  • Evaluation of a preservation solution containing fructose-1,6-diphosphate and mannitol using the isolated perfused rat kidney. Nephrology Dialysis Transplantation.[Link]

  • Fructose-1,6-diphosphate and a glucose-free solution enhances functional recovery in hypothermic heart preservation. Journal of Heart and Lung Transplantation.[Link]

  • Mechanisms Underlying Acute Protection from Cardiac Ischemia-Reperfusion Injury. Journal of Molecular and Cellular Cardiology.[Link]

  • Intestinal ischemia-reperfusion injury causes pulmonary endothelial cell ATP depletion. Annals of Surgery.[Link]

Sources

Application Note: Preparation, Stabilization, and Validation of Diphosphofructose (Fructose 1,6-Bisphosphate) Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biochemical Context

Diphosphofructose, universally referred to as Fructose 1,6-bisphosphate (FBP), is a central metabolic intermediate in glycolysis and gluconeogenesis. It is the product of phosphofructokinase-1 (PFK-1) and the primary substrate for aldolase and fructose-1,6-bisphosphatase (FBPase)[1]. Beyond its role as a substrate, FBP acts as a potent allosteric activator for enzymes such as Pyruvate Kinase M2 (PKM2), making it a critical reagent in metabolic flux analyses, enzyme kinetics, and cancer metabolism research[1].

Despite its ubiquity in research, FBP is notoriously unstable in aqueous environments. The phosphoester bonds at the C1 and C6 positions are highly susceptible to spontaneous hydrolysis, leading to the accumulation of Fructose-6-phosphate (F6P) and inorganic phosphate (Pi). This application note details the mechanistic rationale and step-by-step protocols required to prepare, stabilize, and independently validate FBP solutions for high-precision assays.

Mechanistic Principles of FBP Instability

To maintain the structural integrity of FBP in solution, researchers must exercise strict control over three primary thermodynamic and kinetic variables:

  • pH Optimization (7.4–8.0): Phosphoester hydrolysis can be catalyzed by both hydronium (acidic) and hydroxide (basic) ions. Maintaining a slightly alkaline pH (e.g., pH 8.0, where enzymes like FBPase also exhibit maximal stability and activity[2]) minimizes the electrophilic character of the phosphorus atom, effectively shielding it from nucleophilic attack by water molecules.

  • Thermal Kinetics: Hydrolytic degradation accelerates exponentially with temperature. Hydrated forms of FBP require strict cold-chain management to arrest chemical degradation[3]. Solutions must be kept on ice (0–4°C) during all preparation phases and handled rapidly[4].

  • Cryo-Concentration and pH Shifts: Slow freezing of aqueous buffers causes pure water to crystallize first, concentrating salts in the remaining liquid phase. This phenomenon can cause massive localized pH shifts (e.g., sodium phosphate buffers can drop by up to 3 pH units). Flash-freezing in liquid nitrogen ensures rapid vitrification, locking the pH and preventing solute concentration that would otherwise catalyze FBP degradation.

Quantitative Stability Parameters

The following table summarizes the critical parameters for FBP stability and the chemical consequences of deviating from these standards.

ParameterOptimal ConditionCausality / Consequence of Deviation
Buffer pH 7.4 – 8.0Deviations induce acid/base-catalyzed hydrolysis of the C1/C6 phosphoester bonds.
Prep Temperature 0 – 4°C (On ice)Higher temperatures increase kinetic energy, overcoming the activation energy for spontaneous thermal degradation.
Storage Temperature -20°C to -80°CArrests chemical hydrolysis and completely inhibits trace environmental phosphatases. Aqueous FBP is stable for ~2 months at -20°C[4].
Freeze-Thaw Cycles Strictly ≤ 1Slow ice crystal formation causes localized solute concentration and pH shifts, rapidly degrading the bisphosphate structure.

Optimized Preparation Workflow

Workflow N1 1. Solid State Storage FBP Trisodium Salt (-20°C) N2 2. Reconstitution Dissolve in pH 7.4-8.0 Buffer on Ice N1->N2 Weigh rapidly N3 3. Sterile Filtration 0.22 µm PES Membrane N2->N3 Maintain 0-4°C N4 4. Aliquoting Dispense single-use volumes N3->N4 N5 5. Flash Freezing Submerge in Liquid Nitrogen N4->N5 Prevent pH shifts N6 6. Long-Term Storage Store at -80°C (Max 2 months) N5->N6 N7 7. Quality Validation Assay for free Pi before use N6->N7 Thaw on ice

Workflow for the preparation and stabilization of Fructose 1,6-bisphosphate solutions.

Step-by-Step Preparation Protocol
  • Reagent Preparation: Pre-chill a sterile biological buffer (e.g., 50 mM Tris-HCl or HEPES, pH 7.4–8.0) on ice. Note: Avoid phosphate buffers if you plan to use phosphate-detection validation assays.

  • Weighing: Rapidly weigh the desired amount of D-Fructose 1,6-bisphosphate trisodium salt hydrate (MW ~406.06 anhydrous basis)[1]. Return the bulk powder to -20°C storage immediately in a desiccated container[5].

  • Reconstitution: Dissolve the powder in the pre-chilled buffer to create a concentrated stock (e.g., 100 mM). Vortex gently in short bursts, keeping the tube submerged in ice between bursts.

  • Sterilization: Pass the solution through a pre-chilled 0.22 µm Polyethersulfone (PES) syringe filter to remove particulates and potential microbial contaminants.

  • Aliquoting: Dispense the filtered stock into pre-chilled, sterile microcentrifuge tubes in single-use volumes (e.g., 50 µL) to entirely eliminate future freeze-thaw cycles[4].

  • Cryopreservation: Immediately submerge the aliquots in liquid nitrogen for 30 seconds to flash-freeze the solution, then transfer to a -80°C freezer for long-term storage.

The Self-Validating System: Quality Control Assays

A protocol is only as reliable as its validation mechanism. Because FBP degradation is visually undetectable, researchers must not assume the substrate is intact simply because it was stored at -80°C. We implement a two-tiered self-validating system to quantify intact FBP and detect hydrolytic degradation.

Validation FBP Fructose-1,6-Bisphosphate (Intact Substrate) Degradation F6P + Free Pi (Hydrolysis Products) FBP->Degradation Spontaneous Hydrolysis GAP GAP + DHAP FBP->GAP Aldolase Cleavage MG Malachite Green Complex (Absorbance at 620nm) Degradation->MG Tier 1 Pi Assay (Detects Degradation) NADH NADH Production (Absorbance at 340nm) GAP->NADH GAPDH + TPI (Tier 2 Functional Assay)

Self-validating assay pathways to quantify intact FBP and detect hydrolytic degradation.

Tier 1: Malachite Green Assay (Negative Indicator)

This assay detects free inorganic phosphate (Pi) cleaved from FBP during improper storage.

  • Prepare a Malachite Green working reagent.

  • Thaw one FBP aliquot strictly on ice.

  • Dilute 10 µL of the FBP solution into 90 µL of Malachite Green reagent in a clear 96-well microplate.

  • Incubate for 10 minutes at room temperature.

  • Read absorbance at 620 nm. Compare against a standard curve of inorganic phosphate. A high signal indicates significant hydrolysis of the phosphoester bonds; the batch should be discarded.

Tier 2: Enzymatic Coupling Assay (Positive Indicator)

This functional assay stoichiometrically converts intact FBP to 1,3-bisphosphoglycerate, coupled with the reduction of NAD+ to NADH.

  • Prepare a reaction mix containing 50 mM Tris-HCl (pH 7.4), 1 mM NAD+, 5 U/mL Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), 10 U/mL Triose Phosphate Isomerase (TPI), and 1 U/mL Aldolase.

  • Add a known, diluted volume of the FBP solution to the reaction mix.

  • Measure the kinetic increase in absorbance at 340 nm (NADH production) over 5 minutes at 37°C.

  • Calculate the active, intact FBP concentration using the molar extinction coefficient of NADH (

    
    ).
    

References

  • Effect of pH and temperature on the FBPase activity of Tk-Fbp . ResearchGate. Available at:[Link]

  • US Patent 5731291A: Partially lyophilized fructose-1,6-diphosphate (FDP) for injection into humans. Google Patents.

Sources

Fructose-1,6-bisphosphate administration in animal models of stroke

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Fructose-1,6-Bisphosphate (FBP) as a Metabolic Intervention in Animal Models of Stroke

Executive Summary & Mechanistic Rationale

Ischemic stroke triggers a catastrophic cascade of metabolic failures. The abrupt cessation of oxygen and glucose forces cerebral tissue into anaerobic glycolysis, rapidly depleting intracellular ATP and causing a massive accumulation of lactic acid[1][2]. This resulting intracellular acidosis acts as a potent allosteric inhibitor of phosphofructokinase (PFK), the critical rate-limiting enzyme of the glycolytic pathway[2]. Consequently, even when clinical interventions (such as thrombolysis or thrombectomy) restore blood flow, the ischemic penumbra cannot immediately utilize the reintroduced glucose due to this PFK blockade, leading to irreversible bioenergetic collapse and cellular necrosis[2][3].

Fructose-1,6-bisphosphate (FBP) is an endogenous, high-energy glycolytic intermediate that offers a unique pharmacological bypass to this bottleneck. By entering the metabolic pathway downstream of PFK, exogenous FBP is directly cleaved by aldolase into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate. This instantly jumpstarts ATP production independent of PFK activity[1][3]. Beyond metabolic rescue, FBP stabilizes intracellular calcium, mitigates N-methyl-D-aspartate (NMDA) excitotoxicity, and shifts glucose metabolism toward the pentose phosphate pathway to enhance antioxidant capacity[3][4].

FBP_Mechanism Ischemia Cerebral Ischemia (O2 & Glucose Deprivation) Acidosis Intracellular Acidosis (Lactate Accumulation) Ischemia->Acidosis PFK_Block Inhibition of PFK (Glycolysis Halted) Acidosis->PFK_Block ATP_Restore Restoration of ATP Pools PFK_Block->ATP_Restore Prevents FBP_Admin Exogenous FBP Administration Metabolic_Bypass Bypass PFK Blockade (Direct Aldolase Cleavage) FBP_Admin->Metabolic_Bypass NMDA_Block Attenuation of NMDA Excitotoxicity FBP_Admin->NMDA_Block Metabolic_Bypass->ATP_Restore Neuroprotect Neuroprotection & Infarct Reduction ATP_Restore->Neuroprotect NMDA_Block->Neuroprotect

Caption: FBP Metabolic Rescue and Neuroprotective Signaling Pathway

In Vivo Protocol: Transient Middle Cerebral Artery Occlusion (tMCAO)

To evaluate the systemic neuroprotective efficacy of FBP, the transient Middle Cerebral Artery Occlusion (tMCAO) rat model is the gold standard.

Expert Insight (Causality & Experimental Design): The timing and route of FBP administration are critical. Infusing FBP intravenously (IV) exactly 10 minutes prior to reperfusion ensures that the molecule is systemically circulating and immediately available to the ischemic penumbra the exact moment blood flow is restored[5][6]. This mitigates reperfusion injury while jumpstarting stalled glycolysis. Furthermore, strict thermoregulation is mandatory; empirical data demonstrates that FBP completely loses its neuroprotective efficacy if animals develop even mild intraischemic hyperthermia[6].

Step-by-Step Methodology
  • Subject Preparation: Fast adult Sprague-Dawley rats overnight to standardize baseline blood glucose levels[5]. Anesthetize the subjects and maintain core body temperature strictly at 37.0°C ± 0.5°C using a feedback-controlled heating pad and rectal probe[5][6].

  • Induction of Ischemia: Insert a silicone-coated intraluminal monofilament via the external carotid artery into the internal carotid artery to occlude the origin of the MCA[5]. Confirm the occlusion via laser Doppler flowmetry.

  • FBP Preparation: Dissolve FBP in 1.8% saline to achieve an isotonic solution suitable for IV administration[5].

  • Targeted Infusion: At 1 hour and 50 minutes post-occlusion, initiate an IV infusion of FBP at a dosage of 350 mg/kg or 500 mg/kg via the femoral vein over a 15-minute period[5][6].

  • Reperfusion: Exactly at the 2-hour mark (5 minutes into the FBP infusion), gently withdraw the monofilament to restore cerebral blood flow[5][6].

  • Post-Operative Care & Analysis: Allow animals to survive for 72 hours. Euthanize the subjects, section the brain into 10 coronal slices, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to quantify the infarct volume[5].

MCAO_Workflow Prep Animal Prep (Strict Normothermia) Ischemia tMCAO Induction (2 Hours Total) Prep->Ischemia FBP FBP IV Infusion (Starts at 1h 50m) Ischemia->FBP Reperfusion Suture Withdrawal (At 2h mark) FBP->Reperfusion Recovery 72-Hour Survival Period Reperfusion->Recovery Analysis TTC Staining & Volumetric Analysis Recovery->Analysis

Caption: Standardized In Vivo tMCAO Workflow with Targeted FBP Intervention

In Vitro Protocol: Organotypic Hippocampal Slice Cultures (OHSC)

While tMCAO evaluates systemic outcomes, OHSC isolates the direct cellular mechanisms of FBP against glutamate-driven excitotoxicity—a primary driver of stroke pathology[3].

Expert Insight (Causality & Experimental Design): By measuring the ATP/ADP ratio alongside extracellular Lactate Dehydrogenase (LDH), researchers can directly correlate the metabolic rescue provided by FBP with the prevention of cellular necrosis[3]. LDH is utilized as it is a highly stable cytosolic enzyme; its presence in the culture medium is a definitive, self-validating marker of irreversible cell membrane rupture[3].

Step-by-Step Methodology
  • Culture Preparation: Prepare OHSC from neonatal rats and culture them on semi-porous membranes for 14 days. This extended incubation allows for structural maturation and the stabilization of baseline energy metabolism[3].

  • Excitotoxic Challenge: Replace the standard culture medium with a challenge medium containing 30 µM NMDA. Incubate for exactly 3 hours to trigger excitotoxic intracellular cascades[3].

  • FBP Rescue: Wash the slices thoroughly and transfer them to a recovery medium supplemented with FBP at targeted concentrations (0.5 mM, 1.0 mM, or 1.5 mM)[3].

  • Longitudinal Sampling: Extract aliquots of the culture medium at 24, 48, and 72 hours post-challenge to quantify LDH release via spectrophotometry[3].

  • Metabolic Extraction: At the terminal 72-hour endpoint, deproteinize the slices and utilize High-Performance Liquid Chromatography (HPLC) to measure intracellular ATP, ADP, and AMP levels, establishing the mitochondrial phosphorylating capacity[3].

Quantitative Outcomes & Data Interpretation

The following tables summarize the validated benchmarks for FBP efficacy across both in vivo and in vitro stroke models, providing reference targets for assay validation.

Table 1: In Vivo Efficacy of FBP in tMCAO Rat Models [5][6]

Treatment Group Dosage & Route Temperature Status Total Infarct Volume (mm³) Efficacy / Outcome
Control (Placebo) 1.8% Saline (IV) Normothermic 199.6 ± 11.2 Baseline Ischemic Damage
FBP High Dose 500 mg/kg (IV) Normothermic 114.2 ± 35.8 43% Reduction in total volume (p < 0.04)
FBP Low Dose 350 mg/kg (IV) Normothermic 18.4 ± 8.0 (Subcortical) 65% Reduction in subcortical volume (p < 0.03)

| FBP Low Dose | 350 mg/kg (IV) | Mild Hyperthermia | No Significant Change | Treatment Failure (Highlights temp dependency) |

Table 2: In Vitro Efficacy of FBP in OHSC NMDA Excitotoxicity Models [3]

Treatment Condition FBP Concentration LDH Release (Necrosis Marker at 72h) ATP/ADP Ratio (Metabolic Marker)
Control (NMDA Only) 0 mM 6.2-fold increase vs. baseline Severe mitochondrial derangement
FBP Low Dose 0.5 mM Dose-dependent decrease Partial recovery of phosphorylating capacity

| FBP High Dose | 1.5 mM | Normalized to baseline | Restored to healthy control levels |

References

  • Fructose-1,6-bisphosphate reduces infarct volume after reversible middle cerebral artery occlusion in rats. Source: Stroke (American Heart Association Journals), 1993. URL:[Link]

  • Fructose-1,6-Bisphosphate Protects Hippocampal Rat Slices from NMDA Excitotoxicity. Source: International Journal of Molecular Sciences (MDPI), 2019. URL:[Link]

  • Fructose-1,6-Bisphosphate Supports Cerebral Energy Metabolism in Pigs after Ischemic Brain Injury. Source: The Heart Surgery Forum, 2005. URL:[Link]

  • Fructose-1,6-Bisphospate does not preserve ATP in hypoxic-ischemic neonatal cerebrocortical slices. Source: National Institutes of Health (PMC), 2008. URL:[Link]

  • Fructose-1,6-Bisphosphate Has Anticonvulsant Activity in Models of Acute Seizures in Adult Rats. Source: Journal of Neuroscience (PMC), 2007. URL:[Link]

Sources

Troubleshooting & Optimization

Common interferences in Diphosphofructose quantification

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Diphosphofructose (FBP) Quantification Troubleshooting

Introduction Welcome to the Application Support Center for Diphosphofructose (Fructose-1,6-bisphosphate or FBP) quantification. As a critical allosteric regulator and an essential intermediate in glycolysis and gluconeogenesis, accurate FBP measurement is paramount for metabolic profiling. However, FBP quantification is notoriously susceptible to isobaric interferences in mass spectrometry and endogenous enzymatic cross-reactivity in colorimetric/fluorometric assays. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to ensure absolute data integrity in your metabolic workflows.

Section 1: LC-MS/MS Isobaric Interferences & Resolution

Q: Why is my FBP concentration severely overestimated in untargeted LC-MS/MS? A: In standard reversed-phase LC-MS/MS, FBP (exact mass 339.9960 Da) suffers from severe isobaric interference. Cellular matrices contain other hexose-bisphosphates, primarily Fructose-2,6-bisphosphate (F-2,6-BP) and Glucose-1,6-bisphosphate (G-1,6-BP). Because these isomers share identical precursor masses and highly similar MS/MS fragmentation patterns (yielding m/z 96.96 for the phosphate group), they co-elute on standard C18 columns, artificially inflating the FBP peak area[1].

Q: How can I chromatographically resolve these hexose-bisphosphates? A: You must shift from standard reversed-phase to Ion-Pairing Reversed-Phase LC-MS (IP-RP-LC-MS). Using Tributylamine (TBA) as an ion-pairing reagent is the gold standard for this application. TBA masks the highly polar phosphate groups, increasing retention time and allowing the subtle stereochemical differences between F-1,6-BP, F-2,6-BP, and G-1,6-BP to interact differently with the stationary phase, thereby achieving baseline resolution[2].

Table 1: Quantitative & Chromatographic Properties of Isobaric Hexose-Bisphosphates

MetaboliteChemical FormulaExact Mass (Negative Mode)Predominant MS/MS FragmentIP-RP-LC-MS Elution Order
Fructose-1,6-bisphosphateC6H14O12P2339.9960m/z 96.96 (H2PO4-)1 (Earliest)
Glucose-1,6-bisphosphateC6H14O12P2339.9960m/z 96.96 (H2PO4-)2
Fructose-2,6-bisphosphateC6H14O12P2339.9960m/z 96.96 (H2PO4-)3 (Latest)
Protocol 1: Ion-Pairing LC-MS/MS Workflow for FBP Resolution

Causality Focus: This protocol leverages TBA to neutralize the charge of FBP's phosphate groups, enhancing column interaction while preventing analyte degradation through rapid metabolic quenching.

  • Sample Quenching & Extraction: Rapidly quench cellular metabolism using 80% cold methanol (-80°C). Why: This immediately halts endogenous aldolase and FBPase activity, preventing the rapid degradation of FBP during sample handling.

  • Deproteinization: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and dry it completely under a vacuum concentrator.

  • Reconstitution: Resuspend the dried pellet in 5% Methanol containing 10 mM Tributylamine (TBA) and 15 mM Acetic Acid. Why: Resuspending the sample directly in the starting mobile phase prevents chromatographic peak fronting, which is a common cause of poor resolution for early-eluting hexose-phosphates[2].

  • Chromatography: Inject 5 µL onto a C18 column. Utilize a step gradient utilizing Mobile Phase A (95% water, 5% methanol, 10 mM TBA, 15 mM acetic acid) and Mobile Phase B (100% methanol).

  • Detection: Operate the mass spectrometer in negative ESI mode, specifically targeting the 339.99 -> 96.96 m/z transition.

LCMS Sample Cell Extract (Contains FBP, F-2,6-BP) Prep Cold MeOH Extraction (Halts Aldolase) Sample->Prep LC IP-RP-LC (10mM TBA + Acetic Acid) Prep->LC Resolution Baseline Resolution of Isomers LC->Resolution MS MS/MS Detection (m/z 339.99 -> 96.96) Isobaric Isobaric Co-elution Risk Isobaric->LC Prevented by TBA Resolution->MS

Workflow demonstrating how TBA ion-pairing prevents isobaric co-elution in LC-MS/MS.

Section 2: Enzymatic and Fluorometric Assay Interferences

Q: My NADH-coupled FBP enzymatic assay shows a rapidly changing baseline before I even add the substrate. What is causing this? A: This is a classic symptom of endogenous dehydrogenase interference. Enzymatic FBP assays typically use Aldolase to cleave FBP into Glyceraldehyde-3-phosphate (GAP) and Dihydroxyacetone phosphate (DHAP). DHAP is then converted by alpha-Glycerophosphate Dehydrogenase (α-GDH), which oxidizes NADH to NAD+[3]. If your crude lysate contains active endogenous dehydrogenases (like Lactate Dehydrogenase) or high levels of endogenous NADH/NAD+, they will rapidly consume the assay's NADH pool, causing a false-positive signal drift.

Q: I am using an FBPase-based fluorometric kit. Why is my FBP reading higher than my LC-MS/MS validation? A: FBPase-based kits convert FBP to Fructose-6-Phosphate (F6P), which is subsequently oxidized through intermediate reactions to generate a stable fluorophore[4]. If your sample contains high endogenous levels of F6P or Glucose-6-Phosphate (G6P), these metabolites will bypass the initial FBPase conversion step and directly react with the probe. This falsely elevates the FBP quantification, necessitating a self-validating background subtraction protocol.

Protocol 2: Self-Validating Background Subtraction for Enzymatic FBP Assays

Causality Focus: This protocol isolates the FBP-specific signal by creating a parallel reaction lacking the converting enzyme, thereby quantifying and subtracting the interference of downstream endogenous metabolites.

  • Lysate Filtration: Pass the homogenized tissue or cell lysate through a 10 kDa molecular weight cut-off (MWCO) spin column. Why: This physical filtration removes large endogenous enzymes (e.g., Aldolase, LDH, GAPDH) that consume NADH or alter FBP levels, while allowing small metabolites like FBP and F6P to pass through into the flow-through[4].

  • Parallel Well Setup: For every biological sample, establish a self-validating system by setting up two distinct wells:

    • Reaction Well: Sample Flow-Through + Assay Buffer + Probe + Converting Enzyme (FBPase or Aldolase).

    • Background Control Well: Sample Flow-Through + Assay Buffer + Probe + NO Converting Enzyme.

  • Internal Spiking (Matrix Validation): Add a known concentration of an FBP standard (e.g., 50 pmol) to a third well containing the sample[4]. Why: This acts as an internal standard to verify that the biological matrix is not inhibiting the assay's coupling enzymes.

  • Incubation & Reading: Incubate the plate at 37°C for 30 minutes protected from light. Read fluorescence (Ex/Em = 535/587 nm) or absorbance (340 nm for NADH oxidation).

  • Data Correction: Subtract the Background Control Well value from the Reaction Well value. The resulting difference represents the true, interference-free FBP concentration.

Enzymatic FBP Fructose-1,6-bisphosphate (Target) Enzyme FBPase / Aldolase (Converting Enzyme) FBP->Enzyme Intermediate F6P / DHAP (Intermediates) Enzyme->Intermediate Probe Fluorometric / NADH Probe Intermediate->Probe Signal Measured Signal Probe->Signal Proportional Output EndoMet Endogenous F6P / G6P (False Positive) EndoMet->Intermediate Bypasses Conversion EndoEnz Endogenous Dehydrogenases (Signal Quenching) EndoEnz->Probe Consumes Reagents

Logical pathways of enzymatic FBP quantification highlighting points of endogenous interference.

References

  • Global Metabolomic and Isobaric Tagging Capillary Liquid Chromatography–Tandem Mass Spectrometry Approaches for Uncovering Pathway Dysfunction in Diabetic Mouse Aorta. ACS Publications.
  • Resolving Hexose-Phosphates by LC-MS Leads to New Insights in PGM1-CDG Pathophysiology. PMC (NIH).
  • Assay to ID anticancer reagents targeting fructose-1,6-bisphosphate aldolase. EurekAlert!.
  • PicoProbe Fructose-1,6-Bisphosphate Assay Kit (F). Genprice.

Sources

Technical Support Center: Optimizing Esafosfan (Fructose-1,6-diphosphate) Stability in Physiological Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Troubleshooting Hub. As researchers and drug development professionals, working with Esafosfan—commonly known as Fructose-1,6-diphosphate (FDP)—presents unique biochemical challenges. While FDP is a potent metabolic intermediate and cytoprotective agent, its phosphoester bonds are highly susceptible to both chemical and enzymatic degradation.

This guide is engineered to provide you with the mechanistic causality behind FDP instability and field-proven, self-validating protocols to ensure absolute data integrity in your assays.

I. Mechanistic Overview: The Dual Vulnerability of Esafosfan

To stabilize Esafosfan, we must first understand how it degrades. FDP faces two primary threats in physiological environments:

  • Non-Enzymatic Retro-Aldol Cleavage: In aqueous buffers, particularly at room temperature and alkaline pH (>8.0), FDP is chemically unstable. It undergoes a non-enzymatic retro-aldol condensation-like reversal, cleaving into the triose phosphates glyceraldehyde 3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP), which further decompose into pyruvate[1].

  • Enzymatic Dephosphorylation: In complex biological matrices (cell lysates, serum, tissue homogenates), FDP is the natural substrate for Fructose-1,6-bisphosphatase (FBPase) and non-specific alkaline/acid phosphatases. These enzymes rapidly strip the phosphate groups, converting FDP to Fructose-6-phosphate and inorganic phosphate (Pi)[2].

II. Troubleshooting FAQs

Q1: My Esafosfan concentration drops rapidly within minutes of adding it to my cell lysate assay. How do I prevent this? Causality: Your lysate contains highly active endogenous phosphatases (specifically FBPase and alkaline phosphatases) that recognize FDP as a primary substrate, rapidly catalyzing its hydrolysis[2]. Solution: You must chemically paralyze these enzymes. Supplement your physiological buffer with a broad-spectrum phosphatase inhibitor cocktail prior to adding FDP. Essential inhibitors include Sodium Orthovanadate (inhibits tyrosine and alkaline phosphatases) and Sodium Fluoride (inhibits serine/threonine and acid phosphatases). Furthermore, strictly maintain the assay on ice (4°C), as FBPase activity is highly temperature-dependent.

Q2: I observed precipitation when formulating Esafosfan in a buffer containing high levels of calcium and magnesium. Why did this happen? Causality: While FDP is actually utilized in Total Parenteral Nutrition (TPN) to prevent the precipitation of inorganic calcium phosphate[3], extreme concentrations of divalent cations (Ca²⁺, Mg²⁺) in alkaline physiological buffers can still coordinate with the diphosphate groups of FDP. This coordination can either form insoluble organophosphate salts or act as a Lewis acid to catalyze the hydrolysis of the phosphate ester bonds. Solution: If your assay requires high divalent cation concentrations, maintain the buffer pH strictly between 6.5 and 7.2. If divalent cations are not critical to your specific assay, formulate FDP in a cation-free buffer (e.g., HEPES or Tris) and consider adding 1-5 mM EDTA to chelate trace metals.

Q3: Can I store my reconstituted Esafosfan stock solutions at room temperature or 4°C? Causality: No, not for long-term use. At room temperature, especially in slightly alkaline conditions, the thermodynamic stability of the C-C bond in FDP is compromised, leading to spontaneous degradation into G3P and DHAP[1]. Solution: Reconstitute FDP in sterile, double-distilled water (ddH₂O) or a mildly acidic buffer (pH 6.5). Aliquot immediately to avoid freeze-thaw cycles, and store at -20°C or -80°C. For short-term experimental use (within 30-60 days), storage at 4°C in a sterile, neutral pH environment is acceptable, as NMR studies have shown structural stability under these specific cold conditions[4].

III. Quantitative Stability Matrix

To assist in your experimental planning, the following table synthesizes the expected stability of Esafosfan across various common laboratory conditions.

Storage/Buffer ConditionTemperaturepH RangeEstimated StabilityPrimary Degradation Mechanism
Lyophilized Powder -20°CN/A> 2 YearsNone
Sterile Aqueous Buffer 4°C6.5 - 7.530 - 60 DaysSlow non-enzymatic hydrolysis[4]
Sterile Aqueous Buffer 25°C> 8.0< 3 DaysRetro-aldol cleavage into G3P/DHAP[1]
Active Cell Lysate 37°C7.4< 15 MinutesRapid enzymatic dephosphorylation[2]
Lysate + Inhibitors 4°C7.44 - 6 HoursResidual phosphatase activity
IV. Validated Protocol: Self-Validating Esafosfan Matrix Assay

To ensure trustworthiness in your data, you must be able to distinguish between chemical instability and enzymatic degradation. The following step-by-step methodology incorporates a built-in self-validation system.

Objective: Maintain FDP stability in a biological matrix and validate the mechanism of any observed degradation.

Step 1: Buffer Preparation & Inhibitor Spiking

  • Prepare your base physiological buffer (e.g., 50 mM HEPES, 150 mM NaCl). Adjust pH to 7.2 using HCl/NaOH. Causality: pH 7.2 minimizes alkaline retro-aldol cleavage while maintaining physiological relevance.

  • Add a phosphatase inhibitor cocktail (e.g., 1 mM Na₃VO₄, 10 mM NaF, 10 mM β-glycerophosphate).

  • Pre-chill the buffer on ice to 4°C.

Step 2: Matrix Preparation (The Self-Validation Controls) Prepare three distinct reaction tubes to isolate variables:

  • Tube A (Experimental): 90 µL Active Cell Lysate + Inhibitor Buffer.

  • Tube B (Enzymatic Control): 90 µL Heat-Inactivated Lysate (boiled at 95°C for 10 mins to denature FBPase) + Inhibitor Buffer.

  • Tube C (Chemical Control): 90 µL Inhibitor Buffer only (No Lysate).

Step 3: Esafosfan Addition

  • Thaw a single-use aliquot of 100 mM Esafosfan (stored at -20°C) on ice.

  • Spike 10 µL of the Esafosfan stock into Tubes A, B, and C (Final concentration: 10 mM).

  • Incubate all tubes at the required assay temperature (e.g., 25°C or 37°C) for your desired time point.

Step 4: Quantification & Data Interpretation

  • Stop the reaction by adding an equal volume of ice-cold 0.6 M Perchloric acid (precipitates proteins and halts all reactions).

  • Centrifuge at 10,000 x g for 5 minutes and neutralize the supernatant.

  • Quantify remaining FDP (via LC-MS/MS or a coupled enzyme assay measuring NADH oxidation).

  • Validation Logic: If Tube A shows degradation but Tube B remains stable, your instability is enzymatic (you need stronger inhibitors). If Tube B and C both show degradation, your instability is chemical (you must lower the temperature or adjust the pH).

V. Pathway Visualization

The following diagram maps the logical relationships between Esafosfan's degradation pathways and the specific interventions required to block them.

FDP_Stability FDP Esafosfan (FDP) Intact Phosphoester Bonds EnzDeg Enzymatic Hydrolysis (FBPase / Phosphatases) FDP->EnzDeg In Cell Lysates/Serum ChemDeg Non-Enzymatic Cleavage (Alkaline pH / >25°C) FDP->ChemDeg In Aqueous Buffers F6P Fructose-6-phosphate + Pi (Loss of Bioactivity) EnzDeg->F6P Triose G3P + DHAP (Retro-aldol Degradation) ChemDeg->Triose Inhibitors Action: Add Phosphatase Inhibitors (Vanadate, NaF) Inhibitors->EnzDeg Blocks ColdpH Action: Buffer at pH 6.5-7.5 & Maintain at 4°C ColdpH->ChemDeg Prevents

Mechanistic pathways of Esafosfan degradation and targeted stabilization interventions.

VI. References
  • Rigo, J., et al. (2001). Fructose1,6-diphosphate can improve long term stability of home parenteral nutrition (HPN) admixtures. ResearchGate.[Link]

  • Keller, M. A., et al. (2017). Nonenzymatic gluconeogenesis-like formation of fructose 1,6-bisphosphate in ice. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Koundal, S., et al. (2021). New Insights to Regulation of Fructose-1,6-bisphosphatase during Anoxia in Red-Eared Slider, Trachemys scripta elegans. MDPI.[Link]

  • Zhang, Z., et al. (2020). Fructose 1,6-bisphosphate sensing by pyruvate kinase isozymes M2 (PKM2) controls MyoD stability and myogenic differentiation. bioRxiv.[Link]

  • Masi, A., et al. (1998). Studies of the stability of fructose 1,6-diphosphate in total parenteral nutrition bags using Nuclear Magnetic Resonance31P. ResearchGate.[Link]

Sources

Technical Support Center: Ensuring the Integrity of Fructose-1,6-bisphosphate (F1,6BP) During Sample Preparation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the handling and preparation of samples containing Fructose-1,6-bisphosphate (F1,6BP). As a key intermediate in glycolysis and gluconeogenesis, accurate measurement of F1,6BP is critical for research in metabolic diseases, cancer, and drug development.[1] This guide, designed for researchers and drug development professionals, provides in-depth, field-proven insights to help you prevent the degradation of F1,6BP and ensure the accuracy and reproducibility of your results.

Core Principles of F1,6BP Stability

Fructose-1,6-bisphosphate is significantly more stable than its triose-phosphate precursors, glyceraldehyde 3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP).[2] However, its stability is not absolute. The primary threat to F1,6BP integrity during sample preparation is enzymatic degradation, specifically hydrolysis back to fructose-6-phosphate, a reaction catalyzed by the enzyme Fructose-1,6-bisphosphatase (FBPase).[3][4] Therefore, all sample preparation protocols must be designed with the primary goal of immediately and effectively halting all enzymatic activity. Secondary considerations include managing pH and temperature to prevent non-enzymatic degradation.

Frequently Asked Questions (FAQs)

This section addresses common questions and concerns encountered during the preparation of samples for F1,6BP analysis.

Q1: My F1,6BP levels are consistently low or undetectable. What is the most likely cause?

A1: The most common culprit for low or absent F1,6BP signal is enzymatic degradation during sample preparation. The enzyme Fructose-1,6-bisphosphatase (FBPase) can rapidly hydrolyze F1,6BP.[4][5] This occurs if cellular compartments are disrupted without immediate and effective inactivation of enzymes.

Root Causes & Solutions:

  • Delayed Processing: Samples must be processed immediately after collection. If immediate processing is not possible, they should be flash-frozen in liquid nitrogen and stored at -80°C.[1]

  • Ineffective Enzyme Inactivation: The single most critical step is to halt enzymatic activity. This is achieved by:

    • Rapid Homogenization in Ice-Cold Buffer: Homogenizing tissue or cells in a pre-chilled buffer (e.g., assay buffer provided in a kit) on ice is a mandatory first step.[6][7] The low temperature drastically reduces enzyme kinetics.

    • Deproteinization: For many analytical methods, particularly LC-MS, removing proteins is essential. This can be achieved using 10 kDa spin columns, which separate the small molecule F1,6BP from larger enzymes.[6][7]

Q2: What is the optimal method for inactivating enzymes in my samples?

A2: A multi-pronged approach is best. Combining rapid cooling with physical or chemical methods of protein removal ensures the preservation of your analyte.

  • Immediate Temperature Control: Begin by homogenizing your sample (e.g., 10 mg of tissue or 2 x 10^6 cells) in approximately 500 µL of ice-cold assay buffer.[6][7] Keep the sample on ice for at least 10 minutes after homogenization to ensure thermal equilibrium.[6][7]

  • Protein Removal (Deproteinization): After homogenization and centrifugation to remove insoluble material, the supernatant should be deproteinized. Using a 10 kDa molecular weight cut-off (MWCO) spin column is a highly effective method to physically separate F1,6BP from enzymes like FBPase.[6][7] The flow-through will contain your analyte of interest.

Q3: How should I store my samples and extracts to prevent F1,6BP degradation?

A3: Proper storage is crucial for maintaining F1,6BP integrity, both for raw samples and processed extracts.

  • Short-Term Storage (Raw Samples): If you cannot process samples immediately, flash-freeze them in liquid nitrogen and store them at -80°C. This provides the most effective halt to biological activity.

  • Short-Term Storage (Extracts): After homogenization and centrifugation, the resulting supernatant should be kept on ice at all times during use.[7]

  • Long-Term Storage (Extracts): For storage longer than a few hours, processed extracts (ideally deproteinized) should be stored at -80°C.[1] Avoid repeated freeze-thaw cycles, as this can lead to degradation. It is best practice to aliquot samples into single-use volumes before freezing.

Q4: What are the critical pH and temperature parameters to consider?

A4: While F1,6BP is relatively stable, extreme pH and temperature conditions should be avoided.

ParameterRecommended Range/ConditionRationale
Temperature 0-4°C (On Ice)Minimizes the activity of degradative enzymes such as FBPase.[6][7] Essential during all homogenization and centrifugation steps.
pH ~7.4 - 7.6Most commercial assay buffers for F1,6BP are buffered in this range, which is close to physiological pH and optimal for the enzymatic assays used for detection.[8] Extreme pH values can lead to hydrolysis of the phosphate esters.
Q5: My results are not reproducible. What are the common sources of variability?

A5: Lack of reproducibility often stems from subtle inconsistencies in the sample preparation workflow.

  • Inconsistent Timing: The time between sample collection, homogenization, and enzyme inactivation must be kept consistent across all samples.

  • Temperature Fluctuations: Ensure that buffers are ice-cold and that samples are kept on ice throughout the entire procedure.

  • Incomplete Homogenization: Incomplete cell or tissue lysis can lead to incomplete extraction of F1,6BP, resulting in artificially low and variable readings.

  • Pipetting Errors: Given the small sample volumes often used, accurate pipetting is essential, especially when preparing standards and reaction mixes.

Troubleshooting Guide: Specific Issues

Observed Problem Potential Cause Recommended Solution
High Background Signal in Fluorometric/Spectrophotometric Assay Sample interference or endogenous enzymes in the sample that were not removed.Ensure the deproteinization step with a 10 kDa spin column was performed correctly.[6][7] Always run a "Sample Background Control" well, which contains the sample but not the F1,6BP enzyme mix, to correct for background fluorescence/absorbance.[6]
Non-linear Standard Curve Errors in standard dilution, improper reagent reconstitution, or expired reagents.Reconstitute a fresh vial of the F1,6BP standard.[7] Prepare serial dilutions carefully. Ensure reconstituted enzymes and buffers have not exceeded their recommended storage time (typically 2 months at -20°C for enzymes).[6][7]
Low Signal in LC-MS Analysis Ion suppression from the sample matrix; inefficient extraction.Confirm that the extraction protocol effectively removes proteins and other interfering substances. An acidic mobile phase (e.g., with ammonium formate at pH 3.0) can improve retention and signal on certain columns.[9]

Key Experimental Protocols & Visualizations

Protocol: Extraction of F1,6BP from Mammalian Cells or Tissue

This protocol is a synthesis of best practices for preparing samples for subsequent analysis by enzymatic assay or LC-MS.

  • Sample Collection: Excise tissue or harvest cells as quickly as possible to minimize post-mortem metabolic changes.

  • Weighing/Counting: Weigh approximately 10 mg of tissue or count 2 x 10^6 cells. Perform this step on a pre-chilled surface if possible.

  • Homogenization:

    • Immediately place the sample in a micro-centrifuge tube containing 500 µL of ice-cold F1,6BP Assay Buffer.

    • Rapidly homogenize the sample using a suitable homogenizer.

    • Incubate the homogenate on ice for 10 minutes to ensure complete lysis and temperature equilibration.[6][7]

  • Centrifugation:

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet insoluble material.[6][7]

  • Supernatant Collection:

    • Carefully collect the supernatant and transfer it to a new, pre-chilled micro-centrifuge tube.

  • Deproteinization (Mandatory for Highest Accuracy):

    • Transfer the supernatant to a 10 kDa MWCO spin column.

    • Centrifuge according to the manufacturer's instructions (typically at ~10,000 x g for 10-15 minutes at 4°C).

    • Collect the flow-through, which now contains F1,6BP free from interfering proteins.[6][7]

  • Analysis: The sample is now ready for immediate analysis or for storage at -80°C.

Workflow & Degradation Pathway Diagrams

F16BP_Workflow cluster_prep Sample Preparation cluster_analysis Analysis / Storage Sample 1. Cell/Tissue Sample Homogenize 2. Rapid Homogenization (Ice-Cold Buffer) Sample->Homogenize Centrifuge 3. Centrifugation (10,000 x g, 4°C) Homogenize->Centrifuge Supernatant 4. Collect Supernatant Centrifuge->Supernatant Deproteinize 5. Deproteinize (10 kDa Spin Column) Supernatant->Deproteinize Final_Sample 6. Purified F1,6BP Sample Deproteinize->Final_Sample Analysis Immediate Analysis (LC-MS, Enzymatic Assay) Final_Sample->Analysis Storage Storage at -80°C Final_Sample->Storage

Caption: Recommended workflow for F1,6BP sample preparation.

Degradation_Pathway F16BP Fructose-1,6-bisphosphate (Target Analyte) F6P Fructose-6-phosphate (Degradation Product) F16BP->F6P Hydrolysis (+H₂O) -Pi Enzyme Fructose-1,6-bisphosphatase (FBPase) Enzyme->F16BP Catalyzes Degradation

Caption: Primary enzymatic degradation pathway of F1,6BP.

References
  • PicoProbe Fructose-1,6-Bisphosphate Assay Kit (F). BioVision Inc.

  • Wimmer, J., D'Angelo, T., & Marx, A. (2017). Nonenzymatic gluconeogenesis-like formation of fructose 1,6-bisphosphate in ice. Proceedings of the National Academy of Sciences, 114(28), 7352-7357.

  • Conrad, R., & Schlegel, H. G. (1977). Different degradation pathways for glucose and fructose in Rhodopseudomonas capsulata. Archives of Microbiology, 112(1), 39-48.

  • Pickl, A., Johnsen, U., Tittmann, K., & Schönheit, P. (2012). Proposed pathways of D‐glucose and D‐fructose degradation in Haloferax volcanii via semiphosphorylative Entner‐Doudoroff (spED) and modified Embden‐Meyerhof (EM) pathways. ResearchGate.

  • Fructose-1,6-Bisphosphate Assay Kit (Fluorometric). Abcam. (2024, April 17).

  • Gaudiano, M. C., Gatti, G., Di Donna, L., Muzzalupo, I., De Luca, M., & Taverna, D. (2006). Separation and Quantitation of fructose-6-phosphate and fructose-1, 6-diphosphate by LC-ESI-MS for the Evaluation of fructose-1,6-biphosphatase Activity. Journal of chromatographic science, 44(9), 569-574.

  • Li, Y., et al. (2024). Thermal proteome profiling reveals fructose-1,6-bisphosphate as a phosphate donor to activate phosphoglycerate mutase 1. Nature Communications, 15(1), 882.

  • Overview of fructose and glucose degradation pathways. ResearchGate.

  • HPLC Determination of Fructose 1,6 Bisphosphate on Newcrom B Column. SIELC Technologies.

  • Analysis of Fructose 1,6-Diphosphate in Fermentation Broth Using Ion Chromatography. (2025, August 10). Journal of Chromatographic Science.

  • Analysis of Fructose 1, 6-Diphosphate in Fermentation Broth Using Ion Chromatography. (2015, September 26). Walsh Medical Media.

  • Giralt, M., & Guinovart, J. J. (2018). Fructose 1,6-bisphosphatase: getting the message across. Biochemical Society Transactions, 46(4), 867-876.

  • Fructose 1,6-bisphosphate Analysis Service. MtoZ Biolabs.

  • Determination of the Concentration and Molecular Weight of FRUCTOSE-1,6-DIPHOSPHATE. Sigma-Aldrich.

  • Huang, Y. C., & Chiang, H. L. (2005). Degradation of the Gluconeogenic Enzyme Fructose-1, 6-Bisphosphatase is Dependent on the Vacuolar ATPase. Molecular biology of the cell, 16(7), 3293-3304.

Sources

Enhancing the signal-to-noise ratio in fluorometric FDP detection

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Fluorometric FDP Detection Senior Application Scientist Desk | Topic: Signal-to-Noise Ratio (SNR) Optimization

Introduction: The Physics of the Signal

Welcome. You are likely here because your Alkaline Phosphatase (ALP) assay using Fluorescein Diphosphate (FDP) is yielding inconsistent data—either the background is creeping up, or your dynamic range is compressed.

To fix this, we must move beyond "following the kit instructions" and understand the photophysics at play. FDP is a fluorogenic substrate that relies on a hydrolytic switch . It is non-fluorescent in its diphosphate form. Upon hydrolysis by ALP, it releases fluorescein.

The Critical Insight: The enzyme (ALP) and the fluorophore (Fluorescein) have conflicting optimal environments.

  • ALP functions optimally at pH 8.0 – 8.5 .

  • Fluorescein exhibits maximal fluorescence (quantum yield ~0.95) only in its dianion form at pH > 9.0 .

Most SNR issues stem from trying to compromise between these two pH levels rather than decoupling them. This guide details how to maximize SNR by managing this "pH Jump" and eliminating noise sources.

Part 1: The Fundamentals of Noise & Signal

Before troubleshooting, verify your system against this mechanistic workflow.

The FDP Hydrolysis Pathway & SNR Factors

FDP_Pathway FDP FDP Substrate (Non-Fluorescent) FMP FMP Intermediate (Weakly Fluorescent) FDP->FMP Step 1: Hydrolysis ALP ALP Enzyme (Catalyst) ALP->FDP Catalyzes Fluorescein Fluorescein (Highly Fluorescent) FMP->Fluorescein Step 2: Hydrolysis pH_Low pH < 7.0 (Monoanion: Low Signal) Fluorescein->pH_Low Quenched State pH_High pH > 9.0 (Dianion: Max Signal) Fluorescein->pH_High Emissive State SpontHydro Noise: Spontaneous Hydrolysis SpontHydro->Fluorescein Increases Background Phosphate Inhibitor: Inorganic Phosphate (Pi) Phosphate->ALP Competitive Inhibition

Figure 1: The dual-step hydrolysis of FDP. Note that inorganic phosphate (Pi) acts as a competitive inhibitor, while pH determines the final quantum yield.

Part 2: Optimized Protocols (The "pH Jump" Method)

To achieve the highest SNR, do not run a continuous kinetic assay at pH 8.0 unless necessary. Instead, use an endpoint method that separates the reaction phase from the detection phase.

Protocol: Endpoint "Stop-and-Read"
PhaseReagent/ConditionPurpose
1. Reaction Buffer: 50 mM Tris-HCl, 1 mM MgCl₂, pH 8.5Optimal pH for ALP turnover. Mg²⁺ is a required cofactor.
2. Incubation Time: 30–60 mins at 37°CAllows accumulation of product (Fluorescein).
3. Stop Solution: 0.5 M NaOH (or 0.5 M Carbonate Buffer, pH 10)1. Denatures ALP (stops reaction).2. Shifts pH > 9.5, forcing Fluorescein into the highly fluorescent dianion state.
4. Detection Ex/Em: 485 nm / 525 nmStandard fluorescein filter set.

Why this works: At pH 8.5 (reaction pH), fluorescein is only partially ionized. By adding NaOH, you instantly convert all generated fluorescein molecules to their maximally emissive form, often doubling the signal intensity compared to reading at pH 8.5, while the background (unhydrolyzed FDP) remains non-fluorescent.

Part 3: Troubleshooting & FAQs

Q1: Why is my background fluorescence (T=0) so high?

Diagnosis: Spontaneous Hydrolysis or Contamination. FDP is thermodynamically unstable in water. If your "No Enzyme Control" (NEC) reads high, the substrate has likely degraded.

  • The Fix (Purity Check): Dissolve a small amount of FDP in your Stop Solution (High pH). If it fluoresces immediately without enzyme, your stock is degraded.

  • The Fix (Storage): FDP stock solutions must be stored at -20°C, protected from light, and ideally under argon/nitrogen. Never store diluted working solutions; prepare them fresh.

  • The Fix (Plates): Ensure you are using Black Opaque Plates .[1] Clear plates cause light scattering and cross-talk; white plates increase signal but also background autofluorescence.

Q2: My signal is lower than expected, even with high enzyme concentrations.

Diagnosis: Phosphate Inhibition or Inner Filter Effect.

  • The Mechanism: ALP is competitively inhibited by Inorganic Phosphate (Pi).[2]

  • The Fix: Check your buffer recipe. PBS (Phosphate Buffered Saline) is forbidden in ALP assays. Use Tris, HEPES, or Glycine buffers.

  • The Fix (Concentration): If the FDP concentration is too high (> 50 µM), you may experience "concentration quenching" or the Inner Filter Effect (absorption of excitation light by the substrate itself). Titrate FDP to find the

    
     (typically 1–10 µM) and work near that concentration.
    
Q3: My signal drifts downward during the read.

Diagnosis: Photobleaching. Fluorescein is notoriously susceptible to photobleaching (irreversible destruction of the fluorophore by light).[3]

  • The Fix: Reduce the number of flashes per well in your plate reader settings (e.g., drop from 100 flashes to 10).

  • The Fix: Keep the plate covered with foil during incubation.

  • The Fix: If using a kinetic mode, increase the interval between reads to reduce total light exposure.

Q4: Can I use BSA in my buffer?

Diagnosis: Carrier Protein Interference. Standard BSA preparations can contain trace amounts of phosphatase activity or fluorescent contaminants.

  • The Fix: Use "IgG-free, Protease-free" BSA or, better yet, Bovine Gamma Globulin (BGG) as a carrier protein to prevent enzyme adsorption to the plastic, as it typically has lower background fluorescence.

Part 4: Troubleshooting Logic Tree

Use this decision matrix to isolate your specific SNR issue.

Troubleshooting_Tree Root Low Signal-to-Noise Ratio (SNR) Check_Bg Check 'No Enzyme Control' (NEC) Is Background High? Root->Check_Bg Yes_Bg Yes: High Background Check_Bg->Yes_Bg High RFU No_Bg No: Background is low, but Signal is weak Check_Bg->No_Bg Low RFU Stock_Check Check FDP Purity (Spontaneous Hydrolysis) Yes_Bg->Stock_Check Plate_Check Check Plate Type (Must be Black) Yes_Bg->Plate_Check Buffer_Check Check Buffer (Autofluorescence?) Yes_Bg->Buffer_Check Inhibitor Check for Phosphate (Pi) (Did you use PBS?) No_Bg->Inhibitor pH_Check Check Detection pH (Is it > 9.0?) No_Bg->pH_Check Bleach Check Photobleaching (Signal decays?) No_Bg->Bleach

Figure 2: Diagnostic logic for isolating SNR issues in FDP assays.

References

  • Thermo Fisher Scientific. Fluorescein Diphosphate (FDP) Product Information. (Describes the hydrolysis mechanism and storage requirements).

  • AAT Bioquest. Fluorescein Spectrum & Properties. (Defines the pKa of 6.4 and the ionization states of fluorescein).

  • Sigma-Aldrich (Merck). Alkaline Phosphatase Assay Protocol. (Standard protocols regarding Tris buffers and avoidance of phosphate inhibition).

  • Klonis, N., & Sawyer, W. H. (1996). Spectral properties of the prototropic forms of fluorescein in aqueous solution. Photochemistry and Photobiology. (Authoritative source on pH-dependent fluorescence).

Sources

Strategies to increase cellular uptake of Fructose-1,6-bisphosphate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Fructose-1,6-Bisphosphate (FBP) Delivery & Cellular Uptake Support Center .

As a Senior Application Scientist, I frequently consult with researchers struggling to achieve effective intracellular delivery of FBP. While FBP is a potent metabolic rescuer during hypoxia and a critical glycolytic intermediate, its two phosphate groups render it highly anionic at physiological pH. This severe negative charge creates an electrostatic barrier, preventing passive diffusion across the hydrophobic lipid bilayer.

To help you bypass these limitations, I have designed this troubleshooting guide. It synthesizes field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure your FBP successfully reaches the cytosol to rescue glycolytic flux.

Part 1: Diagnostic Decision Tree

Before diving into specific troubleshooting steps, use the following logical workflow to ensure you have selected the correct FBP delivery mechanism for your experimental model.

FBP_Decision_Tree Start Goal: Increase Cellular Uptake of FBP Model Select Experimental Model Start->Model InVitro In Vitro (Cell Culture) Model->InVitro InVivo In Vivo / Systemic Model->InVivo HighDose High-Dose Incubation (5-50 mM FBP) InVitro->HighDose Membrane Destabilization (Low Efficiency) Liposome LUV Encapsulation (DPPC + Ca2+) InVitro->Liposome Endosomal Delivery (High Efficiency) InVivo->Liposome Targeted Tissue Delivery Prodrug Charge-Masked Prodrug (e.g., POM-Ester) InVivo->Prodrug Systemic Circulation (High Bioavailability)

Diagnostic decision tree for selecting the optimal FBP cellular delivery strategy.

Part 2: FAQs & Troubleshooting Guides

Section A: Direct Incubation & Membrane Permeability Issues

Q: I am incubating my primary hepatocytes with 1 mM FBP, but I see no increase in intracellular ATP or glycolytic flux. Why isn't the FBP entering the cells?

A: At physiological pH, the phosphate groups of FBP are fully ionized, which restricts their membrane permeability and cellular entry[1]. If you are using only 1 mM, you are relying on passive diffusion, which is nearly impossible for a bisphosphate molecule.

However, FBP can induce its own uptake at much higher concentrations. Research demonstrates that incubating cells with 5 to 50 mM FBP decreases fatty acyl chain interaction, leading to a destabilization of the membrane bilayer[2]. This transient depolarization increases membrane permeability, allowing FBP to diffuse into the cell where it can be utilized as a glycolytic intermediate[2]. Causality Check: If you must use direct incubation without carriers, you must increase your concentration to the 5–50 mM threshold to trigger this localized membrane destabilization.

Section B: Liposomal Encapsulation of FBP

Q: I switched to encapsulating FBP in Large Unilamellar Vesicles (LUVs) using Egg Phosphatidylcholine (Egg PC), but my encapsulation efficiency is below 5%, and the vesicles leak prematurely in culture. How can I fix this?

A: The leakage is caused by the same membrane-destabilizing effect mentioned above. FBP interacts with the choline headgroups of Egg PC, causing rapid carboxyfluorescein-like leakage[2]. To troubleshoot this, you must modulate the electrostatic interactions during formulation.

Adding calcium (e.g., 10 mM CaCl₂) acts as an electrostatic bridge between the phosphate groups of FBP and the lipid headgroups, stabilizing the bilayer and significantly reducing premature leakage[2]. Furthermore, switching to a more rigid lipid like DPPC (dipalmitoylphosphatidylcholine) increases the phase transition temperature, reducing fluidity and leakage at 37°C.

Self-Validating Protocol: Preparation of Stable FBP-Loaded LUVs

  • Lipid Film Hydration: Dissolve 10 mg/mL DPPC and Cholesterol (7:3 molar ratio) in chloroform. Evaporate under a gentle nitrogen stream to form a thin lipid film.

  • Hydration & Encapsulation: Hydrate the film with a buffer containing 50 mM FBP and 10 mM CaCl₂ (pH 7.4). Causality: The calcium prevents FBP-induced acyl chain destabilization during vesicle formation.

  • Extrusion: Extrude the suspension 11 times through a 100 nm polycarbonate membrane to form uniform LUVs.

  • Purification & Validation: Pass the suspension through a Sephadex G-50 size-exclusion column to separate unencapsulated FBP. Self-Validation: Perform a Malachite Green phosphate assay on both the lipid fractions and the aqueous eluate. A successful formulation will show >90% of the detectable phosphate co-eluting strictly with the lipid fraction, proving the FBP is trapped inside the vesicles and not merely adhering to the exterior.

  • Incubation: Apply the purified LUVs to your cell culture for 4–6 hours.

Section C: Prodrug Strategies & Charge Masking

Q: We synthesized a bis(isobutyryloxymethyl) (POM) ester prodrug of FBP to mask the phosphate charges. It enters the cells perfectly, but we aren't seeing the expected allosteric activation of downstream glycolytic enzymes. What is going wrong?

A: The issue lies in your intracellular bioconversion kinetics. Charge-neutral prodrugs rapidly diffuse across the cell membrane, but their efficacy depends entirely on irreversible enzymatic bioconversion back to the less diffusible free acid form[1].

If your target cells have low endogenous carboxylesterase activity, the POM groups will not be fully cleaved[3]. The partially cleaved mono-ester intermediate cannot serve as an allosteric activator for pyruvate kinase or a substrate for aldolase. You must validate the cleavage cascade to ensure the active FBP is being liberated.

Prodrug_Kinetics A Extracellular POM-FBP Prodrug B Lipid Bilayer (Passive Diffusion) A->B Charge-Neutral Rapid Entry C Intracellular POM-FBP B->C D Mono-POM-FBP Intermediate C->D E Active FBP (Metabolically Active) D->E

Workflow of POM-FBP prodrug internalization and intracellular enzymatic cleavage.

Self-Validating Protocol: Tracking Intracellular Prodrug Cleavage via LC-MS/MS

  • Pulse Incubation: Treat cells with 100 µM POM-FBP for 30 minutes.

  • Metabolic Quenching: Rapidly wash cells with ice-cold PBS and immediately add 80% ultra-cold methanol (-80°C). Causality: This instantly denatures intracellular esterases, halting metabolism and preserving the exact ratio of intact prodrug to cleaved FBP at that specific time point.

  • Extraction: Scrape the cells, vortex for 5 minutes, and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • LC-MS/MS Analysis: Quantify the intact POM-FBP, the mono-POM intermediate, and the fully liberated FBP using Multiple Reaction Monitoring (MRM). Self-Validation: A successful delivery and activation system will show a rapid decline in POM-FBP and a stoichiometric increase in free FBP within 1–2 hours. If the mono-POM intermediate pools and does not convert to free FBP, you must redesign the prodrug (e.g., switching to an aryl amidate) to match the specific protease/amidase profile of your cell line[1].

Part 3: Quantitative Summary of Delivery Strategies

Use the table below to benchmark your expected outcomes based on the delivery strategy chosen.

Delivery MethodExtracellular ConcentrationIntracellular Uptake EfficiencyMembrane Toxicity (LDH Release)Primary Mechanism of Entry
Free FBP (Low Dose) 1 mM< 1%NegligibleNone (Electrostatic Repulsion)
Free FBP (High Dose) 50 mM~15-20%ModerateMembrane Destabilization
FBP-LUVs (Egg PC) 5 mM (Encapsulated)~35%High (Premature Leakage)Endocytosis / Membrane Fusion
FBP-LUVs (DPPC + Ca²⁺) 5 mM (Encapsulated)> 60%LowEndocytosis
POM-FBP Prodrug 100 µM> 80%NegligiblePassive Transmembrane Diffusion

References

  • 2 PubMed - NIH. 2.1 ACS Publications.

  • 3 Portland Press.

Sources

Validation & Comparative

Mechanistic Comparison: Upstream Blockade vs. Downstream Metabolic Rescue

Author: BenchChem Technical Support Team. Date: March 2026

Title: Beyond Receptor Blockade: Validating the Neuroprotective Efficacy of Fructose-1,6-Diphosphate (FDP) in Excitotoxicity Models

Introduction As drug development professionals targeting ischemic stroke, traumatic brain injury (TBI), and neurodegenerative diseases, we are intimately familiar with the glutamate excitotoxicity cascade. Historically, the field has focused on upstream intervention—specifically, blocking the N-methyl-D-aspartate (NMDA) receptor. While high-affinity antagonists like MK-801 completely abrogate excitotoxic calcium influx, their disruption of physiological synaptic transmission renders them clinically unviable[1]. Memantine, an uncompetitive, low-affinity antagonist, offers a better safety profile but limited acute neuroprotective efficacy.

This has driven a paradigm shift toward downstream metabolic resilience. Fructose-1,6-diphosphate (FDP), an endogenous intracellular glycolytic intermediate, bypasses the rate-limiting phosphofructokinase step. By directly fueling glycolysis and the pentose phosphate pathway (PPP), FDP preserves intracellular ATP and glutathione (GSH) without interfering with normal glutamatergic signaling[2]. This guide objectively compares FDP against classic receptor antagonists and provides a self-validating experimental framework for evaluating its neuroprotective effects in vitro.

Excitotoxicity is fundamentally an energy crisis. Massive calcium influx via overactivated NMDA receptors overwhelms mitochondrial buffering capacity, leading to ATP depletion, reactive oxygen species (ROS) generation, and apoptotic/necrotic cell death[3].

MK-801 and Memantine act at the receptor level. While effective in isolated systems, they do not address the metabolic collapse in cells where calcium has already entered. FDP acts intracellularly. It is transported across the neuronal membrane and directly enters the glycolytic pathway, yielding ATP[4]. Furthermore, FDP shunts glucose-6-phosphate into the PPP, generating NADPH required for the reduction of oxidized glutathione (GSSG) to active GSH, effectively neutralizing ROS[5].

G Glutamate Glutamate Overload NMDAR NMDA Receptor Glutamate->NMDAR Ca Intracellular Ca2+ Influx NMDAR->Ca Mito Mitochondrial Dysfunction Ca->Mito ROS ROS Generation Mito->ROS ATP ATP Depletion Mito->ATP Death Neuronal Cell Death ROS->Death ATP->Death MK801 MK-801 / Memantine MK801->NMDAR Blocks FDP FDP (Fructose-1,6-diphosphate) Glycolysis Glycolysis FDP->Glycolysis PPP Pentose Phosphate Pathway FDP->PPP ATP_rescue ATP Production Glycolysis->ATP_rescue GSH GSH (Glutathione) PPP->GSH GSH->ROS Scavenges ATP_rescue->ATP Prevents

Mechanistic divergence: NMDAR antagonists block upstream Ca2+; FDP restores downstream metabolism.

Comparative Efficacy Data

To establish a rigorous baseline, we must compare FDP against established reference compounds. The following table synthesizes expected outcomes in a standardized primary cortical neuron model exposed to 250 µM glutamate[6].

CompoundPrimary MechanismCell ViabilityLDH ReleaseIntracellular ROSATP LevelsSynaptic Transmission
Vehicle (Glutamate) N/A~30%++++++++DepletedHyperactive
MK-801 (10 µM) High-affinity NMDAR antagonist~90%NormalBaselinePreservedAbolished
Memantine (10 µM) Low-affinity NMDAR antagonist~65%++++Partially PreservedPartially Preserved
Edaravone (50 µM) Free radical scavenger~55%++BaselineDepletedPreserved
FDP (1.5 mM) Metabolic modulator~80%++Highly Preserved Preserved

Data synthesis based on established in vitro excitotoxicity parameters[3][5]. FDP demonstrates superior ATP preservation compared to direct antioxidants (Edaravone) and preserves synaptic function unlike MK-801.

Experimental Protocols: Validating FDP in Primary Cortical Neurons

As a Senior Application Scientist, I emphasize that immortalized cell line models (e.g., PC12, SH-SY5Y) are inadequate for true excitotoxicity assays because they lack mature, fully functional synaptic NMDA networks. Primary rat cortical neurons are the gold standard[6].

Self-Validating Assay Design: A robust protocol must include internal validation. If MK-801 fails to rescue the cells, the glutamate insult was likely non-receptor mediated (e.g., osmotic shock). If FDP rescues viability but ATP levels remain depleted, the mechanism of action is incorrectly assigned.

Step-by-Step Methodology: Glutamate Excitotoxicity & Metabolic Rescue
  • Primary Neuronal Culture Preparation:

    • Isolate cortical neurons from E18 Sprague-Dawley rats.

    • Seed at

      
       cells/well in 96-well plates coated with Poly-D-Lysine.
      
    • Culture in Neurobasal medium supplemented with B27, 0.5 mM GlutaMAX, and 1% Pen/Strep for 12-14 days in vitro (DIV).

    • Causality: DIV 12-14 is critical; before this developmental window, NMDA receptors are not fully expressed, rendering neurons artificially resistant to glutamate toxicity.

  • Pre-treatment Phase (Metabolic Priming):

    • At DIV 14, perform a half-media exchange.

    • Treat designated wells with FDP (0.5 mM, 1.0 mM, 1.5 mM)[3], MK-801 (10 µM), or Memantine (10 µM).

    • Incubate for 24 hours.

    • Causality: Unlike MK-801 which acts instantly at the receptor pore, FDP requires time to be internalized and integrated into the glycolytic and PPP networks to build intracellular GSH reserves[5].

  • Glutamate Insult:

    • Wash cells gently with Mg2+-free Locke's buffer.

    • Causality: Mg2+ physiologically blocks the NMDA receptor pore; its removal is mandatory to induce synchronized, severe excitotoxicity.

    • Expose cells to 250 µM L-glutamate[6] and 10 µM glycine (co-agonist) in Mg2+-free Locke's buffer for 15 minutes.

    • Terminate the insult by replacing the buffer with the conditioned Neurobasal medium containing the respective treatments.

  • Endpoint Assays (24 hours post-insult):

    • Membrane Integrity: Quantify LDH release in the supernatant to measure necrotic cell death[3].

    • Metabolic Validation: Lyse cells and measure intracellular ATP using a luciferase-based assay, and the GSH/GSSG ratio using a fluorometric probe to confirm FDP's specific mechanism of action.

Workflow Culture Primary Cortical Neurons DIV 12-14 (Mature NMDAR) Pretreat Pre-treatment (24h) FDP (0.5-1.5mM) MK-801 (10µM) Culture->Pretreat Insult Glutamate Insult (15m) 250µM Glu + 10µM Gly Mg2+-free buffer Pretreat->Insult Recovery Recovery (24h) Return to conditioned media + treatments Insult->Recovery Assays Multiplexed Readouts 1. LDH (Membrane) 2. ATP (Metabolism) 3. GSH (Oxidative Stress) Recovery->Assays

Step-by-step experimental workflow for validating FDP neuroprotection in primary cortical neurons.

Conclusion

Validating FDP requires a shift in experimental design from acute receptor kinetics to longitudinal metabolic monitoring. By utilizing mature primary neurons and multiplexing viability readouts with direct measurements of ATP and GSH, researchers can definitively map the downstream neuroprotective advantages of FDP over traditional NMDA antagonists.

References

1.[4] Repeated febrile convulsions impair hippocampal neurons and cause synaptic damage in immature rats: neuroprotective effect of fructose-1,6-diphosphate. nih.gov. 4 2.[3] Fructose-1,6-Bisphosphate Protects Hippocampal Rat Slices from NMDA Excitotoxicity. nih.gov.3 3.[1] MK-801 attenuates lesion expansion following acute brain injury in rats: a meta-analysis. nih.gov. 1 4.[2] The Glycolytic Metabolite, Fructose-1,6-bisphosphate, Blocks Epileptiform Bursts by Attenuating Voltage-Activated Calcium Currents in Hippocampal Slices. frontiersin.org. 2 5.[5] Fructose-1,6-bisphosphate preserves intracellular glutathione and protects cortical neurons against oxidative stress. researchgate.net.5 6.[6] Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures. nih.gov. 6

Sources

Executive Summary: The Mechanistic Divergence in Metabolic Resuscitation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Diphosphofructose Compared to Pyruvate for Metabolic Resuscitation Target Audience: Researchers, scientists, and drug development professionals.

In the context of severe ischemia, hemorrhagic shock, and systemic inflammatory response syndromes, standard fluid resuscitation often fails to reverse cellular energy debt. "Metabolic resuscitation" aims to directly restore intracellular bioenergetics and mitigate reperfusion injury. Two prominent candidates in this field are Diphosphofructose (Fructose-1,6-bisphosphate / FBP) and Pyruvate (most effectively administered as Ethyl Pyruvate / EP ).

While both are endogenous intermediates of carbohydrate metabolism, their therapeutic mechanisms diverge significantly. FBP is deployed to bypass enzymatic bottlenecks in anaerobic glycolysis[1], whereas Ethyl Pyruvate acts as a lipophilic mitochondrial fuel, a direct reactive oxygen species (ROS) scavenger, and a potent anti-inflammatory agent[2]. This guide objectively compares their biochemical rationales, experimental efficacies, and translational applications to aid drug development professionals in selecting the appropriate metabolic intervention.

Biochemical Causality: Bypassing the Ischemic Bottleneck

Diphosphofructose (FBP): The Glycolytic Bypass

During severe hypoxia or ischemia, oxidative phosphorylation ceases, forcing cells to rely on anaerobic glycolysis. However, the accumulation of lactate drops intracellular pH, which allosterically inhibits Phosphofructokinase-1 (PFK-1) —the rate-limiting enzyme of glycolysis. Exogenous FBP is theoretically designed to bypass this ischemic blockade. By entering the glycolytic pathway downstream of Hexokinase and PFK-1, FBP spares the expenditure of two ATP molecules, theoretically yielding a net of four ATP per molecule metabolized[3]. Furthermore, recent mechanistic studies reveal that FBP also exerts profound extracellular effects; it is hydrolyzed by ectonucleotidases (CD39 and CD73) to generate adenosine, which activates the anti-inflammatory A2a receptor pathway[4].

Ethyl Pyruvate (EP): Mitochondrial Fuel and ROS Scavenger

Sodium pyruvate is highly unstable in aqueous solutions, undergoing spontaneous aldol condensation. Ethyl Pyruvate (EP), a simple aliphatic ester of pyruvic acid, solves this stability issue and offers superior lipophilicity, allowing rapid penetration of the blood-brain barrier and cellular membranes[2]. Once intracellular, EP provides direct substrate for the mitochondrial Tricarboxylic Acid (TCA) cycle via the Pyruvate Dehydrogenase (PDH) complex. Crucially, EP undergoes non-enzymatic oxidative decarboxylation in the presence of hydrogen peroxide (


), directly neutralizing ROS to form acetate and ethanol. It also potently downregulates the NF-κB pathway, preventing the release of the late-phase inflammatory cytokine HMGB1[2].

MetabolicPathway Glucose Glucose ATP_Consumed -2 ATP (Hexokinase & PFK-1) Glucose->ATP_Consumed FBP Diphosphofructose (FBP) [Glycolytic Bypass] ATP_Consumed->FBP Endogenous Glycolysis Lower Glycolysis (Payoff Phase) FBP->Glycolysis ATP_Produced +4 ATP Glycolysis->ATP_Produced Pyruvate Pyruvate / Ethyl Pyruvate [Mitochondrial Substrate] Glycolysis->Pyruvate Endogenous Mitochondria Mitochondrial TCA Cycle (Oxidative Phosphorylation) Pyruvate->Mitochondria ROS ROS Scavenging & HMGB1 Inhibition Pyruvate->ROS

Metabolic entry points of FBP and Pyruvate, highlighting ATP yield and ROS scavenging.

Comparative Performance Data

To guide therapeutic selection, the following table synthesizes the quantitative and qualitative differences between FBP and Ethyl Pyruvate based on preclinical metabolic resuscitation models[5],[6],[4].

ParameterDiphosphofructose (FBP)Ethyl Pyruvate (EP)
Primary Target Anaerobic Glycolysis & Adenosinergic ReceptorsMitochondrial TCA Cycle & Inflammatory Cascades
Theoretical ATP Yield +4 ATP per molecule (Net)+15 ATP per molecule (via TCA cycle)
Enzymatic Bottleneck Bypassed Phosphofructokinase-1 (PFK-1)Glycolytic pathway entirely (Direct mitochondrial entry)
ROS Scavenging Indirect (Stimulates Pentose Phosphate Pathway)Direct (Non-enzymatic oxidative decarboxylation)
Anti-Inflammatory Mechanism Extracellular CD39/CD73 → Adenosine (A2aR) activationIntracellular NF-κB inhibition → HMGB1 suppression
Membrane Permeability Low/Moderate (Requires specific transporters/hydrolysis)High (Lipophilic ester, rapid diffusion)
Optimal Clinical Indication Acute myocardial ischemia, organ preservationSepsis, severe hemorrhagic shock, neuro-resuscitation

Self-Validating Experimental Protocols

To ensure scientific integrity, researchers must utilize self-validating experimental designs. The following protocols detail how to objectively measure the efficacy and mechanistic pathways of these two agents.

Protocol A: Tracing FBP Metabolism via -NMR in Hypoxic-Ischemic Brain Slices

Objective: To validate whether exogenous FBP acts as an intracellular glycolytic substrate or an extracellular signaling molecule during hypoxia-ischemia[3]. Self-Validation Mechanism: By utilizing


-labeled FBP, the appearance of 

-lactate confirms intracellular metabolism. The absence of

-lactate alongside natural-abundance lactate indicates extracellular action.
  • Preparation: Harvest neonatal (P7) rat cerebrocortical slices (350 µm thick). Superfuse with Artificial Cerebrospinal Fluid (ACSF) at 37°C inside a 14.1 Tesla NMR spectrometer.

  • Baseline Acquisition: Acquire baseline

    
     and 
    
    
    
    NMR spectra to establish normal ATP, phosphocreatine, and natural-abundance lactate levels.
  • Intervention: Introduce 2 mM of

    
    fructose-1,6-bisphosphate into the ACSF 60 minutes prior to the ischemic insult.
    
  • Hypoxia-Ischemia Induction: Switch superfusate to glucose-free ACSF equilibrated with 95%

    
     / 5% 
    
    
    
    for 10 minutes, followed by 20 minutes of stopped-flow (ischemia).
  • Reperfusion & Analysis: Restore oxygenated ACSF. Continuously acquire

    
     NMR spectra.
    
  • Data Synthesis: Calculate the fractional enrichment of lactate. If lactate fractional enrichment remains at ~1.1% (natural abundance), FBP did not enter glycolysis, proving its protective effects are mediated via extracellular adenosine receptors[3].

Protocol B: In Vivo Hemorrhagic Shock Resuscitation with Ethyl Pyruvate

Objective: To evaluate the restoration of microvascular perfusion and systemic hemodynamics using Ethyl Pyruvate[5]. Self-Validation Mechanism: Simultaneous tracking of macro-hemodynamics (MAP) and micro-hemodynamics (intestinal microvessel diameter) ensures that systemic blood pressure recovery is not causing paradoxical microvascular constriction.

  • Cannulation: Anesthetize male Wistar rats (200g). Catheterize the femoral artery for blood withdrawal and Mean Arterial Pressure (MAP) monitoring, and the jugular vein for resuscitation fluid delivery.

  • Shock Induction: Withdraw blood (1 mL/min) into a heparinized syringe until MAP drops to 50% of baseline. Maintain this 50% MAP for 60 minutes.

  • Resuscitation Phase: Randomize animals. Administer either Conventional Resuscitation (CR: shed blood + normal saline) or EP-Resuscitation (shed blood + Ringer's Ethyl Pyruvate solution, 40 mg/kg).

  • Microvascular Monitoring: Utilize in vivo videomicroscopy on the terminal ileum. Measure microvessel diameters and calculate blood flow via Doppler velocimetry at 20-minute intervals for 120 minutes post-resuscitation.

  • Biochemical Assay: Extract plasma at 120 minutes to measure HMGB1 and IL-6 via ELISA, confirming the anti-inflammatory mechanism of EP.

ExpWorkflow Baseline Baseline Monitoring (MAP, Lactate, ATP) Induction Shock Induction (Hemorrhage/Ischemia) Baseline->Induction Intervention Metabolic Resuscitation (FBP vs. Ethyl Pyruvate) Induction->Intervention Measurement In Vivo & Ex Vivo Measurements Intervention->Measurement Analysis Data Synthesis (NMR, Cytokines) Measurement->Analysis

Self-validating experimental workflow for evaluating metabolic resuscitation agents.

Translational Outlook

For drug development professionals, the choice between FBP and Ethyl Pyruvate depends heavily on the target pathology.

  • Diphosphofructose (FBP) is highly suited for localized, acute energy failures—such as ex vivo organ preservation for transplantation or acute myocardial infarction—where bypassing PFK-1 can temporarily sustain cellular viability[6]. Its newly discovered role in modulating the CD39/CD73 adenosinergic pathway also opens doors for repurposing FBP in autoimmune conditions like rheumatoid arthritis[4].

  • Ethyl Pyruvate is the superior candidate for systemic, multi-organ crises such as severe sepsis and hemorrhagic shock. Its lipophilicity guarantees rapid tissue penetration, while its dual action as a direct ROS scavenger and an HMGB1 inhibitor addresses the complex pathophysiology of reperfusion injury better than simple ATP replenishment[2].

References

  • Fructose-1,6-Bisphospate does not preserve ATP in hypoxic-ischemic neonatal cerebrocortical slices - PMC. nih.gov.[Link]

  • Direct energy delivery improves tissue perfusion after resuscitated shock - PMC. nih.gov.[Link]

  • Metabolomics of Oxidative Stress in Recent Studies of Endogenous and Exogenously Administered Intermediate Metabolites - PMC. nih.gov.[Link]

  • Antioxidant effect of ethyl pyruvate in respiring neonatal cerebrocortical slices after H2O2 stress - Ovid. ovid.com.[Link]

  • Mechanism of the effect of exogenous fructose 1,6-bisphosphate on myocardial energy metabolism. ahajournals.org.[Link]

  • Fructose 1,6-bisphosphate, a high-energy intermediate of glycolysis, attenuates experimental arthritis by activating anti-inflammatory adenosinergic pathway. researchgate.net.[Link]

Sources

Efficacy of Esafosfan in Myocardial Protection: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Efficacy of Esafosfan (Fructose-1,6-diphosphate) versus Standard Cardioplegic Solutions Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Introduction: The Metabolic Gap in Cardioplegia

Standard cardioplegic solutions (e.g., St. Thomas, Bretschneider/Custodiol, del Nido, and Blood Cardioplegia) primarily focus on electromechanical arrest to reduce myocardial oxygen demand. However, they often fail to actively support anaerobic bioenergetics during the ischemic cross-clamp period.

Esafosfan (exogenous Fructose-1,6-diphosphate or FDP) represents a metabolic intervention rather than just an arresting agent. Unlike standard crystalloids that rely on passive preservation, Esafosfan actively sustains high-energy phosphate (ATP) production by bypassing the rate-limiting steps of glycolysis inhibited by acidosis.

This guide objectively compares the efficacy of Esafosfan-supplemented protocols against standard cardioplegic monotherapies, synthesizing data from pre-clinical and clinical trials.

Mechanistic Superiority: The Glycolytic Bypass

To understand the efficacy data, one must first understand the mechanism. During cardiac arrest (ischemia), aerobic metabolism ceases. The heart relies on anaerobic glycolysis.[1][2] However, intracellular acidosis (H+ accumulation) inhibits Phosphofructokinase (PFK) , the rate-limiting enzyme of glycolysis, effectively shutting down ATP production when it is needed most.

Esafosfan Mechanism: Esafosfan enters the glycolytic pathway below the PFK block, serving as a direct substrate for Triose Phosphate Isomerase and downstream ATP generation.

Visualization: Glycolytic Rescue Pathway

The following diagram illustrates how Esafosfan bypasses the ischemic metabolic block compared to standard glucose-containing solutions (like St. Thomas).

GlycolysisBypass Glucose Glucose (Standard Cardioplegia) G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P PFK Enzyme: Phosphofructokinase (PFK) F6P->PFK Block BLOCKED by Ischemic Acidosis PFK->Block F16BP Fructose-1,6-Bisphosphate PFK->F16BP Inhibited in Ischemia Esafosfan Esafosfan (Exogenous FDP) Esafosfan->F16BP Direct Entry (Bypass) Membrane Membrane Stabilization Esafosfan->Membrane Direct Effect GAP Glyceraldehyde-3-Phosphate F16BP->GAP ATP_Gen Payoff Phase: ATP Generation GAP->ATP_Gen Pyruvate Pyruvate / Lactate ATP_Gen->Pyruvate

Figure 1: Esafosfan bypasses the PFK bottleneck caused by ischemic acidosis, restoring ATP flux.

Comparative Efficacy Analysis

The following data compares Standard Cardioplegia (Control) vs. Standard Cardioplegia + Esafosfan (Experimental) .

Pre-Clinical Bioenergetics (Rat/Canine Models)

In isolated heart models, adding Esafosfan (5 mM) to St. Thomas Hospital (STH) solution demonstrates superior preservation of high-energy phosphates compared to STH alone.

MetricStandard St. Thomas Sol.St. Thomas + Esafosfan (5mM)ImprovementSignificance
ATP Levels (End Ischemia) ~12.5 µmol/g dry wt~19.8 µmol/g dry wt+58% p < 0.05
Creatine Phosphate Depleted rapidlyPartially preservedHigh p < 0.01
Lactate Accumulation High (Tissue Acidosis)ModerateReduced p < 0.05
Post-Ischemic Cardiac Output 13.0 ± 2.3 ml/min17.6 ± 1.7 ml/min+35% p < 0.001

Data synthesized from comparative perfusion studies (e.g., Galinanes et al., Markov et al.).

Clinical Efficacy (Randomized Controlled Trials)

In a key randomized, double-blind study (Riedel et al.), patients undergoing CABG received either placebo or Esafosfan (250 mg/kg IV pre-bypass + 2.5 mM added to cardioplegia).

Clinical OutcomeControl (Standard Care)Esafosfan GroupClinical Implication
CK-MB Release (AUC 16h) Higher BaselineSignificantly Lower Reduced myocardial necrosis
Cardiac Index (CI) 2.4 L/min/m²2.8 L/min/m² Improved pump function
Stroke Work Index (LVSWI) 28 g·m/m²36 g·m/m² Enhanced contractility
Inotropic Support Req. StandardReducedFaster weaning from CPB

Experimental Protocols

To replicate these results or implement Esafosfan in a research setting, the following protocols are recommended based on the cited literature.

Protocol A: Cardioplegic Additive (Intra-operative)

This protocol transforms a standard crystalloid or blood cardioplegia into a metabolically active solution.

  • Base Solution: Standard St. Thomas No. 2 or 4:1 Blood Cardioplegia.

  • Additive Preparation:

    • Obtain Esafosfina (Fructose-1,6-diphosphate) sterile solution (typically 5g/50mL vials).

    • Calculate volume required to achieve a final concentration of 2.5 mM to 5.0 mM .

    • Calculation: For 1 Liter of cardioplegia, add approx.[3] 1.0 - 1.7 grams of FDP.

  • Administration:

    • Induction: Infuse cold (4°C) at 300-500 mL/min (adults).

    • Maintenance: Re-dose every 20-30 minutes as per standard arresting protocols.

    • Note: FDP is compatible with Potassium and Magnesium but should be added shortly before use to prevent precipitation if calcium levels are very high (though rare in standard formulations).

Protocol B: The "Priming" Bolus (Pre-Ischemia)

Evidence suggests circulating FDP prior to cross-clamp loads the cardiomyocytes with substrate.

  • Timing: Administer 10-15 minutes prior to aortic cross-clamping.

  • Dosage: 125 mg/kg to 250 mg/kg IV bolus.

  • Rate: Infuse at approximately 10 mL/min to avoid rapid hemodynamic shifts (though FDP is generally hemodynamically stable).

Experimental Workflow Diagram

The following diagram outlines the validated workflow for assessing Esafosfan efficacy in a clinical or pre-clinical trial setting.

ExperimentalWorkflow cluster_metrics Key Metrics Start Patient/Subject Selection (CABG / Valve) Random Randomization Start->Random GroupA Control Group Standard Cardioplegia (St. Thomas or Blood) Random->GroupA GroupB Esafosfan Group IV Load (250mg/kg) + 2.5mM in Cardioplegia Random->GroupB Ischemia Ischemic Interval (Aortic Cross-Clamp) GroupA->Ischemia GroupB->Ischemia Reperfusion Reperfusion (Clamp Removal) Ischemia->Reperfusion Analysis Data Collection Reperfusion->Analysis 2h, 6h, 12h, 24h Metrics 1. CK-MB / Troponin I (Necrosis) 2. Cardiac Index (Hemodynamics) 3. ATP Biopsy (Pre-clinical only) Analysis->Metrics

Figure 2: Randomized Controlled Trial workflow for validating Esafosfan efficacy.

References

  • Riedel, B. J., et al. (2004). Myocardial protection using fructose-1,6-diphosphate during coronary artery bypass graft surgery: a randomized, placebo-controlled clinical trial. Anesthesia & Analgesia. [Link][4]

  • Hassinen, I. E., et al. (1991). Mechanism of the protective effect of fructose-1,6-bisphosphate in ischemic myocardium. Circulation. [Link]

  • Markov, A. K., et al. (1987). Hemodynamics and metabolic effects of fructose 1-6 diphosphate in ischemia and shock. American Heart Journal. [Link]

  • Lazzarino, G., et al. (1992). Ischemia and Reperfusion: Effect of Fructose-1,6-Bisphosphate. Free Radical Research. [Link]

  • Galinanes, M., et al. (1992). Substrate enhancement of cardioplegic solution: effect on myocardial function and metabolism. Journal of Thoracic and Cardiovascular Surgery. [Link]

Sources

A Comparative Guide to Dichloroacetate and Fructose-2,6-Bisphosphate in Reprogramming Cancer Metabolism

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparative analysis of two pivotal modulators of cancer metabolism: Dichloroacetate (DCA) and Fructose-2,6-bisphosphate (F2,6BP). We will delve into their distinct mechanisms of action, their differential impacts on cancer cell bioenergetics, and the experimental methodologies required to assess their effects. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the metabolic vulnerabilities of cancer.

Introduction: The Metabolic Plasticity of Cancer

Cancer cells exhibit profound metabolic reprogramming to sustain their high rates of proliferation and survive in the often-harsh tumor microenvironment. The most well-known of these adaptations is the Warburg effect, a phenomenon where cancer cells favor aerobic glycolysis over mitochondrial oxidative phosphorylation (OXPHOS) for energy production, even in the presence of ample oxygen. This metabolic shift, while seemingly inefficient in terms of ATP yield per mole of glucose, provides a rapid means of energy production and diverts glucose intermediates into essential biosynthetic pathways for the production of nucleotides, lipids, and amino acids.

This fundamental reliance on glycolysis presents a therapeutic window. By targeting key regulatory nodes in either glycolysis or mitochondrial metabolism, it is possible to disrupt the bioenergetic and biosynthetic capacity of cancer cells. This guide focuses on two such strategies: the promotion of mitochondrial metabolism using Dichloroacetate and the potentiation of glycolysis through the allosteric regulator Fructose-2,6-bisphosphate.

Part 1: Dichloroacetate (DCA) - Reawakening the Mitochondria

Dichloroacetate is a small molecule that acts as an inhibitor of pyruvate dehydrogenase kinase (PDK). In the context of cancer metabolism, its mechanism is a direct counter-assault on the Warburg effect.

Mechanism of Action

In many cancer cells, the pyruvate dehydrogenase complex (PDC), which is the gatekeeper enzyme linking glycolysis to the mitochondrial tricarboxylic acid (TCA) cycle, is inactivated. This inactivation is carried out by PDK, which phosphorylates and inhibits PDC. By inhibiting PDK, DCA effectively removes this brake on PDC. The now-active PDC can convert pyruvate, the end-product of glycolysis, into acetyl-CoA. This acetyl-CoA then enters the TCA cycle, promoting mitochondrial respiration and oxidative phosphorylation. This forced metabolic shift from glycolysis to OXPHOS has several profound consequences for the cancer cell, including a decrease in lactate production and an increase in the generation of reactive oxygen species (ROS), which can induce apoptosis.

cluster_glycolysis Cytosol cluster_mitochondria Mitochondrion cluster_regulation Regulation Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDH Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA Active PDC PDC TCA TCA Cycle & OXPHOS AcetylCoA->TCA ATP ATP TCA->ATP ROS ROS TCA->ROS PDK PDK PDK->PDC Inhibits (Phosphorylates) DCA Dichloroacetate (DCA) DCA->PDK Inhibits

Caption: Mechanism of Dichloroacetate (DCA) action.

Part 2: Fructose-2,6-Bisphosphate (F2,6BP) - The Glycolytic Accelerator

Fructose-2,6-bisphosphate is the most potent allosteric activator of phosphofructokinase-1 (PFK-1), the primary rate-limiting enzyme of glycolysis. Unlike DCA, which shunts glucose metabolites into the mitochondria, F2,6BP commits the cell to glycolysis by dramatically increasing the affinity of PFK-1 for its substrate, fructose-6-phosphate.

Mechanism of Action

The intracellular levels of F2,6BP are controlled by the bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFKFB). This enzyme has both kinase activity (synthesizing F2,6BP) and phosphatase activity (degrading F2,6BP). In cancer, there is often an overexpression of the PFKFB3 isoform, which has a high kinase-to-phosphatase activity ratio. This leads to elevated levels of F2,6BP, which in turn strongly activates PFK-1. This activation overrides the normal ATP-dependent inhibition of PFK-1, ensuring a high and sustained glycolytic flux, which is characteristic of the Warburg effect. Therefore, targeting the synthesis of F2,6BP, for instance by inhibiting PFKFB3, is a key strategy to reduce glycolysis in cancer cells. Conversely, increasing F2,6BP levels would further enhance the glycolytic phenotype.

cluster_glycolysis_main Glycolytic Pathway cluster_regulation_f26bp F2,6BP Regulation F6P Fructose-6-Phosphate F16BP Fructose-1,6-Bisphosphate F6P->F16BP Catalyzes F6P_reg Fructose-6-Phosphate PFK1 PFK-1 Downstream Downstream Glycolysis & Biosynthesis F16BP->Downstream F26BP Fructose-2,6-Bisphosphate (F2,6BP) F26BP->PFK1 Potently Activates PFKFB3 PFKFB3 PFKFB3->F26BP Synthesizes F6P_reg->F26BP Kinase Activity

Caption: Role of Fructose-2,6-Bisphosphate (F2,6BP) in glycolysis.

Part 3: Comparative Analysis

The choice between targeting the Warburg effect with DCA or modulating the glycolytic rate via the F2,6BP axis depends on the specific metabolic vulnerabilities of the cancer type .

FeatureDichloroacetate (DCA)Fructose-2,6-Bisphosphate (F2,6BP) Axis
Primary Target Pyruvate Dehydrogenase Kinase (PDK)6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFKFB)
Metabolic Shift Decreases Glycolysis, Increases Oxidative PhosphorylationIncreases Glycolysis (via F2,6BP synthesis)
Mechanism Inhibition of PDK leads to activation of PDC, shunting pyruvate into the TCA cycle.Allosteric activation of PFK-1, the rate-limiting step of glycolysis.
Effect on Lactate Decreases lactate production.Increases lactate production.
Effect on ROS Increases mitochondrial ROS production.Generally decreases mitochondrial ROS by reducing reliance on OXPHOS.
Therapeutic Strategy Direct administration of DCA to force mitochondrial metabolism.Inhibition of PFKFB3 (e.g., with 3PO) to reduce F2,6BP levels and suppress glycolysis.

Part 4: Experimental Protocols for Evaluation

To empirically compare the effects of DCA and modulators of F2,6BP, a series of well-defined experimental protocols are necessary. These assays allow for the quantitative assessment of changes in cellular metabolism.

Protocol 1: Real-Time Metabolic Analysis using Extracellular Flux Analyzer

This protocol provides a robust method for simultaneously measuring the two major energy-producing pathways: glycolysis and mitochondrial respiration. The extracellular acidification rate (ECAR) serves as an indicator of glycolysis (lactate production), while the oxygen consumption rate (OCR) is an indicator of oxidative phosphorylation.

Workflow:

cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed 1. Seed cells onto XF microplate adhere 2. Allow cells to adhere overnight seed->adhere media 3. Replace with assay medium adhere->media equilibrate 4. Equilibrate in non-CO2 incubator media->equilibrate load 5. Load drug injection ports (DCA, etc.) run 6. Run assay on flux analyzer load->run measure 7. Measure basal OCR and ECAR run->measure inject 8. Inject compound & measure response measure->inject normalize 9. Normalize data to cell number plot 10. Plot OCR and ECAR over time normalize->plot interpret 11. Interpret metabolic shifts plot->interpret

Caption: Workflow for metabolic analysis using a flux analyzer.

Detailed Steps:

  • Cell Seeding: Seed cancer cells at an optimized density (e.g., 20,000-80,000 cells/well) in a Seahorse XF cell culture microplate.

  • Incubation: Allow cells to adhere and form a monolayer by incubating overnight in a standard CO2 incubator.

  • Media Change: One hour prior to the assay, remove the growth medium and wash the cells with pre-warmed XF assay medium (e.g., unbuffered DMEM supplemented with glucose, pyruvate, and glutamine). Finally, add the appropriate volume of assay medium to each well.

  • Equilibration: Place the cell plate in a non-CO2, 37°C incubator for 45-60 minutes to allow temperature and pH to equilibrate.

  • Compound Loading: During equilibration, load the injection ports of the sensor cartridge with the compounds of interest (e.g., DCA, a PFKFB3 inhibitor like 3PO, or vehicle control).

  • Assay Execution: Calibrate the extracellular flux analyzer and place the cell plate in the instrument.

  • Data Acquisition: Program the instrument to measure basal OCR and ECAR, followed by injection of the compound and subsequent kinetic measurements to track the metabolic response.

  • Data Analysis: After the run, normalize the OCR and ECAR values to cell number (e.g., using a CyQUANT cell proliferation assay). Analyze the changes in metabolic rates post-treatment compared to vehicle controls.

Protocol 2: Lactate Production Assay

This colorimetric assay directly measures the concentration of lactate, the end-product of aerobic glycolysis, in the cell culture medium.

Detailed Steps:

  • Cell Treatment: Seed cells in a standard multi-well plate (e.g., 24-well plate) and allow them to adhere. Treat the cells with DCA, a PFKFB3 inhibitor, or vehicle control for a specified period (e.g., 24 hours).

  • Sample Collection: Collect a small aliquot of the culture medium from each well.

  • Assay Reaction: Use a commercial lactate assay kit. This typically involves adding the collected medium to a reaction mixture containing lactate dehydrogenase (LDH) and a probe, which generates a colored or fluorescent product in the presence of lactate.

  • Measurement: Incubate the reaction mixture as per the manufacturer's instructions and then measure the absorbance or fluorescence using a plate reader.

  • Quantification: Determine the lactate concentration in each sample by comparing the readings to a standard curve generated with known lactate concentrations. Normalize the results to the cell number or total protein content in the corresponding well.

Conclusion and Future Perspectives

Dichloroacetate and the Fructose-2,6-bisphosphate signaling axis represent two fundamentally different approaches to manipulating cancer metabolism. DCA acts to reverse the Warburg effect by forcing pyruvate into the mitochondria, thereby promoting a more oxidative and often pro-apoptotic metabolic state. In contrast, the F2,6BP pathway is a master regulator of glycolytic flux, and its inhibition offers a way to starve cancer cells of the rapid energy and biosynthetic precursors that glycolysis provides.

The choice of therapeutic strategy is not mutually exclusive and may depend on the specific cancer's metabolic dependencies. Tumors that are highly glycolytic and sensitive to disruptions in glucose metabolism may be more susceptible to PFKFB3 inhibitors. Conversely, tumors that retain mitochondrial function may be more vulnerable to the ROS-inducing and metabolic-shifting effects of DCA.

Future research will likely focus on identifying predictive biomarkers to determine which patients would most benefit from each approach. Furthermore, combination therapies that simultaneously target both glycolysis and mitochondrial metabolism, or combine these metabolic inhibitors with traditional chemotherapy or immunotherapy, hold significant promise for overcoming the metabolic plasticity that allows cancer cells to adapt and survive.

References

  • Vander Heiden, M. G., Cantley, L. C., & Thompson, C. B. (2009). Understanding the Warburg effect: the metabolic requirements of cell proliferation. Science, 324(5930), 1029–1033. [Link]

  • Liberti, M. V., & Locasale, J. W. (2016). The Warburg Effect: How Does it Benefit Cancer Cells?. Trends in biochemical sciences, 41(3), 211–218. [Link]

  • Stacpoole, P. W. (2017). Therapeutic Targeting of the Pyruvate Dehydrogenase Complex/Pyruvate Dehydrogenase Kinase (PDC/PDK) Axis in Cancer. Journal of the National Cancer Institute, 109(11). [Link]

  • Michelakis, E. D., Sutendra, G., Dromparis, P., Webster, L., Haromy, A., Niven, E., Maguire, C., Gammer, T. L., Mackey, J. R., Fulton, D., Abdulkarim, B., McMurtry, M. S., & Petruk, K. C. (2010). Metabolic modulation of glioblastoma with dichloroacetate. Science translational medicine, 2(31), 31ra34. [Link]

  • Abdel-Wahab, A. F., Mahmoud, W., & Al-Harizy, R. M. (2019). Dichloroacetate in the treatment of cancer. International journal of nanomedicine, 14, 10015–10027. [Link]

  • Mor, I., Cheung, E. C., & Vousden, K. H. (2011). Control of glycolysis through regulation of PFK1: challenges and opportunities. Oncotarget, 2(6), 393–400. [Link]

  • Okar, D. A., Manzano, A., Navarro-Sabatè, A., Riera, L., Bartrons, R., & Lange, A. J. (2001). PFK-2/FBPase-2: maker and breaker of the essential bio-factor fructose-2,6-bisphosphate. Trends in biochemical sciences, 26(1), 30–35. [Link]

  • Yi, M., Ban, Y., Tan, Y., Yuan, J., & Zhu, J. (2019). 6-Phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 and 4: A pair of valves for fine-tuning of glucose metabolism in human cancer. Molecular metabolism, 20, 1–13. [Link]

Comparative Efficacy of Fructose-1,6-Bisphosphate vs. Alpha-Ketoglutarate in Ischemia-Reperfusion Injury

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Metabolic Rationale

Ischemia-reperfusion injury (IRI) presents a complex biphasic challenge in drug development. During the ischemic phase, oxygen deprivation halts oxidative phosphorylation, leading to rapid ATP depletion, failure of ion pumps, and intracellular calcium overload. Upon reperfusion, the sudden reintroduction of oxygen triggers a massive burst of reactive oxygen species (ROS) and a severe inflammatory cascade.

To combat this, metabolic interventions have emerged as a promising therapeutic avenue. This guide objectively compares two distinct metabolic substrates—Fructose-1,6-Bisphosphate (FBP) and Alpha-Ketoglutarate (AKG) . While FBP acts as an anaerobic rescue molecule during the hypoxic phase, AKG functions as an aerobic anaplerotic and signaling molecule during reperfusion. Understanding the causality behind their mechanisms is critical for designing effective preclinical protocols and translating these therapies to the clinic.

Mechanistic Divergence: Anaerobic Bypass vs. Aerobic Anaplerosis

Fructose-1,6-Bisphosphate (FBP): The Anaerobic Bypass

During severe ischemia, cells attempt to rely on anaerobic glycolysis. However, the initial steps of glycolysis (catalyzed by Hexokinase and Phosphofructokinase-1) require ATP. When cellular ATP drops below a critical threshold, glycolysis completely stalls.

Exogenous FBP administration circumvents this bottleneck. Because FBP is already doubly phosphorylated, it bypasses the ATP-consuming investment phase of glycolysis. It is directly cleaved by aldolase, allowing the payoff phase to generate a net yield of 4 ATP per molecule without any initial energy expenditure. This targeted metabolic bypass prevents ATP depletion, stabilizes intracellular calcium ([Ca2+]i), and preserves mitochondrial function during hypoxia [3].

Alpha-Ketoglutarate (AKG): The Aerobic Modulator

AKG is a critical intermediate in the tricarboxylic acid (TCA) cycle. During reperfusion, the TCA cycle is often stalled due to the depletion of intermediates (cataplerosis). AKG acts as an anaplerotic substrate, replenishing the cycle to jumpstart oxidative phosphorylation—a process that strictly requires the return of oxygen.

Beyond energy production, AKG acts as a potent signaling molecule. In models of cerebral IRI, AKG promotes the translocation of the transcription factor c-Fos from the cytoplasm to the nucleus. This upregulates the expression of Interleukin-10 (IL-10), which subsequently activates the Stat3 pathway to suppress pro-inflammatory cytokines and reduce ROS [4].

MetabolicMechanisms cluster_Ischemia Ischemic Phase (Hypoxia) cluster_Reperfusion Reperfusion Phase (Oxygenation) FBP Fructose-1,6-Bisphosphate (FBP) Glycolysis Anaerobic Glycolysis (Net +4 ATP) FBP->Glycolysis Bypasses PFK-1 Ca Stabilizes[Ca2+]i FBP->Ca Prevents Ca2+ overload AKG Alpha-Ketoglutarate (AKG) TCA TCA Cycle Anaplerosis AKG->TCA Replenishes intermediates IL10 c-Fos/IL-10/Stat3 Anti-inflammatory AKG->IL10 Upregulates IL-10

Diagram 1: Divergent mechanistic pathways of FBP and AKG during ischemia and reperfusion.

Quantitative Performance & Tissue Specificity

While both metabolites show promise, their efficacy is highly dependent on the target organ and the timing of administration. FBP demonstrates broad efficacy across multiple organs, whereas systemic AKG administration has revealed critical limitations in renal models.

ParameterFructose-1,6-Bisphosphate (FBP)Alpha-Ketoglutarate (AKG)
Primary Target Phase Ischemia (Hypoxic environment)Reperfusion (Oxygenated environment)
Core Mechanism Bypasses ATP-consuming glycolytic stepsTCA anaplerosis; c-Fos/IL-10/Stat3 signaling
Cerebral IRI Efficacy ~43% reduction in total infarct volume (MCAO) [1]Significant reduction in infarct & neuronal injury [4]
Hepatic IRI Efficacy Restores cellular ATP to >50% of normal [2]Limited data; primarily used for systemic ROS reduction
Renal IRI Efficacy Protective in isolated tubular modelsAdverse : IV infusion caused drops in MAP and heart rate without protecting against AKI [5]
Administration Timing Must be given prior to or during late ischemiaBest administered at the onset of reperfusion

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary physiological checkpoints and mechanistic validations to prevent false positives.

Protocol A: In Vivo Evaluation of FBP in Cerebral IRI (MCAO Model)

Objective: Validate FBP's ability to reduce infarct volume by sustaining anaerobic ATP production.

  • Baseline Validation (Laser Doppler Flowmetry):

    • Action: Measure cerebral blood flow (CBF) prior to surgery.

    • Causality: Establishes a baseline to ensure that subsequent occlusion reduces CBF by at least 80%, validating the ischemic model before any drug is introduced.

  • Ischemia Induction:

    • Action: Perform Middle Cerebral Artery Occlusion (MCAO) using the intraluminal suture method for exactly 1 hour and 50 minutes.

  • Targeted Metabolite Infusion:

    • Action: Administer FBP (350–500 mg/kg IV) 10 minutes before the end of the ischemic period [1].

    • Causality: FBP must be circulating exactly as the tissue transitions from ischemia to reperfusion. This prevents the sudden mitochondrial permeability transition pore (mPTP) opening caused by calcium overload.

  • Reperfusion & Endpoint Analysis:

    • Action: Withdraw the suture to initiate reperfusion. Allow a 3-day survival period.

    • Readout: Extract the brain, section coronally, and perform TTC (Triphenyltetrazolium chloride) staining to quantify infarct volume. Use Fura-2 assays on isolated slices to confirm [Ca2+]i stabilization [3].

Protocol B: In Vitro Evaluation of AKG via OGD/R with Mechanistic Knockdown

Objective: Prove that AKG's neuroprotective effect is explicitly dependent on the IL-10 signaling pathway.

  • OGD Induction (Oxygen-Glucose Deprivation):

    • Action: Culture SH-SY5Y cells in glucose-free medium within a hypoxia chamber (1% O2, 5% CO2) for 4 hours.

  • Reperfusion & AKG Treatment:

    • Action: Return cells to standard normoxic conditions (21% O2) with glucose-replete medium containing 5 mM AKG.

    • Causality: AKG requires oxygen to drive the TCA cycle and provide the ATP necessary for the active transcription of anti-inflammatory cytokines.

  • Internal Mechanistic Validation (IL-10 Silencing):

    • Action: In a parallel cohort, transfect cells with IL-10 siRNA prior to OGD/R.

    • Causality: This is a critical self-validating step. If AKG's protection is purely metabolic, the siRNA will have no effect. If the protection is signaling-dependent, IL-10 silencing will neutralize AKG's anti-inflammatory benefits, proving the c-Fos/IL-10/Stat3 axis [4].

  • Endpoint Analysis:

    • Readout: Perform Western blot analysis for nuclear c-Fos and cytosolic IL-10. Measure ROS levels using a DCFDA fluorescent assay.

Workflow Ischemia 1. Ischemia Induction (MCAO or OGD) FBP_Admin 2a. FBP Administration (Late Ischemia) Ischemia->FBP_Admin AKG_Admin 2b. AKG Administration (Early Reperfusion) Ischemia->AKG_Admin Reperfusion 3. Reperfusion (O2/Glucose Restored) FBP_Admin->Reperfusion AKG_Admin->Reperfusion Analysis 4. Endpoint Analysis (ATP, Infarct, IL-10) Reperfusion->Analysis

Diagram 2: Standardized experimental workflow for evaluating metabolic interventions in IRI.

Conclusion & Preclinical Recommendations

For drug development professionals targeting Ischemia-Reperfusion Injury, the choice between FBP and AKG dictates the therapeutic window and target indication:

  • Select FBP when developing acute interventions that can be administered during the ischemic event (e.g., during organ harvesting for transplant, or en route to the hospital for stroke). Its ability to bypass ATP-consuming glycolytic steps makes it a superior anaerobic rescue agent.

  • Select AKG when targeting the secondary inflammatory damage associated with reperfusion (e.g., post-stroke recovery). However, extreme caution must be exercised regarding systemic IV dosing, as AKG has demonstrated adverse hemodynamic effects in renal models.

References

  • Fructose-1,6-bisphosphate reduces infarct volume after reversible middle cerebral artery occlusion in rats Source: Stroke (AHA Journals) / PubMed
  • Beneficial effect of fructose-1,6-bisphosphate on mitochondrial function during ischemia-reperfusion of rat liver Source: Hep
  • Fructose-1,6-bisphosphate stabilizes brain intracellular calcium during hypoxia in r
  • AKG Attenuates Cerebral Ischemia-Reperfusion Injury through c-Fos/IL-10/Stat3 Signaling Pathway Source: Oxidative Medicine and Cellular Longevity / PMC
  • Adverse effects of α-ketoglutarate/malate in a rat model of acute kidney injury Source: American Journal of Physiology-Renal Physiology / Physiology.org

Safety Operating Guide

Operational Safety and Disposal Protocol: Diphosphofructose (Esafosfan)

[1]

Executive Summary & Substance Identification

Diphosphofructose (also known as Fructose-1,6-bisphosphate or FDP) and its pharmaceutical salt form, Esafosfan , occupy a unique niche in chemical safety.[1] While they are not classified as acutely toxic or hazardous under GHS standards (OSHA HCS 2012 / EU CLP), their disposal requires strict adherence to environmental protocols due to their high biological oxygen demand (BOD) and phosphate content.[1]

The Core Directive: Do not treat FDP as "just sugar." Improper disposal into municipal water systems accelerates eutrophication.[1] This guide outlines the rigorous segregation and disposal workflows required to maintain scientific integrity and environmental compliance.

Parameter Technical Specification
Chemical Name D-Fructose-1,6-bisphosphate (Sodium Salt)
Trade Name Esafosfan (Pharmaceutical Grade)
CAS Number 38099-82-0 (Trisodium salt); 488-69-7 (Acid)
Molecular Formula C₆H₁₁Na₃O₁₂P₂ (Salt form)
RCRA Code None (Not P or U listed)
Hazards Low acute toxicity; Environmental nutrient loading.[1]
Physicochemical Stability & Handling

Understanding the stability of FDP is crucial for both experimental validity and waste categorization.

  • Hydrolysis Risk: FDP is thermodynamically unstable in solution.[1] It undergoes hydrolysis to Fructose-6-phosphate and inorganic phosphate (

    
    ).[1] This reaction is accelerated by acidic pH and elevated temperatures.[1]
    
  • Microbial Hazard: As a high-energy glycolytic intermediate, FDP is a potent nutrient source.[1] Aqueous solutions left at room temperature will support rapid bacterial and fungal growth, transforming a chemical waste issue into a biohazard issue.

Operational Rule:

Never accumulate aqueous FDP waste in open containers. All liquid waste must be capped and stored at 4°C if pickup is not immediate to prevent fermentation and gas buildup.

Disposal Decision Matrix

The following decision tree illustrates the logical flow for disposing of FDP/Esafosfan based on its physical state and usage context.

FDP_Disposal_ProtocolStartWaste IdentificationStateCheckPhysical State?Start->StateCheckSolidSolid / Powder(Spill or Expired)StateCheck->SolidBulk PowderLiquidAqueous Solution(Dissolved)StateCheck->LiquidReaction MixClinicalClinical Vials(Esafosfan)StateCheck->ClinicalDrug ProductSolidActionSweep/Scoop.Avoid Dust Generation.Solid->SolidActionConcCheckConcentration > 10mM?Liquid->ConcCheckPharmWasteNon-HazardousPharmaceutical Waste (Blue Bin)Clinical->PharmWasteSolidBinSolid Chemical Waste Bin(Non-Hazardous Organic)SolidAction->SolidBinDrainSanitary Sewer Discharge(Requires EHS Approval)ConcCheck->DrainNo (Trace Only)LiquidBinLiquid Chemical Waste(Non-Halogenated Organic)ConcCheck->LiquidBinYes (High Load)

Figure 1: Logical workflow for determining the correct waste stream based on physical state and concentration.

Detailed Operational Protocols
Protocol A: Solid Waste (Bulk Powder)

Context: Expired reagent jars or spill cleanup.[1]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] If dust is visible, use an N95 mask to prevent inhalation irritation.[1]

  • Containment: Do not sweep dust into the air. Use a damp paper towel to capture fine particulates.[1]

  • Segregation: Place the material into a clear plastic waste bag or a wide-mouth HDPE jar.

  • Labeling: Label as "Non-Hazardous Chemical Waste - Solid."

    • Constituents: Fructose-1,6-bisphosphate sodium salt.[1]

  • Disposal: Hand over to your facility's chemical waste management team.[1] Do not dispose of in regular trash; it looks like a chemical and will trigger alarms during audits.

Protocol B: Liquid Waste (Experimental Solutions)

Context: Leftover buffers or reaction mixtures containing FDP.[1]

  • Assessment:

    • Trace (<10 mM): With specific EHS approval, trace amounts in buffers can often be flushed with 20x excess water.[1]

    • High Concentration (>10 mM): Must be collected.[1]

  • Collection: Pour into a designated "Non-Halogenated Organic Waste" carboy.

  • Incompatibility Check: Ensure the carboy does not contain strong oxidizers (e.g., nitric acid) or heavy metals, as FDP can chelate metals and potentially alter waste profile stability.[1]

  • Stabilization: If the waste will sit for >1 week, add a biocide (e.g., 0.02% Sodium Azide - Warning: Azide is acutely toxic, label accordingly) or store the carboy in a cold room to prevent fermentation/gas evolution.[1]

Protocol C: Clinical Waste (Esafosfan Vials)

Context: Expired or partially used glass vials from clinical trials.[1]

  • Do Not Open: Do not empty vials into the sink.

  • Segregation: Place entire vial (glass + liquid) into the Non-Hazardous Pharmaceutical Waste container (often Blue or White bins, depending on region).[1]

  • Rationale: While Esafosfan is not hazardous, it is a prescription product.[1] Disposing of it in standard trash violates "cradle-to-grave" drug stewardship regulations.[1]

Scientific Rationale: The Environmental Impact

Why do we regulate the disposal of a sugar phosphate?

1. Eutrophication (The Phosphate Driver): FDP contains two phosphate groups per molecule.[1] When released into waterways, hydrolysis rapidly liberates inorganic phosphate (

1
  • Mechanism: Phosphorus is often the limiting nutrient in freshwater ecosystems. Excess

    
     triggers algal blooms (cyanobacteria).[1]
    
  • Consequence: Algal death and decomposition consume dissolved oxygen (hypoxia), killing fish and aquatic life.[1]

  • Regulation: Many municipalities have strict Total Phosphorus (TP) limits (often <1 mg/L) for effluent [1].[1][2]

2. Biological Oxygen Demand (BOD): FDP is a high-energy substrate.[1] Releasing significant quantities into a water treatment plant increases the BOD load.

  • Mechanism: Bacteria in the treatment plant metabolize the fructose backbone rapidly.

  • Consequence: Sudden spikes in BOD can overwhelm treatment bacteria, leading to "pass-through" of untreated sewage.[1]

Emergency Procedures

Spill Response (Dry Powder):

  • Ventilate: No special ventilation required unless dust is heavy.[1]

  • Sweep: Use a dustpan and brush.[1]

  • Wash: Wipe the area with water.[3][4] FDP is highly water-soluble.[1]

  • Verify: No residue should remain; surfaces may be sticky if not rinsed well.[1]

First Aid:

  • Inhalation: Move to fresh air.

  • Skin/Eye Contact: Rinse with water for 15 minutes.[1][3][4][5] FDP is a mild irritant but not corrosive.[1]

References
  • US Environmental Protection Agency (EPA). (2022).[1][2] NPDES Water Quality Standards for Nutrients. Retrieved from [Link][1]

  • PubChem. (2023).[1] Fructose-1,6-diphosphate Safety Data Sheet (SDS). National Library of Medicine.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). (2023).[1] Substance Information: Fructose-1,6-bisphosphate.[1][3][6][7][8] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

Personal protective equipment for handling Diphosphofructose;Esafosfan;FDP

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, step-by-step operational guide for the safe handling, preparation, and disposal of Diphosphofructose (also known as Esafosfan or Fructose 1,6-diphosphate/FDP).

Hazard Assessment and Mechanistic Causality

Diphosphofructose (FDP) is a critical endogenous metabolite utilized extensively in cardiovascular, sickle cell, and metabolic research to stimulate anaerobic glycolysis[1]. While FDP is generally not classified as a hazardous substance under the OSHA Hazard Communication Standard[2], its physical state as a lyophilized powder or crystalline solid introduces specific logistical and safety challenges that require strict adherence to laboratory protocols[3].

  • Mechanical Irritation: Aerosolized FDP dust can cause mechanical irritation to the eyes, skin, and respiratory tract[4].

  • Hygroscopic Degradation: FDP is highly sensitive to moisture and light. Exposure to ambient humidity leads to rapid hydrolysis of the phosphate groups, which fundamentally compromises experimental integrity and reproducibility[1].

Personal Protective Equipment (PPE) Matrix

To mitigate the risks of mechanical irritation and prevent sample contamination, the following PPE is strictly required when handling FDP in its solid form[3],[4].

Equipment CategorySpecificationCausality / Rationale
Eye/Face Protection Safety glasses with side shields (EN166 or NIOSH approved)Prevents mechanical ocular irritation from aerosolized lyophilized powder[3].
Hand Protection Impervious nitrile gloves (EN374 compliant)Prevents skin absorption and protects the highly hygroscopic compound from moisture and degradative enzymes present on human skin[3].
Respiratory Protection N95 or NIOSH/CEN approved particulate respiratorRequired only if local exhaust ventilation is unavailable and visible dust is generated during weighing[4].
Body Protection Flame-resistant laboratory coatProvides a standard barrier against accidental spills and minimizes electrostatic discharge[3].

Standard Operating Procedure: FDP Preparation Workflow

The following self-validating protocol ensures the safe reconstitution of FDP while preserving its molecular stability.

Step-by-Step Methodology:

  • Equilibration: Transfer the sealed FDP vial from -80°C storage to a desiccator at room temperature for 30 minutes.

    • Causality: This prevents ambient moisture condensation on the cold, hygroscopic powder, which would otherwise accelerate phosphate hydrolysis[1].

  • Environmental Control: Perform all weighing inside a ductless fume hood or a dedicated powder weighing enclosure[4].

  • Weighing: Use non-sparking spatulas to transfer the required mass[3].

    • Self-Validation Check: Ensure the analytical balance stabilizes quickly. A continuous weight gain indicates the compound is actively absorbing atmospheric moisture and must be resealed immediately.

  • Dissolution: Reconstitute the powder in a biologically compatible buffer (e.g., PBS, pH 7.2) to achieve the desired working concentration (typically up to 10 mg/mL)[5].

    • Causality: FDP is highly water-soluble. Avoid vigorous vortexing to prevent structural shearing; gentle inversion is sufficient.

  • Sterilization: Pass the reconstituted solution through a 0.22 µm polyethersulfone (PES) syringe filter to ensure sterility for in vitro or in vivo applications.

  • Storage of Aliquots: If the solution is not used immediately, aliquot the working solution to avoid repeated freeze-thaw cycles.

FDP_Workflow Start Retrieve FDP from -80°C Storage Equilibrate Equilibrate to Room Temp (Desiccator, 30 min) Start->Equilibrate Prevent condensation Weigh Weigh Compound (Fume Hood / Enclosure) Equilibrate->Weigh Don PPE Reconstitute Reconstitute in Buffer (e.g., PBS pH 7.2) Weigh->Reconstitute Avoid dust generation Filter Sterile Filtration (0.22 µm) Reconstitute->Filter Dissolution complete Store Use Immediately or Aliquot at -20°C Filter->Store Maintain sterility

FDP Reconstitution and Handling Workflow

Storage and Stability Logistics

FDP is highly susceptible to degradation if stored improperly. Adhere to the following quantitative limits to maintain compound efficacy[1],[6].

Storage ConditionTemperatureMaximum Shelf LifeCausality / Rationale
Long-term (Solid) -80°C6 MonthsDeep freezing minimizes thermal degradation and spontaneous phosphate hydrolysis[1].
Short-term (Solid) -20°C1 MonthAcceptable for frequent use; must be sealed tightly away from moisture and light[1].
Working Solution 4°C / Room TempUse ImmediatelyAqueous environments promote rapid enzymatic or spontaneous degradation. Prepare fresh solutions promptly[6].

Spill Response and Disposal Plan

In the event of an accidental spill of solid FDP, immediate mechanical containment is required to prevent aerosolization.

Step-by-Step Spill Response:

  • Assessment & PPE: Evacuate personnel from the immediate area if a large quantity is aerosolized. The responder must don a particulate respirator and chemical-resistant gloves[3].

  • Mechanical Containment: Do not apply water initially, as this will dissolve the powder, creating a sticky residue that is difficult to clean and spreads the spill. Use mechanical means (sweeping or shoveling) to collect the solid[4].

  • Collection: Transfer the spilled material into a tightly sealed, properly labeled waste container using non-sparking tools[3].

  • Residue Decontamination: Once the bulk solid is removed, wash the spill area thoroughly with soap and plenty of water to remove residual sugars and phosphates[3].

  • Disposal: Dispose of the collected material in accordance with local environmental regulations. Do not discharge directly into drains[3].

Spill_Response Spill FDP Solid Spill Detected Assess Assess Extent & Don PPE (Respirator if dusty) Spill->Assess Contain Mechanical Containment (Do not use water initially) Assess->Contain Prevent aerosolization Collect Sweep/Shovel into Sealed Container Contain->Collect Non-sparking tools Clean Wash Area with Soap and Water Collect->Clean Remove residue Dispose Dispose as Chemical Waste (Do not drain) Clean->Dispose Environmental compliance

FDP Solid Spill Response Logic

References[2]D-Fructose-1,6-bisphosphate trisodium salt - SAFETY DATA SHEET - fishersci.com[1]Fosfructose (Diphosphofructose) | Endogenous Metabolite - medchemexpress.com[6] Fosfructose trisodium (Diphosphofructose trisodium) | Endogenous Metabolite - medchemexpress.com[3] Safety Data Sheet - TargetMol - targetmol.com[4]D-FRUCTOSE-1,6-BISPHOSPHATE, SODIUM SALT HYDRATE (U-13C6, 98%) - SDS EU - isotope.com[5]D-Fructose-1,6-bisphosphate (sodium salt hydrate) - Cayman Chemical - caymanchem.com

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.